Product packaging for Pinolenic acid(Cat. No.:CAS No. 16833-54-8)

Pinolenic acid

Cat. No.: B148895
CAS No.: 16833-54-8
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-URPRIDOGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5Z,9Z,12Z)-octadecatrienoic acid is an octadecatrienoic acid having three double bonds located at positions 5, 9 and 12 (the all-cis-isomer). It has a role as a plant metabolite and an antineoplastic agent.
Pinolenic acid has been reported in Teucrium cubense and Pinus koraiensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B148895 Pinolenic acid CAS No. 16833-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-URPRIDOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895852
Record name cis,cis,cis-5,9,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16833-54-8
Record name Pinolenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16833-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinolenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis,cis,cis-5,9,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOLENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pinolenic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid is a polyunsaturated fatty acid found primarily in pine nuts and their oil.[1][2][3][4][5][6] As a unique omega-6 fatty acid, it has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Physicochemical Properties of this compound

This compound, systematically known as (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, is an isomer of gamma-linolenic acid (GLA).[1] While sharing the same molecular formula, its distinct structure contributes to its unique biological functions. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C18H30O2[7][8]
Molecular Weight 278.43 g/mol [7][8]
Appearance Liquid[5]
Boiling Point 384.00 to 385.00 °C (estimated)[9]
Solubility Water: 0.02371 mg/L @ 25 °C (estimated) DMF: ~20.00 - 30 mg/mL DMSO: ~20.00 - 30 mg/mL Ethanol: Soluble[5][6][9][10]
Storage Store at low temperature; Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Biological Activities and Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways, primarily impacting inflammation, appetite regulation, and lipid metabolism.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[3] Studies have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including NF-κB and STAT1, and the activation of peroxisome proliferator-activated receptors (PPARs).[11][12]

Anti_Inflammatory_Pathway This compound This compound PPARs PPARs This compound->PPARs Activates NF-κB NF-κB This compound->NF-κB Inhibits STAT1 STAT1 This compound->STAT1 Inhibits Inflammation Inflammation PPARs->Inflammation Reduces Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) STAT1->Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Appetite Suppression

A notable effect of this compound is its ability to suppress appetite.[1][4] This is primarily achieved by stimulating the release of satiety hormones, cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gut.[4] this compound acts as a dual agonist for free fatty acid receptors 1 and 4 (FFA1 and FFA4), which are expressed on these cells and mediate the release of CCK and GLP-1.[13]

Appetite_Suppression_Pathway This compound This compound FFA1/FFA4 Receptors FFA1/FFA4 Receptors This compound->FFA1/FFA4 Receptors Binds to Enteroendocrine Cells Enteroendocrine Cells CCK Release CCK Release Enteroendocrine Cells->CCK Release GLP-1 Release GLP-1 Release Enteroendocrine Cells->GLP-1 Release FFA1/FFA4 Receptors->Enteroendocrine Cells Activates Satiety Satiety CCK Release->Satiety GLP-1 Release->Satiety

Lipid Metabolism Regulation

This compound also plays a role in regulating lipid metabolism. It has been shown to downregulate the expression of genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[14][15][16] This suggests a potential role for this compound in managing conditions associated with dyslipidemia.

Quantitative Data on Biological Effects

The following table summarizes quantitative data from various studies on the biological effects of this compound.

Biological EffectExperimental ModelDosage/ConcentrationResultReference
Anti-inflammatory LPS-stimulated PBMCs from RA patients25-50 µM60% reduction in IL-6 and TNF-α release[11][12]
LPS-stimulated PBMCs from healthy controls25-50 µM50% reduction in IL-6 and 35% reduction in TNF-α release[11][12]
THP-1 monocytes25-100 µM55% reduction in cell migration[12][17]
THP-1 macrophages25-100 µM40-50% reduction in macropinocytosis and oxLDL uptake[12][17]
Lipid Metabolism HepG2 cellsNot specifiedReduction in arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0%[4][6]
HepG2 cellsNot specifiedDownregulation of SREBP-1c, FASN, and SCD1 gene expression[14]
Appetite Suppression Overweight women3 grams of pine nut oilSignificant increase in CCK and GLP-1 release over 4 hours

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Pine Nuts

A common method for obtaining this compound involves a multi-step process of extraction and purification from pine nut oil.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Pine Nuts Pine Nuts Cold Pressing/Solvent Extraction Cold Pressing/Solvent Extraction Pine Nuts->Cold Pressing/Solvent Extraction Crude Pine Nut Oil Crude Pine Nut Oil Cold Pressing/Solvent Extraction->Crude Pine Nut Oil Hydrolysis Hydrolysis Crude Pine Nut Oil->Hydrolysis Free Fatty Acids Free Fatty Acids Hydrolysis->Free Fatty Acids Urea Complexation/Solvent Fractionation Urea Complexation/Solvent Fractionation Free Fatty Acids->Urea Complexation/Solvent Fractionation Enriched this compound Enriched this compound Urea Complexation/Solvent Fractionation->Enriched this compound

Detailed Methodology:

  • Extraction: Crude oil is extracted from pine nuts using either cold pressing or solvent extraction with a solvent like n-hexane.

  • Hydrolysis: The triglycerides in the crude oil are hydrolyzed to free fatty acids (FFAs) using a suitable lipase or chemical saponification.

  • Purification:

    • Solvent Fractionation: The FFA mixture is dissolved in a solvent such as n-hexane and subjected to low temperatures (e.g., -85°C) to selectively crystallize and remove saturated and monounsaturated fatty acids, thereby enriching the this compound content in the liquid fraction.[13]

    • Urea Complexation: The FFA mixture is treated with urea in a solvent like ethanol or methanol. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be separated by filtration, leaving the polyunsaturated fatty acids, including this compound, in the filtrate.[18]

    • Enzymatic Esterification: Selective esterification of other fatty acids using a lipase can also be employed to enrich this compound.[18]

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for the quantitative analysis of fatty acids.

Sample Preparation (Derivatization):

  • Free fatty acids are converted to their more volatile methyl esters (FAMEs) by esterification. A common method is to use a reagent such as boron trifluoride in methanol.

  • The resulting FAMEs are extracted into an organic solvent like hexane.

GC Conditions:

  • Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase, is typically used for the separation of FAMEs.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the different fatty acids. For example, starting at a lower temperature and gradually increasing to a higher temperature.

  • Detection: A Flame Ionization Detector (FID) is commonly used.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known internal standard.

Cell Migration Assay (Boyden Chamber)

The Boyden chamber assay is used to assess the effect of this compound on cell migration.

Protocol Outline:

  • Cell Culture: The cell type of interest (e.g., THP-1 monocytes) is cultured in appropriate media.

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant.

  • Cell Seeding: The cells, pre-treated with different concentrations of this compound or a vehicle control, are seeded into the upper chamber.

  • Incubation: The chamber is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.

Cytokine Release Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological samples.

General Protocol (Sandwich ELISA):

  • Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants from cells treated with this compound and a stimulant (e.g., LPS) are added to the wells. The cytokine in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.

CCK and GLP-1 Secretion Assay using STC-1 Cells

The murine enteroendocrine STC-1 cell line is a common in vitro model to study the secretion of CCK and GLP-1.

Protocol Outline:

  • Cell Culture: STC-1 cells are cultured in an appropriate medium.

  • Stimulation: The cells are washed and then incubated with a buffer containing different concentrations of this compound or a control.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Hormone Quantification: The concentrations of CCK and GLP-1 in the supernatant are measured using commercially available ELISA kits specific for each hormone.

  • Data Analysis: The amount of hormone secreted in response to this compound is compared to the basal secretion in the control group.

Conclusion

This compound is a bioactive fatty acid with significant potential in various therapeutic areas. Its well-characterized anti-inflammatory, appetite-suppressing, and lipid-lowering effects are mediated by distinct signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising natural compound. Future research should focus on elucidating the finer details of its molecular mechanisms and translating the current in vitro and in vivo findings into clinical applications.

References

Biosynthesis of Pinolenic Acid in Pine Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of pinolenic acid (PLA), a unique Δ5-unsaturated fatty acid found in the seeds of various pine (Pinus) species. This document details the enzymatic steps, key enzymes, and presents available quantitative data. Furthermore, it outlines detailed experimental protocols relevant to the study of this pathway, and includes visual representations of the biochemical route and experimental workflows.

Introduction

This compound (all-cis-5,9,12-octadecatrienoic acid) is a non-methylene-interrupted fatty acid (NMIFA) characteristic of pine nuts. Its unique structure, with a double bond at the Δ5 position, distinguishes it from more common polyunsaturated fatty acids (PUFAs).[1] Research has indicated several potential health benefits associated with this compound, including anti-inflammatory effects and appetite suppression, making its biosynthesis a subject of significant interest for nutritional and pharmaceutical research.[2] This guide aims to provide a detailed technical resource for professionals engaged in the study and potential biotechnological production of this valuable fatty acid.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in pine species is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER) of seed cells. The pathway utilizes oleic acid (C18:1Δ⁹) as a precursor, which is sequentially desaturated by two distinct fatty acid desaturases.

Step 1: Synthesis of Linoleic Acid

The initial step in the pathway is the conversion of oleic acid to linoleic acid (C18:2Δ⁹,¹²). This reaction is catalyzed by Δ12-fatty acid desaturase 2 (FAD2) , a membrane-bound enzyme that introduces a double bond at the Δ12 position of the fatty acyl chain.[3][4]

Reaction: Oleoyl-CoA + NADH + H⁺ + O₂ → Linoleoyl-CoA + NAD⁺ + 2H₂O

Step 2: Synthesis of this compound

The final step is the conversion of linoleic acid to this compound (C18:3Δ⁵,⁹,¹²). This is the key reaction that defines the pathway in pine species and is catalyzed by a Δ5-desaturase . This enzyme introduces a double bond at the Δ5 position of linoleic acid.[5]

Reaction: Linoleoyl-CoA + NADH + H⁺ + O₂ → Pinolenoyl-CoA + NAD⁺ + 2H₂O

The complete biosynthetic pathway is illustrated in the diagram below.

Pinolenic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_inputs Inputs cluster_outputs Outputs Oleic_Acid Oleic Acid (C18:1Δ⁹) FAD2 Δ12-Desaturase (FAD2) Oleic_Acid->FAD2 Linoleic_Acid Linoleic Acid (C18:2Δ⁹,¹²) Delta5_Desaturase Δ5-Desaturase Linoleic_Acid->Delta5_Desaturase Pinolenic_Acid This compound (C18:3Δ⁵,⁹,¹²) FAD2->Linoleic_Acid NAD1 NAD⁺ FAD2->NAD1 H2O1 2H₂O FAD2->H2O1 Delta5_Desaturase->Pinolenic_Acid NAD2 NAD⁺ Delta5_Desaturase->NAD2 H2O2 2H₂O Delta5_Desaturase->H2O2 NADH1 NADH + H⁺ NADH1->FAD2 O2_1 O₂ O2_1->FAD2 NADH2 NADH + H⁺ NADH2->Delta5_Desaturase O2_2 O₂ O2_2->Delta5_Desaturase

Biosynthesis pathway of this compound from oleic acid.

Quantitative Data on Fatty Acid Composition in Pine Nuts

The concentration of this compound and its precursors varies significantly among different Pinus species. The following table summarizes the fatty acid composition of several commercially important pine nut species.

Pine SpeciesOleic Acid (%)Linoleic Acid (%)This compound (%)Other Fatty Acids (%)Reference
Pinus koraiensis24.0 - 29.347.0 - 60.313.0 - 20.07.7 - 10.0[6][7][8]
Pinus sibirica23.849.017.1 - 27.09.1[6][9]
Pinus pinea36.3 - 40.946.0 - 51.10.3 - 3.78.0 - 11.7[10][11]
Pinus ponderosa20.345.520.413.8
Pinus mugo--up to 28.3-
Pinus eldarica-HighLow-[6]

Experimental Protocols

Detailed characterization of the this compound biosynthesis pathway requires specific experimental procedures. As there are no standardized, publicly available protocols specifically for pine FAD2 and Δ5-desaturase, the following sections provide generalized yet detailed methodologies adapted from studies on other plant membrane-bound desaturases. These protocols serve as a starting point for researchers and will require optimization for Pinus species.

Gene Cloning and Heterologous Expression of Pine Desaturases

Objective: To isolate the coding sequences of FAD2 and Δ5-desaturase from a target Pinus species and express the recombinant proteins for functional characterization. The methylotrophic yeast Pichia pastoris is a suitable host for expressing membrane-bound proteins like desaturases.[6][8][12][13][14][15][16]

Workflow Diagram:

Gene_Cloning_Expression_Workflow RNA_Isolation 1. Total RNA Isolation (from developing pine seeds) cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (using degenerate primers) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector (e.g., pPICZ A) PCR_Amplification->Vector_Ligation Transformation 5. Transformation of P. pastoris Vector_Ligation->Transformation Selection 6. Selection of Transformants Transformation->Selection Expression_Induction 7. Methanol Induction of Protein Expression Selection->Expression_Induction Protein_Purification 8. Protein Purification Expression_Induction->Protein_Purification

Workflow for cloning and expression of pine desaturases.

Detailed Methodology:

  • Total RNA Isolation: Isolate total RNA from developing pine seeds (the site of active oil synthesis) using a suitable plant RNA extraction kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Design degenerate primers based on conserved regions of known plant FAD2 and Δ5-desaturase sequences. Perform PCR to amplify the target gene fragments. Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length coding sequences.

  • Vector Ligation: Clone the full-length cDNA into a Pichia pastoris expression vector, such as pPICZ A, which contains the methanol-inducible AOX1 promoter and a C-terminal His-tag for purification.

  • Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Selection: Select for positive transformants on Zeocin-containing YPDS plates.

  • Expression Induction: Grow a selected colony in BMGY medium to the mid-log phase, then transfer to BMMY medium containing methanol to induce protein expression. Continue incubation for 48-72 hours, adding methanol every 24 hours.

  • Protein Purification: Harvest the yeast cells, disrupt them by bead beating or French press, and isolate the membrane fraction by ultracentrifugation. Solubilize the membrane proteins using a suitable detergent (e.g., DDM) and purify the His-tagged recombinant desaturase using Ni-NTA affinity chromatography.[6][16]

Enzyme Assay for Desaturase Activity

Objective: To determine the enzymatic activity and substrate specificity of the recombinant pine desaturases.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant desaturase

    • Substrate: Oleic acid or linoleic acid (as acyl-CoA or incorporated into phospholipids)

    • Electron donor: NADH or NADPH

    • Cofactors: Cytochrome b5 (if not a fusion protein)

    • Buffer: Phosphate or HEPES buffer, pH 7.0-7.5

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Extract the total lipids.

  • Derivatization: Transmethylate the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.

  • Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturation product.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the fatty acid composition of pine nut oil or the products of enzyme assays.

Methodology:

  • Sample Preparation:

    • Oil Samples: Transmethylate a small amount of the oil to FAMEs.

    • Enzyme Assay Samples: Extract the total lipids and then transmethylate to FAMEs.

  • GC-MS Conditions:

    • Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-WAX or BPX70).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient program to separate FAMEs based on chain length and degree of unsaturation.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards and by interpreting the fragmentation patterns. Quantify the relative amounts of each fatty acid by integrating the peak areas.[7][10][11][17][18]

Conclusion

The biosynthesis of this compound in pine species is a specialized pathway involving the sequential action of Δ12- and Δ5-desaturases. While the overall pathway is understood, there is a significant opportunity for further research into the specific characteristics of the enzymes from various Pinus species. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biochemistry of this unique fatty acid, with potential applications in biotechnology, nutrition, and drug development. Further studies focusing on the isolation and characterization of the key desaturase genes from high-pinolenic acid-producing pine species are warranted.

References

The Impact of Pinolenic Acid on Appetite-Regulating Hormones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potential role in appetite regulation and weight management. This technical guide provides an in-depth analysis of the physiological effects of this compound on key appetite-regulating hormones, primarily cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). It summarizes quantitative data from key clinical trials, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound and its derivatives.

Introduction

The global prevalence of obesity and related metabolic disorders has spurred research into novel therapeutic strategies that can effectively modulate appetite and energy intake. Gut hormones play a pivotal role in the intricate signaling network that governs hunger and satiety. Among these, CCK and GLP-1, released from enteroendocrine cells in the gastrointestinal tract in response to nutrient ingestion, are key mediators of satiation. This compound (PLA), a characteristic fatty acid of pine nut oil, has emerged as a promising natural compound capable of stimulating the release of these anorexigenic hormones, thereby potentially reducing food intake and promoting a feeling of fullness. This guide delves into the scientific evidence supporting the effects of this compound on appetite-regulating hormones, providing a detailed overview of the underlying mechanisms and experimental findings.

Signaling Pathways of this compound in Enteroendocrine Cells

This compound is believed to exert its effects on appetite-regulating hormones primarily through the activation of free fatty acid receptors (FFARs) expressed on the surface of enteroendocrine cells (I-cells for CCK and L-cells for GLP-1) in the small intestine. Specifically, this compound has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).

The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to the secretion of CCK and GLP-1. The proposed signaling pathway is as follows:

Pinolenic_Acid_Signaling cluster_Lumen Intestinal Lumen cluster_Enteroendocrine_Cell Enteroendocrine Cell (I-cell/L-cell) Pinolenic_Acid This compound FFAR1 FFAR1 (GPR40) Pinolenic_Acid->FFAR1 FFAR4 FFAR4 (GPR120) Pinolenic_Acid->FFAR4 Gq11 Gq/11 FFAR1->Gq11 FFAR4->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Hormone_Secretion CCK/GLP-1 Secretion Ca2_release->Hormone_Secretion PKC->Hormone_Secretion

Figure 1: Proposed signaling pathway of this compound in enteroendocrine cells.

Quantitative Data on Hormone Release

Several clinical trials have investigated the effects of this compound, typically administered as Korean pine nut oil (PNO), on CCK and GLP-1 levels in humans. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro CCK-8 Release from STC-1 Cells
Fatty Acid (50 µM)CCK-8 Release (pg/mL)
Korean Pine Nut FFA493
Oleic Acid145
Linoleic Acid138
Alpha-Linolenic Acid124
Italian Stone Pine Nut FFA62
Control (Capric Acid)46
Data from Pasman et al. (2008)[1]
Table 2: In Vivo Effects of Korean Pine Nut Oil on CCK and GLP-1 in Overweight Women (n=18)
Treatment (3g)HormonePeak Increase from PlaceboTime to Peak (minutes)Total AUC Increase vs. Placebo (4 hours)
Pine Nut FFACCK-8~60%3060.3% (p < 0.0001)
GLP-1~25%6025.1% (p < 0.05)
Pine Nut TGCCK-8~22%6022.0% (p = 0.0189)
GLP-1Not significant-Not significant
Data from Pasman et al. (2008)[1]
Table 3: Effect of PinnoThin™ FFA on Food Intake in Overweight Women (n=42)
Treatment (2g)ParameterReduction vs. Placebop-value
PinnoThin™ FFAFood Intake (grams)9%0.036
Energy Intake (kcal)7% (50 kcal)Not significant
Data from Hughes et al. (2008) as cited in Einerhand (2008)[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro CCK-8 Release Assay (Pasman et al., 2008)
  • Cell Line: Murine neuroendocrine tumor cell line, STC-1.

  • Cell Culture: STC-1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • STC-1 cells were seeded in 24-well plates and grown to confluence.

    • The culture medium was removed, and the cells were washed with serum-free DMEM.

    • Fatty acids (Korean Pine Nut FFA, Italian Stone Pine nut FFA, oleic acid, linoleic acid, alpha-linolenic acid, and capric acid as a negative control) were diluted in cell culture media to a final concentration of 50 µM.

    • The fatty acid solutions were added to the cells and incubated for 1 hour at 37°C.

    • After incubation, the supernatant was collected and stored at -80°C until analysis.

  • Hormone Measurement: CCK-8 levels in the supernatant were quantified using a commercially available enzyme immunoassay (EIA) kit.

In_Vitro_Workflow Start Start Culture_STC1 Culture STC-1 cells to confluence in 24-well plates Start->Culture_STC1 Wash_Cells Wash cells with serum-free DMEM Culture_STC1->Wash_Cells Add_Fatty_Acids Add 50 µM fatty acid solutions to cells Wash_Cells->Add_Fatty_Acids Incubate Incubate for 1 hour at 37°C Add_Fatty_Acids->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Store_Samples Store supernatant at -80°C Collect_Supernatant->Store_Samples Measure_CCK Quantify CCK-8 using EIA Store_Samples->Measure_CCK End End Measure_CCK->End

Figure 2: Experimental workflow for the in vitro CCK-8 release assay.

Human Clinical Trial (Pasman et al., 2008)
  • Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: 18 healthy, overweight, postmenopausal women (BMI 25-30 kg/m ²).

  • Interventions:

    • 3 g Korean pine nut free fatty acids (FFA) in capsules.

    • 3 g Korean pine nut triglycerides (TG) in capsules.

    • 3 g olive oil (placebo) in capsules.

    • A standardized breakfast was provided immediately after capsule ingestion.

  • Experimental Procedure:

    • Participants fasted overnight before each study day.

    • A baseline blood sample was taken.

    • Participants consumed one of the three interventions with a standardized breakfast.

    • Blood samples were collected at 0, 30, 60, 90, 120, 180, and 240 minutes post-ingestion.

    • Appetite sensations were assessed using visual analogue scales (VAS) at the same time points.

    • A washout period of at least one week separated each intervention.

  • Hormone Measurement: Plasma CCK-8 and GLP-1 concentrations were determined by radioimmunoassay (RIA).

Clinical_Trial_Workflow Start Start Recruit_Participants Recruit 18 overweight, postmenopausal women Start->Recruit_Participants Randomization Randomize to treatment sequence (crossover design) Recruit_Participants->Randomization Fasting Overnight fast Randomization->Fasting Baseline_Sample Collect baseline blood sample Fasting->Baseline_Sample Intervention Administer capsules (3g PNO FFA, PNO TG, or Placebo) with standardized breakfast Baseline_Sample->Intervention Blood_Sampling Collect blood samples at 0, 30, 60, 90, 120, 180, 240 min Intervention->Blood_Sampling VAS_Assessment Assess appetite sensations using VAS at each time point Intervention->VAS_Assessment Washout 1-week washout period Blood_Sampling->Washout VAS_Assessment->Washout Repeat_Protocol Repeat protocol with next intervention Washout->Repeat_Protocol Repeat_Protocol->Fasting Hormone_Analysis Analyze plasma for CCK-8 and GLP-1 using RIA Repeat_Protocol->Hormone_Analysis End End Hormone_Analysis->End

Figure 3: Experimental workflow for the human clinical trial.

Discussion and Future Directions

The available evidence from both in vitro and in vivo studies strongly suggests that this compound, particularly in its free fatty acid form, is a potent stimulator of the satiety hormones CCK and GLP-1.[1][2][3][4] The proposed mechanism involving the activation of FFAR1 and FFAR4 provides a plausible explanation for these effects. The observed reduction in prospective food intake in human subjects further supports the potential of this compound as a natural appetite suppressant.[1][2][5]

However, several areas warrant further investigation. The majority of clinical trials have been conducted with small sample sizes and for short durations. Larger, long-term studies are needed to confirm the efficacy and safety of this compound for weight management in diverse populations. Furthermore, the optimal dosage and formulation (free fatty acid vs. triglyceride) for maximizing the effects on appetite-regulating hormones and subsequent food intake require further elucidation.

Future research should also focus on the downstream effects of this compound-induced hormone release on gastric emptying, nutrient absorption, and central nervous system pathways involved in appetite control. A deeper understanding of these mechanisms will be crucial for the development of this compound-based nutraceuticals or pharmaceuticals for the management of obesity and related metabolic disorders.

Conclusion

This compound demonstrates a clear physiological effect on the release of the key appetite-regulating hormones CCK and GLP-1. The existing body of research provides a strong foundation for its potential application in weight management. This technical guide has summarized the key quantitative data, detailed the experimental protocols of seminal studies, and visualized the underlying signaling pathways to provide a comprehensive resource for the scientific community. Continued research in this area is encouraged to fully unlock the therapeutic potential of this unique fatty acid.

References

Role of pinolenic acid in lipid metabolism and cholesterol regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Pinolenic Acid in Lipid Metabolism and Cholesterol Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PNLA), a non-methylene-interrupted polyunsaturated fatty acid found predominantly in pine nut oil, is gaining scientific interest for its potential role in metabolic regulation.[1][2] Structurally an isomer of γ-linolenic acid (GLA), PNLA engages in unique metabolic and signaling pathways that influence lipid metabolism, cholesterol homeostasis, and appetite control.[3] This technical guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to provide a comprehensive overview for the scientific community. Evidence from in vitro, animal, and human studies suggests that PNLA's mechanisms of action include the modulation of satiety hormones, enhancement of hepatic LDL cholesterol uptake, and transcriptional control of genes central to lipid synthesis.[4][5][6]

Role in Appetite Regulation and Satiety

One of the most studied effects of this compound is its role in appetite suppression, mediated through the stimulation of key gut hormones.[7][8]

Mechanism of Action: Satiety Hormone Release

This compound has been shown to stimulate enteroendocrine cells in the gastrointestinal tract to release cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[9][10] These hormones are critical satiety signals that act on the central nervous system to reduce food intake and promote feelings of fullness.[7][10] The activation of G-protein-coupled free fatty acid receptors, specifically FFA1 and FFA4, by this compound is a proposed upstream mechanism that may trigger this hormonal release.[11][12]

Quantitative Data: Human Clinical Trials

Clinical studies have quantified the effects of pine nut oil, rich in this compound, on appetite and satiety hormone levels. The results from a key study are summarized below.

Table 1: Effect of this compound on Satiety Hormones and Appetite

Parameter Treatment Group (3g Pine Nut Oil) Placebo Group (Olive Oil) Percentage Change vs. Placebo Study Population Reference
CCK Release Significantly Increased (p<0.0001) No significant change Not specified 18 overweight women [10]
GLP-1 Release Significantly Increased (p<0.0001) No significant change Not specified 18 overweight women [10]
"Desire to eat" (Visual Analog Scale) Reduced Baseline 29% Lower 18 overweight women [10]

| "Prospective food intake" (Visual Analog Scale) | Reduced | Baseline | 36% Lower | 18 overweight women |[10] |

Signaling Pathway: Appetite Regulation

The following diagram illustrates the proposed signaling cascade from ingestion of this compound to the physiological response of satiety.

G PNLA This compound (from Pine Nuts) EEC Intestinal Enteroendocrine Cells PNLA->EEC Stimulates Hormones ↑ Cholecystokinin (CCK) ↑ Glucagon-Like Peptide-1 (GLP-1) EEC->Hormones Releases Brain Satiety Signals to Brain Hormones->Brain Result Reduced Appetite & Prospective Food Intake Brain->Result

Caption: this compound stimulates gut hormone release leading to appetite suppression.

Experimental Protocol: Measurement of Satiety Hormones in Humans

This protocol is based on methodologies used in randomized controlled trials investigating the effects of this compound on satiety.[10]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial is employed.

  • Participants: Overweight but otherwise healthy subjects (e.g., BMI 25-30 kg/m ²) are recruited.

  • Intervention: Participants are administered capsules containing either 3 grams of active ingredient (e.g., Korean pine nut oil) or a placebo (e.g., olive oil) before a standardized test meal.

  • Blood Sampling: Venous blood samples are collected into tubes containing appropriate preservatives (e.g., aprotinin for CCK) at baseline (0 min) and at multiple post-ingestion time points (e.g., 30, 60, 90, 120, 180, and 240 minutes).[10][13]

  • Hormone Quantification: Plasma is separated by centrifugation. Hormone concentrations (CCK, GLP-1) are quantified using validated methods such as:

    • Radioimmunoassay (RIA): A traditional method requiring highly specific antibodies to distinguish CCK from homologous peptides like gastrin.[14][15]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A modern, highly specific, and sensitive method capable of detecting peptides in the low picomolar range.[16]

  • Appetite Assessment: Subjective feelings of hunger and prospective food intake are recorded at each time point using a 100-mm Visual Analog Scale (VAS).

  • Data Analysis: The area under the curve (AUC) for hormone concentration over time is calculated. Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of the treatment versus placebo.

Role in Cholesterol Regulation

This compound has been investigated for its potential cholesterol-lowering properties, primarily through its influence on hepatic low-density lipoprotein (LDL) receptor activity.[3][4]

Mechanism of Action: Enhanced Hepatic LDL Uptake

In vitro studies using human hepatoma (HepG2) cells have demonstrated that this compound can enhance the internalization of LDL particles.[17][18] This suggests that PNLA may lower circulating LDL cholesterol by promoting its clearance from the bloodstream via the liver.[17] The precise molecular mechanism appears complex, as some studies show increased receptor function while others report a decrease in LDL receptor (LDLr) mRNA levels, pointing towards post-transcriptional regulatory control.[6][17]

Quantitative Data: In Vitro LDL Receptor Activity

The following table summarizes data from a study comparing the effects of fatty acid extracts with low and high concentrations of this compound on LDL uptake in HepG2 cells.

Table 2: Effect of this compound on LDL Receptor Activity (in vitro)

Treatment Group This compound Conc. LDL Internalization (Arbitrary Fluorescence Units) Cell Line Reference
High-Pinolenic Acid FA Extract (HPAFAE) 45.1% 47.0 ± 0.15 HepG2 [17][18]

| Low-Pinolenic Acid FA Extract (LPAFAE) | 14.1% | 25.6 ± 0.36 | HepG2 |[17][18] |

Experimental Workflow: LDL Receptor Activity Assay

This diagram outlines the typical workflow for assessing LDL receptor activity in a cell-based model.

G cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis start Culture HepG2 Cells treat Treat with: - Control (BSA) - this compound (PNLA) start->treat add_ldl Add Fluorescently-Labeled LDL (DiI-LDL) treat->add_ldl incubate Incubate to allow cellular uptake add_ldl->incubate measure Wash cells & Measure intracellular fluorescence incubate->measure compare Compare Fluorescence: PNLA vs. Control measure->compare

Caption: Workflow for quantifying LDL receptor-mediated uptake in cultured cells.

Experimental Protocol: LDL Internalization Assay in HepG2 Cells

This protocol describes a method to measure LDL receptor functional activity.[17][18]

  • Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

  • Treatment: Cells are washed and incubated in serum-free medium containing a fatty acid-free bovine serum albumin (BSA) control or various concentrations of this compound (e.g., 50 µM) for 24 hours.[6]

  • LDL Labeling: Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (DiI-LDL).

  • Uptake Assay: After the treatment period, the medium is replaced with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL). The cells are incubated for an additional period (e.g., 4-6 hours) to allow for receptor-mediated endocytosis of the labeled LDL.

  • Quantification: Cells are washed extensively with a cold buffer to remove non-internalized DiI-LDL. The internalized DiI-LDL is then extracted from the cells using an appropriate solvent (e.g., isopropanol).

  • Measurement: The fluorescence of the cell extracts is measured using a fluorometer. The protein concentration of each well is determined to normalize the fluorescence values.

  • Data Analysis: The normalized fluorescence values from the this compound-treated cells are compared to the BSA-treated control cells to determine the relative change in LDL internalization.

Role in Hepatic Lipid Metabolism

This compound directly influences the genetic machinery controlling the synthesis of fatty acids and cholesterol within the liver.

Mechanism of Action: Transcriptional Regulation

Studies in HepG2 cells show that this compound significantly downregulates the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6] SREBP-1c is a master transcriptional regulator of lipogenesis, and its suppression leads to the reduced expression of downstream target genes, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1).[6] This action effectively curtails de novo fatty acid synthesis. Additionally, PNLA has been found to reduce the expression of HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[6] In animal models, diets containing pine nut oil tended to increase the expression of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1a (Cpt1a).[19][20]

Quantitative Data: Gene Expression Analysis (in vitro)

The table below presents the significant changes in the mRNA levels of key metabolic genes in HepG2 cells following treatment with this compound.

Table 3: Effect of this compound on Gene Expression in HepG2 Cells

Gene Treatment (50 µM PNLA vs. BSA Control) Percentage Change vs. Control Gene Function Reference
SREBP-1c Significantly Lower 53% Lower Master regulator of fatty acid synthesis [6]
FAS Significantly Lower 54% Lower Fatty acid synthesis [6]
SCD1 Significantly Lower 38% Lower Fatty acid desaturation [6]
HMGCR Significantly Lower 30% Lower Cholesterol synthesis (rate-limiting step) [6]
LDLr Significantly Lower 43% Lower LDL cholesterol uptake (mRNA level) [6]

| ACSL3 | Significantly Lower | 30% Lower | Fatty acid activation for metabolism |[6] |

Signaling Pathway: Hepatic Lipid Metabolism

This diagram summarizes the influence of this compound on major pathways of lipid synthesis and uptake in hepatocytes, highlighting the divergent effects on LDL receptor mRNA versus function.

G cluster_lipogenesis Lipogenesis & Cholesterol Synthesis cluster_uptake Cholesterol Uptake PNLA This compound SREBP1c SREBP-1c PNLA->SREBP1c inhibits HMGCR HMGCR PNLA->HMGCR inhibits (mRNA) LDLr_func LDL Receptor Activity (Protein/Function) PNLA->LDLr_func enhances LDLr_mrna LDLr mRNA PNLA->LDLr_mrna inhibits Lipid_Syn FAS, SCD1 SREBP1c->Lipid_Syn activates FA_Syn ↓ De Novo Fatty Acid Synthesis Lipid_Syn->FA_Syn Chol_Syn ↓ Cholesterol Synthesis HMGCR->Chol_Syn Uptake ↑ Hepatic LDL Uptake LDLr_func->Uptake

Caption: this compound's dual action on hepatic lipid synthesis and uptake pathways.

Experimental Protocol: Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying mRNA levels of metabolic genes in response to this compound.[6]

  • Cell Culture and Treatment: HepG2 cells are cultured as described in section 2.4.1 and treated with 50 µM this compound or a BSA control for 24 hours.

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

  • Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative Real-Time PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, gene-specific primers for target genes (e.g., SREBP1c, FAS, SCD1, HMGCR, LDLr) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.

  • Thermocycling: The reaction is run on a real-time PCR instrument with an appropriate cycling protocol (denaturation, annealing, extension).

  • Data Analysis: The relative expression of each target gene is calculated using the comparative CT (ΔΔCT) method, normalizing the expression to the housekeeping gene and relative to the BSA control group.

Conclusion and Future Directions

This compound demonstrates multifaceted effects on lipid metabolism and cholesterol regulation through distinct signaling and transcriptional pathways. Its ability to stimulate satiety hormones CCK and GLP-1 presents a potential avenue for weight management interventions.[9] Furthermore, its influence on hepatic lipid metabolism, characterized by the suppression of lipogenic gene expression and enhancement of LDL receptor-mediated clearance, positions it as a compound of interest for managing dyslipidemia.[6][17]

However, the current body of evidence, particularly from human trials, is still limited.[4][7] Future research should focus on larger, long-term clinical studies to confirm efficacy in diverse populations. A key area for investigation is the apparent discrepancy between PNLA's effects on LDL receptor mRNA levels and its functional activity, which suggests complex post-transcriptional or post-translational regulatory mechanisms that warrant further exploration. Elucidating the full spectrum of its molecular targets, including its role as a dual FFA1/FFA4 agonist, will be critical for its potential development as a therapeutic agent.[11]

References

The Ancient Panacea Goes Under the Microscope: A Technical Guide to the Historical and Modern Therapeutic Applications of Pinolenic Acid-Containing Pine Nuts

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the traditional medicinal uses of pine nuts and the scientific validation of their key bioactive component, pinolenic acid, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From ancient remedies to modern clinical trials, we explore the anti-inflammatory, appetite-suppressing, and gastroprotective potential of these remarkable seeds.

For centuries, various cultures have revered pine nuts not just as a source of nutrition, but as a potent medicinal agent. Traditional Chinese Medicine (TCM), for instance, has long utilized pine nuts to address a range of ailments, from respiratory conditions to digestive complaints. This guide synthesizes the historical ethnomedical knowledge with current scientific evidence, focusing on the quantitative effects and molecular mechanisms of this compound, a unique fatty acid found in pine nuts.

From Traditional Wisdom to Scientific Validation

The historical use of pine nuts in traditional medicine is geographically and culturally diverse. In TCM, pine nuts are considered to have warming properties and are used to moisten the lungs, relieve coughs, and aid in digestion by lubricating the intestines. Native American cultures have also traditionally used pine nuts for their nutritional and medicinal properties. In Russia and Siberia, pine nut oil has been a staple in folk medicine, particularly for treating digestive issues like gastritis and ulcers.

Modern scientific inquiry has begun to unravel the biochemical basis for these traditional uses, with a significant focus on this compound (PNLA), an omega-6 polyunsaturated fatty acid found in high concentrations in the oil of certain pine nut species, particularly Korean pine (Pinus koraiensis) and Siberian pine (Pinus sibirica).

Quantitative Analysis of Pine Nut Oil Composition

The therapeutic efficacy of pine nut oil is intrinsically linked to its unique fatty acid profile. The concentration of this compound can vary depending on the pine species and extraction method. Below is a summary of the fatty acid composition of Korean and Siberian pine nut oils.

Fatty AcidKorean Pine Nut Oil (%)Siberian Pine Nut Oil (%)
This compound (C18:3) 14-19~25
Linoleic Acid (C18:2) 47.92~35
Oleic Acid (C18:1) 28.40-
Palmitic Acid (C16:0) --
Stearic Acid (C18:0) --

The Anti-inflammatory Properties of this compound

Chronic inflammation is a hallmark of numerous diseases. Research has demonstrated that this compound possesses significant anti-inflammatory properties, corroborating the traditional use of pine nuts for inflammatory conditions. In vitro studies using human macrophage-like cells (THP-1) have shown that this compound can significantly reduce the production of key pro-inflammatory mediators.

Inflammatory MediatorCell LineTreatmentResult
Interleukin-6 (IL-6)THP-1 macrophagesThis compound46% reduction in production
Tumor Necrosis Factor-alpha (TNF-α)THP-1 macrophagesThis compound18% reduction in production
Prostaglandin E2 (PGE2)THP-1 macrophagesThis compound87% reduction in production
Signaling Pathways Involved in the Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. Conversely, this compound activates Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors with well-established anti-inflammatory roles.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Pinolenic_Acid This compound Pinolenic_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinolenic_Acid This compound PPAR PPAR Pinolenic_Acid->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes

Figure 2: Activation of the PPAR Signaling Pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Macrophage Differentiation and Treatment: THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours. The differentiated macrophages are then pre-treated with varying concentrations of this compound for 2 hours before stimulation with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Mediators: The levels of IL-6, TNF-α, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Appetite Suppression: A Potential Role in Weight Management

The traditional belief in the satiating effect of pine nuts is now supported by clinical evidence. This compound has been shown to stimulate the release of satiety hormones, leading to a reduction in food intake. A randomized, double-blind, placebo-controlled clinical trial involving overweight women demonstrated the potent appetite-suppressing effects of Korean pine nut oil.

ParameterTreatment (3g Korean Pine Nut Oil)Placebo (Olive Oil)p-value
Cholecystokinin (CCK) Release Significant IncreaseNo significant change<0.0001
Glucagon-like peptide-1 (GLP-1) Release Significant IncreaseNo significant change<0.0001
"Desire to eat" (VAS Score) 29% Lower--
"Prospective food intake" (VAS Score) 36% Lower--
Experimental Protocol: Clinical Trial on Appetite Suppression

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Overweight but otherwise healthy female volunteers with a Body Mass Index (BMI) between 25 and 30 kg/m ².

Intervention: Participants receive either 3 grams of Korean pine nut oil or a placebo (olive oil) in the form of capsules 30 minutes before a standardized test meal.

Measurements: Blood samples are collected at baseline and at regular intervals after the meal to measure the concentrations of satiety hormones (CCK, GLP-1). Subjective feelings of appetite, satiety, and prospective food consumption are assessed using a Visual Analogue Scale (VAS).

Gastroprotective Effects: A Traditional Remedy for Digestive Ailments

The historical use of Siberian pine nut oil for gastritis and peptic ulcers is a cornerstone of Russian folk medicine. Clinical studies conducted in Russia have reported positive outcomes, although the methodologies of these studies are not as rigorously documented as modern clinical trials. The proposed mechanism for this gastroprotective effect is the oil's ability to reduce inflammation in the gastric mucosa and promote healing.

One study reported that after a 21 to 24-day course of treatment with Siberian pine nut oil (one teaspoon taken three times a day before meals), patients with erosive-ulcerative lesions of the stomach and duodenum showed complete healing of erosions and ulcers in a significant number of cases.

Experimental Workflow: Evaluation of Gastroprotective Effects

Gastroprotective_Workflow cluster_recruitment Patient Recruitment cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome Patients Patients with Gastritis or Peptic Ulcers Treatment Siberian Pine Nut Oil (1 tsp, 3x daily, 21-24 days) Patients->Treatment Endoscopy Endoscopy Treatment->Endoscopy Symptom_Eval Symptom Evaluation Treatment->Symptom_Eval Healing Healing of Erosions and Ulcers Endoscopy->Healing Symptom_Relief Reduction in Gastric Discomfort Symptom_Eval->Symptom_Relief

Figure 3: Experimental Workflow for Evaluating the Gastroprotective Effects of Siberian Pine Nut Oil.

Conclusion and Future Directions

The convergence of traditional medicinal knowledge and modern scientific investigation provides a compelling case for the therapeutic potential of this compound-containing pine nuts. The quantifiable anti-inflammatory, appetite-suppressing, and potential gastroprotective effects of this compound open avenues for the development of novel nutraceuticals and pharmaceuticals.

Further rigorous, large-scale clinical trials are warranted to fully elucidate the efficacy and safety of pine nut oil and its derivatives for various health applications. Detailed mechanistic studies will also be crucial for optimizing their therapeutic use and for the targeted development of new drugs. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this ancient yet remarkably relevant natural remedy.

Pinolenic Acid: A Bioactive Compound for Functional Foods and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pinolenic acid (PNLA), a naturally occurring polyunsaturated fatty acid found in pine nuts, is emerging as a potent bioactive compound with significant potential in the development of functional foods and therapeutics. Its unique chemical structure, an isomer of γ-linolenic acid (GLA), underpins its diverse physiological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its mechanisms of action in appetite suppression, anti-inflammatory activity, and lipid metabolism. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to support further research and development in this promising area.

Introduction to this compound

This compound is a delta-5-unsaturated fatty acid, formally designated as all-cis-5,9,12-18:3. It is found in the seeds of various pine species (Pinus spp.), with the highest concentrations typically found in Korean pine nuts (Pinus koraiensis) and Siberian pine nuts (Pinus sibirica), where it can constitute up to 20-27% of the total fatty acids.[1] Unlike the more common omega-3 and omega-6 fatty acids, this compound possesses a unique polymethylene-interrupted double bond structure, which is believed to contribute to its distinct biological activities.

Bioactive Properties of this compound

Appetite Suppression

This compound has gained significant attention for its potential role in weight management through appetite suppression. Clinical studies have demonstrated that the consumption of Korean pine nut oil, rich in this compound, can lead to a reduction in food intake and an increase in feelings of satiety.[2][3]

The primary mechanism behind this effect is the stimulation of the release of two key satiety hormones from enteroendocrine cells in the gastrointestinal tract: cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[2][4][5] CCK slows gastric emptying and induces a feeling of fullness, while GLP-1 enhances insulin secretion, inhibits glucagon release, and acts on the central nervous system to reduce appetite.

A notable clinical trial involving overweight women demonstrated that the intake of 3 grams of pine nut oil before a meal significantly increased the levels of CCK and GLP-1 over a four-hour period.[2] This hormonal response was accompanied by a self-reported 29% reduction in the "desire to eat" and a 36% reduction in "prospective food intake" as measured by a visual analog scale (VAS).[2]

Anti-inflammatory Effects

Chronic inflammation is a key pathological factor in a range of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic syndrome. This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.

The anti-inflammatory actions of this compound are mediated, in part, by its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[6][7] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators like prostaglandin E2 (PGE2).[1][6]

Studies on peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis have shown that this compound can significantly reduce the release of TNF-α and IL-6.[1] In LPS-stimulated THP-1 macrophages, this compound has been shown to decrease the levels of IL-6, TNF-α, and PGE2.[1]

Lipid Metabolism

This compound has shown promise in regulating lipid metabolism, which is a critical factor in the prevention and management of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[8][9]

The primary mechanism of action in this context involves the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathway.[8][9][10] Activation of this pathway leads to a downstream cascade of events that collectively inhibit lipogenesis (fat synthesis) and promote fatty acid oxidation (fat burning). This compound has been shown to increase the phosphorylation of AMPK, which in turn activates SIRT1. This leads to the downregulation of key lipogenic transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).[8][9]

In a study using HepG2 cells, a human liver cell line, this compound was found to significantly inhibit oleic acid-induced lipid accumulation.[8] It also reduced the cellular levels of triglycerides and total cholesterol.[8] Furthermore, this compound treatment led to a decrease in the expression of genes involved in fatty acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the bioactive effects of this compound.

Table 1: Effects of this compound on Appetite Suppression in Humans

Study ParameterDosageResultsReference
Change in CCK Levels3g Pine Nut OilSignificant increase over 4 hours (p<0.0001)[2]
Change in GLP-1 Levels3g Pine Nut OilSignificant increase over 4 hours (p<0.0001)[2]
Reduction in "Desire to Eat" (VAS)3g Pine Nut Oil29% reduction[2]
Reduction in "Prospective Food Intake" (VAS)3g Pine Nut Oil36% reduction[2]
Reduction in Food Intake (ad libitum meal)2g Pine Nut Oil FFA9% reduction in grams[3]

Table 2: Anti-inflammatory Effects of this compound in Vitro

Cell TypeStimulantPNLA ConcentrationEffectReference
THP-1 MacrophagesLPSNot specified↓ IL-6 (46%), ↓ TNF-α (18%), ↓ PGE2 (87%)[1]
Murine Microglial BV-2 CellsLPS50 µM↓ NO, IL-6, TNF-α (27-74%)[1]
Rat Primary Peritoneal MacrophagesLPSNot specified↓ NO, PGE2 (35%)[1]
PBMCs (Rheumatoid Arthritis Patients)LPS25 µM & 50 µM↓ IL-6 release (from 206.3 to 103.94 & 93.84 pg/ml)[6]
PBMCs (Healthy Controls)LPS25 µM & 50 µM↓ IL-6 release (from 206.5 to 122.33 & 135.68 pg/ml)[6]
Purified CD14+ Monocytes (RA Patients)LPSNot specified↓ TNF-α (23%), ↓ IL-6 (25%), ↓ IL-1β (23%)[7]

Table 3: Effects of this compound on Lipid Metabolism in HepG2 Cells

TreatmentMeasured ParameterEffectReference
Oleic Acid + this compoundLipid AccumulationDramatic inhibition[8]
Oleic Acid + this compoundCellular TriglyceridesObvious decrease[8]
Oleic Acid + this compoundTotal CholesterolObvious decrease[8]
This compoundp-AMPK ExpressionIncreased phosphorylation[8]
This compoundSREBP-1c ExpressionReduced expression[8]
This compoundFASN ExpressionReduced expression[8]

Signaling Pathways and Mechanisms of Action

The bioactive effects of this compound are underpinned by its interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Appetite Suppression Signaling Pathway

Pinolenic_Acid_Appetite_Suppression PNLA This compound Enteroendocrine_Cell Enteroendocrine Cell PNLA->Enteroendocrine_Cell stimulates CCK CCK Enteroendocrine_Cell->CCK releases GLP1 GLP-1 Enteroendocrine_Cell->GLP1 releases Vagal_Afferents Vagal Afferents CCK->Vagal_Afferents activates Brain Brain (Hypothalamus) GLP1->Brain acts on Vagal_Afferents->Brain signals to Satiety Satiety Brain->Satiety Reduced_Food_Intake Reduced Food Intake Satiety->Reduced_Food_Intake

Caption: this compound stimulates enteroendocrine cells to release CCK and GLP-1, leading to satiety.

Anti-inflammatory Signaling Pathway (NF-κB and JAK-STAT Inhibition)

Pinolenic_Acid_Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates IKK IKK Receptor->IKK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene_Expression Pro-inflammatory Gene Expression STAT->Gene_Expression translocates to nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus PNLA This compound PNLA->JAK inhibits PNLA->IKK inhibits Cytokine Cytokine Cytokine->Receptor

Caption: this compound inhibits NF-κB and JAK-STAT pathways, reducing pro-inflammatory gene expression.

Lipid Metabolism Signaling Pathway (AMPK/SIRT1 Activation)

Pinolenic_Acid_Lipid_Metabolism PNLA This compound AMPK AMPK PNLA->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 activates Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation promotes SREBP1c SREBP-1c SIRT1->SREBP1c inhibits FASN FASN SREBP1c->FASN activates Lipogenesis Lipogenesis FASN->Lipogenesis

Caption: this compound activates the AMPK/SIRT1 pathway, inhibiting lipogenesis and promoting fatty acid oxidation.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the bioactive properties of this compound. For detailed, step-by-step protocols, researchers should refer to the original publications.

Extraction and Purification of this compound

A common method for enriching this compound from pine nut oil involves a two-step process of lipase-catalyzed esterification followed by urea complexation.[11][12]

  • Saponification and Fatty Acid Liberation: Pine nut oil is first saponified using an alkali (e.g., sodium hydroxide or potassium hydroxide in ethanol) to hydrolyze the triglycerides and liberate the free fatty acids.[13]

  • Lipase-Catalyzed Esterification: The resulting free fatty acid mixture is then subjected to selective esterification using a lipase, such as from Candida rugosa. This enzyme selectively esterifies other fatty acids, leaving a fraction enriched in this compound.

  • Urea Complexation: The this compound-enriched fraction is then treated with urea in an alcoholic solvent (e.g., ethanol or methanol). Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be removed by filtration, leaving a highly purified this compound concentrate in the liquid phase.[11][12]

In Vitro Cell Culture Experiments
  • Cell Lines:

    • HepG2 (Human Hepatoma Cells): Used to model liver lipid metabolism and to study the effects of this compound on lipogenesis and cholesterol regulation.[8][9]

    • THP-1 (Human Monocytic Cells): Differentiated into macrophages to investigate the anti-inflammatory effects of this compound, particularly its impact on cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6]

    • STC-1 (Murine Enteroendocrine Cells): Employed to study the secretion of satiety hormones like CCK and GLP-1 in response to this compound.[2]

  • Assays:

    • Lipid Accumulation: Oil Red O staining is used to visualize and quantify lipid droplets within cells.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing are used to measure the expression levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).[6][8]

    • Protein Analysis: Western blotting is used to determine the levels of key signaling proteins and their phosphorylation status (e.g., p-AMPK).[8]

    • Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[6]

Human Clinical Trials (Appetite Suppression)
  • Study Design: Randomized, double-blind, placebo-controlled crossover trials are the gold standard.[2]

  • Participants: Typically overweight or obese individuals.

  • Intervention: Administration of encapsulated pine nut oil or a placebo (e.g., olive oil) before a standardized meal.

  • Outcome Measures:

    • Hormone Levels: Blood samples are collected at regular intervals to measure the concentrations of satiety hormones (CCK, GLP-1) using radioimmunoassay or ELISA.[2]

    • Subjective Appetite Ratings: Visual Analog Scales (VAS) are used to assess feelings of hunger, fullness, and desire to eat.[2]

    • Food Intake: Ad libitum meals are provided, and the amount of food consumed is measured.[3]

Conclusion and Future Directions

This compound is a promising bioactive compound with well-documented effects on appetite suppression, inflammation, and lipid metabolism. The mechanisms underlying these effects are being increasingly elucidated, providing a strong scientific basis for its use in functional foods and as a potential therapeutic agent.

Future research should focus on:

  • Long-term clinical trials: To establish the long-term efficacy and safety of this compound for weight management and in the context of chronic inflammatory and metabolic diseases.

  • Bioavailability and metabolism: Further investigation into the absorption, distribution, metabolism, and excretion of this compound in humans.

  • Synergistic effects: Exploring the potential synergistic effects of this compound with other bioactive compounds.

  • Food matrix effects: Investigating how the food matrix influences the bioavailability and efficacy of this compound.

The continued exploration of this compound holds significant promise for the development of novel, evidence-based nutritional strategies to address some of the most pressing health challenges of our time.

References

A Technical Review of Pinolenic Acid: Mechanisms and Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Pinolenic acid (PNLA), a polyunsaturated fatty acid found in pine nuts, is gaining attention for its potential therapeutic applications. This review synthesizes current research on its health benefits, focusing on appetite suppression, anti-inflammatory effects, and modulation of lipid metabolism. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further investigation and development.

Appetite Suppression and Satiety

This compound has been shown to influence appetite by stimulating the release of key satiety hormones.[1][2][3] The primary mechanism involves the release of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), which are gut hormones that signal fullness to the brain.[1][2][4]

Signaling Pathway for Appetite Suppression

The ingestion of this compound, particularly in its free fatty acid (FFA) form, stimulates enteroendocrine cells (I-cells and L-cells) in the small intestine. This leads to the secretion of CCK and GLP-1. These hormones then act on the central nervous system, partly via the vagus nerve, to induce a feeling of satiety and reduce the desire to eat.

Pinolenic_Acid_Satiety_Pathway Pinolenic_Acid This compound (FFA) Enteroendocrine_Cells Enteroendocrine Cells (I-cells & L-cells in Gut) Pinolenic_Acid->Enteroendocrine_Cells CCK Cholecystokinin (CCK) Enteroendocrine_Cells->CCK GLP1 Glucagon-Like Peptide-1 (GLP-1) Enteroendocrine_Cells->GLP1 Vagal_Nerves Vagal Afferent Nerves CCK->Vagal_Nerves GLP1->Vagal_Nerves Brain Brain (CNS) Vagal_Nerves->Brain Satiety Satiety & Reduced Food Intake Brain->Satiety

Caption: Hormonal signaling cascade initiated by this compound to induce satiety.
Quantitative Data from Human Clinical Trials

Clinical studies have quantified the effects of Korean pine nut oil, rich in this compound, on satiety markers and food intake.

Study (Reference)SubjectsDosage & FormKey Quantitative Outcomes
Pasman et al.18 overweight women3g FFA or TGCCK Release: Significantly higher than placebo 30-180 min post-administration (FFA) and 60-120 min (TG).[1] GLP-1 Release: 25.1% higher 60 min after FFA administration vs. placebo.[1] Prospective Food Consumption: 36% lower 30 min after FFA administration.[1][4]
Hughes et al.[5]42 overweight women2g FFAFood Intake: 9% reduction in ad-libitum food intake 30 minutes after dosing compared to placebo.[5] Energy Intake: Tendency to decrease, with a reduction of about 50 kcal observed.[6]
Key Experimental Protocol: Pasman et al. Study
  • Design: Randomized, double-blind, placebo-controlled crossover trial.

  • Participants: 18 healthy, overweight postmenopausal women (BMI 25-30 kg/m ²).

  • Intervention: Participants received 3g of this compound as either free fatty acids (FFA) or triglycerides (TG), or a placebo (olive oil), in gel capsules immediately before a standardized breakfast.

  • Data Collection: Blood samples were collected at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-ingestion. Subjective appetite sensations were recorded using 100-mm Visual Analogue Scales (VAS).

  • Hormone Analysis: Plasma concentrations of CCK and GLP-1 were determined using established radioimmunoassay (RIA) kits.

Anti-Inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7][8][9] These effects have been observed in various cell types, including monocytes and macrophages.[8][10]

Anti-Inflammatory Signaling

PNLA has been shown to suppress the NF-κB and STAT signaling pathways, which are crucial regulators of the inflammatory response.[7][10] By inhibiting these pathways, PNLA reduces the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6.[7]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_STAT NF-κB & STAT Pathways Inflammatory_Stimuli->NFkB_STAT PNLA This compound (PNLA) PNLA->NFkB_STAT Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_STAT->Gene_Expression Mediators TNF-α, IL-6, PGE2 Gene_Expression->Mediators

Caption: Inhibition of key inflammatory pathways by this compound.
Quantitative Data from In Vitro Studies

Study (Reference)Cell LinePNLA ConcentrationKey Quantitative Outcomes
Chen et al.[7]LPS-stimulated THP-1 MacrophagesNot specifiedIL-6 Reduction: 46% TNF-α Reduction: 18% PGE2 Reduction: 87%
Takala et al.[8]Murine Microglial (BV-2) cells50 µMNitric Oxide Reduction: 41% IL-6 Reduction: 74% TNF-α Reduction: 27%
Al-Shaikh et al.[10]LPS-stimulated PBMCs (RA Patients)Not specifiedIL-6 Reduction: 60% TNF-α Reduction: Not specified PGE2 Reduction: Significant (P < 0.0001)
Al-Shaikh et al.[10]THP-1 Monocytes25-100 µMCell Migration Reduction: 55% (P < 0.001)
Key Experimental Protocol: Al-Shaikh et al. (PBMC Study)
  • Design: In vitro study using peripheral blood mononuclear cells (PBMCs).

  • Participants: Cells were isolated from 10 rheumatoid arthritis (RA) patients and 6 healthy controls.

  • Intervention: Isolated PBMCs were pre-treated with this compound (25 or 50 µM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Data Collection: Supernatants from the cell cultures were collected after stimulation.

  • Cytokine Analysis: The concentrations of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2) in the supernatants were measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Lipid Metabolism and Cardiovascular Health

Emerging evidence suggests that this compound can positively influence lipid metabolism, which may contribute to cardiovascular health.[11] The proposed mechanisms involve the modulation of cholesterol levels and the inhibition of processes related to atherosclerosis.

General Workflow for In Vitro Lipid Uptake Assay

A common experimental approach to assess the impact of compounds like this compound on atherogenic processes is to measure oxidized low-density lipoprotein (oxLDL) uptake by macrophages.

Lipid_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture THP-1 Macrophages Treat_Cells Pre-treat cells with PNLA Culture_Cells->Treat_Cells Prepare_PNLA Prepare PNLA Solutions Prepare_PNLA->Treat_Cells Label_LDL Label oxLDL with DiI Incubate_LDL Incubate with DiI-oxLDL Label_LDL->Incubate_LDL Treat_Cells->Incubate_LDL Wash Wash Cells Incubate_LDL->Wash Measure Measure Fluorescence (Flow Cytometry) Wash->Measure Quantify Quantify Uptake Measure->Quantify

Caption: Standard experimental workflow for assessing macrophage oxLDL uptake.
Quantitative Data on Anti-Atherogenic Effects

Studies have shown that this compound can reduce the uptake of oxidized LDL by macrophages, a key event in the formation of atherosclerotic plaques.

Study (Reference)Cell LineKey Quantitative Outcomes
Al-Shaikh et al.[9][10]THP-1 MacrophagesoxLDL Uptake Reduction: 40% (P < 0.01)
Al-Shaikh et al.[9][10]Human Monocyte-Derived Macrophages (HMDMs)oxLDL Uptake Reduction: 25% (P < 0.05)

While some studies suggest this compound may help lower total and LDL cholesterol, the clinical evidence is still considered preliminary, and larger, more robust trials are needed to confirm these effects.[11]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant health benefits, particularly in the realms of appetite control and inflammation management. Its ability to stimulate satiety hormones like CCK and GLP-1 presents a promising avenue for weight management therapies.[1][6] Furthermore, its potent anti-inflammatory effects, demonstrated through the inhibition of the NF-κB and STAT pathways, highlight its potential in managing chronic inflammatory disorders.[7][10]

While the preliminary findings on lipid metabolism are encouraging, this area requires more extensive investigation through large-scale human clinical trials to establish definitive efficacy and optimal dosages. Future research should also focus on the long-term effects of PNLA supplementation and its interactions with other metabolic and inflammatory pathways. The detailed protocols and quantitative summaries provided herein offer a foundation for designing such future studies to further elucidate the therapeutic potential of this unique fatty acid.

References

Methodological & Application

Application Notes and Protocols for Pinolenic Acid Extraction and Purification from Pine Nut Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nut oil, has garnered significant interest for its potential therapeutic properties, including appetite suppression and anti-inflammatory effects. This document provides detailed application notes and protocols for the extraction and purification of this compound from pine nut oil, intended for use by researchers, scientists, and professionals in drug development. The methodologies covered include solvent fractionation, urea complexation, enzymatic esterification, and an overview of supercritical CO2 extraction and preparative HPLC.

Extraction and Purification Methodologies

Several methods can be employed to extract and purify this compound from its natural source, pine nut oil. The choice of method will depend on the desired purity, yield, and available laboratory equipment.

Solvent Fractionation

Low-temperature solvent fractionation is an effective method for concentrating this compound from a mixture of free fatty acids derived from pine nut oil. This technique relies on the differential solubility of fatty acids in a solvent at cryogenic temperatures.

Experimental Protocol:

  • Preparation of Free Fatty Acids (FFAs): Saponify pine nut oil to obtain a mixture of free fatty acids. This can be achieved by refluxing the oil with an ethanolic solution of sodium hydroxide or potassium hydroxide, followed by acidification and extraction of the FFAs.[1]

  • Dissolution: Dissolve the FFA mixture in n-hexane. A recommended starting ratio is 30:1 (v/w) of n-hexane to FFA.[2]

  • Low-Temperature Crystallization: Cool the solution to a temperature of -85°C and maintain for 36 hours.[2] This causes the more saturated fatty acids to crystallize and precipitate out of the solution.

  • Separation: Separate the liquid fraction (supernatant), which is enriched in this compound, from the solid precipitate by cold filtration.

  • Solvent Removal: Evaporate the n-hexane from the liquid fraction under reduced pressure to obtain the this compound concentrate.

Data Summary:

ParameterValueReference
Starting MaterialSiberian Pine Nut Oil FFAs[2]
Initial PLA Content18.3 wt%[2]
Solventn-Hexane[2]
Solvent to FFA Ratio (v/w)30:1[2]
Crystallization Temperature-85°C[2]
Crystallization Time36 hours[2]
Final PLA Content 69.8 wt% [2]
PLA Yield 77.4 wt% [2]
Urea Complexation

Urea complexation is a widely used technique for separating saturated and monounsaturated fatty acids from polyunsaturated fatty acids. Urea molecules form crystalline inclusion complexes with straight-chain fatty acids, while the branched or bulky polyunsaturated fatty acids like this compound are excluded and remain in the liquid phase.

Experimental Protocol:

  • Preparation of Fatty Acids: Start with a free fatty acid mixture obtained from the saponification of pine nut oil.

  • Dissolution: Dissolve the fatty acids and urea in ethanol (e.g., 95% ethanol). The ratio of urea to fatty acids is a critical parameter.

  • Heating: Gently heat the mixture to approximately 60-70°C with stirring until a homogenous solution is formed.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to a lower temperature (e.g., 4°C or -20°C) to facilitate the formation of urea-fatty acid complexes. The optimal crystallization time and temperature should be determined empirically.

  • Filtration: Separate the liquid filtrate (non-complexed fraction, rich in this compound) from the solid urea-fatty acid adducts by vacuum filtration.

  • Purification of Filtrate: Wash the filtrate with an acidic solution (e.g., dilute HCl) and then with water to remove any residual urea.

  • Solvent Removal: Evaporate the ethanol from the filtrate to obtain the this compound concentrate.

Data Summary for Combined Enzymatic Esterification and Urea Complexation:

ParameterValueReference
Starting MaterialPLA-enriched FFAs (from enzymatic esterification)[3]
Initial PLA Content43 mol%[3]
Urea to Fatty Acid Ratio (wt/wt)> 3:1[3]
Final PLA Purity > 95 mol% [3]
Urea to Fatty Acid Ratio (wt/wt) for highest purity5:1[3]
Final PLA Purity at 5:1 ratio 100 mol% [3]
PLA Yield at 5:1 ratio 8.7 mol% [3]
Lipase-Catalyzed Selective Esterification

This method utilizes the selectivity of lipases to preferentially esterify fatty acids other than this compound. The unesterified fraction will, therefore, be enriched in this compound.

Experimental Protocol:

  • Substrate Preparation: Use a free fatty acid mixture from saponified pine nut oil.

  • Enzymatic Reaction:

    • Combine the fatty acids with an alcohol (e.g., lauryl alcohol or ethanol).[3][4]

    • Add a lipase, such as Candida rugosa lipase or Lipozyme RM IM.[3][4]

    • Incubate the reaction under optimized conditions of temperature and time. For example, with Candida rugosa lipase, optimal conditions are 15°C with 0.1% enzyme loading and 10% added water.[3] For Lipozyme RM IM, a molar ratio of fatty acid to ethanol of 1:7 at 25°C for 6 hours with 5% enzyme loading is effective.[4][5][6]

  • Separation of Unesterified Fatty Acids: After the reaction, the unesterified fatty acids (enriched in this compound) can be separated from the esterified fatty acids by methods such as liquid-liquid extraction or chromatography.

  • Purification: The this compound-rich fraction can be further purified using techniques like urea complexation or preparative HPLC.

Data Summary for Repeated Lipase-Catalyzed Esterification:

Parameter1st Esterification2nd Esterification3rd EsterificationReference
Starting PLA Content (mol%)175186[4][5][6]
Final PLA Content (mol%) 51 86 ca. 96 [4][5][6]
PLA Yield (mol%) 40 15 6 [4][5][6]
Supercritical CO2 Extraction
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity this compound, preparative HPLC is the method of choice. A common approach involves using a reversed-phase C18 column.

General Protocol Outline:

  • Sample Preparation: The this compound-enriched fraction from a preliminary purification step (e.g., urea complexation) is dissolved in a suitable solvent.

  • Chromatographic Conditions:

    • Column: A preparative reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the fatty acids are in their protonated form.

    • Detection: UV detection at a wavelength around 200-210 nm.

  • Fraction Collection: Fractions are collected as they elute from the column, and those containing the pure this compound are pooled.

  • Solvent Removal: The solvent is evaporated from the collected fractions to yield highly purified this compound.

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram:

G cluster_extraction Initial Extraction & Preparation cluster_purification Purification Stages cluster_product Final Product pine_nuts Pine Nuts pine_nut_oil Pine Nut Oil pine_nuts->pine_nut_oil Pressing/Solvent Extraction ffa Free Fatty Acids (FFAs) pine_nut_oil->ffa Saponification enzymatic Lipase-Catalyzed Esterification ffa->enzymatic urea Urea Complexation ffa->urea solvent Low-Temp Solvent Fractionation ffa->solvent enzymatic->urea prep_hplc Preparative HPLC urea->prep_hplc solvent->prep_hplc pure_pla High-Purity This compound prep_hplc->pure_pla

Caption: Workflow for this compound purification.

This compound Signaling Pathway for Appetite Suppression:

G cluster_ingestion Ingestion & Digestion cluster_enteroendocrine Enteroendocrine Cell Stimulation cluster_hormone Hormone Secretion cluster_effects Physiological Effects pno Pine Nut Oil Ingestion pla This compound Release pno->pla l_cell L-Cell pla->l_cell Stimulates i_cell I-Cell pla->i_cell Stimulates glp1 GLP-1 Secretion l_cell->glp1 cck CCK Secretion i_cell->cck satiety Increased Satiety glp1->satiety cck->satiety appetite Decreased Appetite satiety->appetite

Caption: this compound's effect on satiety hormones.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from pine nut oil. The choice of methodology will be guided by the specific requirements of the research or drug development application, balancing factors such as desired purity, yield, cost, and scalability. The provided diagrams offer a visual representation of the experimental workflows and the biological mechanism of action of this compound in appetite regulation. Further research may focus on optimizing supercritical CO2 extraction and preparative HPLC methods to enhance the efficiency and yield of high-purity this compound for clinical and pharmaceutical applications.

References

Urea complexation method for isolating high-purity pinolenic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Urea Complexation Method for Isolating High-Purity Pinolenic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (PLA), a polyunsaturated fatty acid found exclusively in pine nut oil, has garnered significant interest for its potential health benefits, including appetite suppression and anti-inflammatory effects.[1][2] For research and pharmaceutical applications, obtaining PLA in a highly purified form is essential. The urea complexation method, also known as urea inclusion crystallization, is an effective and scalable technique for enriching polyunsaturated fatty acids like PLA from a mixture of free fatty acids (FFAs).[3][4]

The principle of this method relies on the differential molecular geometry of fatty acids. Urea, in the presence of a solvent like methanol or ethanol, crystallizes into a hexagonal channel-like structure.[5] Saturated and monounsaturated fatty acids, which have a linear or near-linear conformation, fit snugly within these channels to form stable, solid inclusion complexes (the urea-complexed fraction, or UCF).[6][7] In contrast, polyunsaturated fatty acids such as this compound, with their multiple cis-double bonds, have a kinked or bent structure that prevents them from entering the urea channels.[6] Consequently, they remain in the liquid phase (the non-urea complexing fraction, or NUCF), allowing for their effective separation and enrichment.[8]

This document provides a detailed protocol for the isolation of high-purity this compound from pine nut oil using the urea complexation method, supported by quantitative data and workflow visualizations.

Experimental Data Summary

The efficiency of this compound enrichment is highly dependent on key process parameters, including the ratio of urea to fatty acids, crystallization temperature, and crystallization time. The following tables summarize results from various studies.

Table 1: Effect of Urea-to-Fatty Acid Ratio on this compound Purity and Yield.

Urea:Fatty Acid Ratio (w/w) Initial PLA Content (%) Final PLA Purity (%) PLA Yield (%) Solvent Reference
>3:1 43 mol% >95 mol% Not Specified Not Specified [1]
5:1 43 mol% 100 mol% 8.7 mol% Not Specified [1]
3:1 14.1% 45.1% Not Specified Ethanol [9]

| 2.88:1 | 39.27% | 53.36% | 82.76% (17.24% loss) | Ethanol |[10] |

Table 2: Optimized Conditions for this compound Enrichment.

Parameter Optimal Value Resulting PLA Purity (%) Reference
Fatty Acid:Urea Ratio (g/g) 1:2.88 53.36 [10]
Fatty Acid:Ethanol Ratio (g/mL) 1:7.98 53.36 [10]
Crystallization Temperature 4.18 °C 53.36 [10]

| Crystallization Time | 23.44 h | 53.36 |[10] |

Experimental Workflow and Principle

The diagrams below illustrate the overall experimental process and the underlying chemical principle of separation.

G cluster_0 Upstream Processing cluster_1 Urea Complexation cluster_2 Fraction Separation & Purification PNO Pine Nut Oil (Triglycerides) SAP Saponification (e.g., with KOH in Ethanol) PNO->SAP FFA Free Fatty Acid (FFA) Mixture SAP->FFA UC Dissolve FFA and Urea in Hot Ethanol FFA->UC CRY Cool & Crystallize (e.g., 4°C for 24h) UC->CRY FIL Vacuum Filtration CRY->FIL UCF Solid Phase (UCF): Urea-Saturated FA Complex FIL->UCF NUCF Liquid Phase (NUCF): PLA-Rich Filtrate FIL->NUCF ACID Acidify Filtrate (e.g., HCl) NUCF->ACID EXT Extract with n-Hexane ACID->EXT HP_PLA High-Purity This compound EXT->HP_PLA

Caption: Overall workflow for isolating this compound.

G cluster_0 Principle of Separation Urea Urea Molecules Channel Hexagonal Crystal Channel Urea->Channel form PLA Kinked this compound (Polyunsaturated) Channel->PLA Excludes (Remains in Liquid) SFA Linear Saturated FA (e.g., Palmitic Acid) SFA->Channel Fits Inside (Forms Solid Complex)

Caption: Principle of urea inclusion crystallization.

Protocols

Protocol 1: Preparation of Free Fatty Acids (Saponification)

This protocol describes the hydrolysis of triglycerides from pine nut oil to yield a mixture of free fatty acids.

Materials:

  • Pine nut oil

  • Potassium hydroxide (KOH)

  • 95% Ethanol (v/v)

  • 6N Hydrochloric acid (HCl)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 10 g of pine nut oil into a round-bottom flask.[8]

  • Prepare a solution of 30% KOH in 95% ethanol. For 10 g of oil, mix 34 mL of 30% KOH solution with 56 mL of 95% ethanol.[8]

  • Add the ethanolic KOH solution to the oil in the flask.

  • Heat the mixture to reflux for 2 hours with constant stirring until the solution becomes clear, indicating the completion of saponification.[8]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Acidify the mixture to a pH of 4-5 with 6N HCl to protonate the fatty acid salts.

  • Extract the free fatty acids from the aqueous layer by washing three times with an equal volume of n-hexane.[8]

  • Combine the organic (n-hexane) layers and wash with distilled water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the n-hexane using a rotary evaporator to obtain the free fatty acid mixture. Store under nitrogen at -20°C until further use.

Protocol 2: Urea Complexation for PLA Enrichment

This protocol details the core step of separating this compound from saturated and monounsaturated fatty acids.

Materials:

  • Free fatty acid (FFA) mixture from Protocol 4.1

  • Urea (analytical grade)

  • 95% Ethanol or Methanol

  • Erlenmeyer flask

  • Heating mantle or water bath (set to 60-70°C)

  • Magnetic stirrer

  • Refrigerator or cooling bath (set to 4°C)

  • Vacuum filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Determine the desired urea-to-FFA ratio. A ratio between 3:1 and 5:1 (w/w) is recommended for high purity.[1][9] For this protocol, we will use a 3:1 ratio.

  • For every 10 g of FFA mixture, weigh 30 g of urea.

  • In an Erlenmeyer flask, dissolve the 30 g of urea in 120 mL of 95% ethanol (a common solvent-to-urea ratio is 4:1, v/w).[11]

  • Heat the solution to 60-65°C while stirring until the urea is completely dissolved and the solution is transparent.[3][8]

  • Add the 10 g of FFA mixture to the hot urea solution and continue stirring at 60-65°C for 5-10 minutes to ensure a homogeneous mixture.[6]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature with gentle stirring.

  • Transfer the flask to a refrigerator or cooling bath set at 4°C and leave it undisturbed for 24 hours to allow for complete crystallization of the urea-saturated fatty acid complexes.[6][10]

  • After 24 hours, a white crystalline precipitate (the urea-complexed fraction, UCF) will have formed.

  • Separate the solid UCF from the liquid filtrate (the non-urea complexing fraction, NUCF) by vacuum filtration using a Büchner funnel.[8]

  • Wash the collected solid crystals on the filter paper with a small amount of pre-chilled ethanol to remove any remaining NUCF.

  • Collect the liquid filtrate (NUCF), which is now enriched with this compound.

Protocol 3: Recovery and Analysis of this compound

This protocol describes how to recover the enriched fatty acids from the NUCF and analyze the final product purity.

Materials:

  • PLA-enriched NUCF from Protocol 4.2

  • 6N Hydrochloric acid (HCl)

  • n-Hexane

  • Distilled water

  • Rotary evaporator

  • Gas chromatograph (GC) with a flame ionization detector (FID) or HPLC system.[12][13][14]

Procedure:

  • Transfer the NUCF filtrate to a separatory funnel.

  • Add an equal volume of distilled water.[8]

  • Acidify the solution with 6N HCl to a pH of 4-5 to break any remaining urea-fatty acid interactions and protonate the fatty acids.[8]

  • Extract the enriched fatty acids with an equal volume of n-hexane. Repeat the extraction three times.

  • Combine the n-hexane layers and wash with distilled water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

  • The resulting oil is the high-purity this compound concentrate.

  • Analysis: To determine the final purity, the fatty acid concentrate must be analyzed. The most common method is Gas Chromatography (GC).[14]

    • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a standard procedure (e.g., with BF3-methanol).

    • Analyze the FAMEs using a GC-FID system equipped with a polar capillary column (e.g., CP-Sil 88 or SLB-IL111) suitable for separating fatty acid isomers.[12][14]

    • Quantify the this compound content by comparing its peak area to the total area of all fatty acid peaks.

Concluding Remarks

The urea complexation method is a robust, cost-effective, and scalable technique for the purification of this compound from pine nut oil. By carefully optimizing parameters such as the urea-to-fatty acid ratio and crystallization temperature, it is possible to achieve purities exceeding 95%.[1] The protocols and data provided herein offer a comprehensive guide for researchers and professionals aiming to produce high-purity this compound for further investigation and application.

References

Application Notes and Protocols for the GC-MS Analysis of Pinolenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a unique polyunsaturated fatty acid found in pine nuts and their oil.[1][2] It is an isomer of gamma-linolenic acid (GLA) and has gained significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and lipid-lowering activities.[3][4][5][6] this compound has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[3][4][5] Accurate and reliable quantification of this compound in various matrices is crucial for research and development in the pharmaceutical and nutraceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids, offering high sensitivity and selectivity.[7][8] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Experimental Protocols

The analysis of fatty acids like this compound by GC-MS requires a derivatization step to increase their volatility.[9][10] The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[7][9]

Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from standard methods for fatty acid analysis.[9][11]

Materials:

  • Sample containing this compound (e.g., pine nut oil, lipid extract)

  • Methanolic sodium hydroxide (0.5 M)

  • Boron trifluoride (BF3) in methanol (14%)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Lipid Extraction (if necessary): For solid samples, extract the lipids using a suitable solvent system like chloroform:methanol (2:1, v/v).

  • Saponification:

    • To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.

    • Add a known amount of internal standard.

    • Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.

  • Esterification:

    • Add 2 mL of 14% BF3 in methanol to the cooled solution.

    • Heat again at 100°C for 5-10 minutes.

  • Extraction of FAMEs:

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds.

    • Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Dilution: Dilute the hexane extract to an appropriate concentration for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

The following are general GC-MS conditions for the analysis of FAMEs.[12][13][14] Instrument parameters should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Mass Scan Rangem/z 50-400
Data Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

Quantitative analysis of this compound methyl ester is typically performed in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7][8] The selection of appropriate quantifier and qualifier ions is crucial for accurate results.

Table 1: Mass Spectral Data for this compound Methyl Ester
Compound Molecular Weight Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound Methyl Ester292.57995, 109, 123

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound methyl ester and examining its mass spectrum.

Table 2: Method Validation Parameters (Example)

The following table presents typical validation parameters for a GC-MS method for fatty acid analysis.[15][16] These values should be experimentally determined for the specific this compound analysis method.

Parameter Typical Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Pine Nut Oil) InternalStandard Add Internal Standard Sample->InternalStandard Saponification Saponification (Methanolic NaOH) InternalStandard->Saponification Esterification Esterification (BF3/Methanol) Saponification->Esterification Extraction Hexane Extraction of FAMEs Esterification->Extraction Drying Drying and Dilution Extraction->Drying GCMS GC-MS System Drying->GCMS DataAcquisition Data Acquisition (Scan/SIM) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Report Generation Quantification->Report Pinolenic_Acid_Pathway cluster_cellular Cellular Effects PinolenicAcid This compound AMPK AMPK Activation PinolenicAcid->AMPK activates SIRT1 SIRT1 Upregulation AMPK->SIRT1 activates Lipogenesis Lipogenesis Inhibition SIRT1->Lipogenesis inhibits OxidativeStress Oxidative Stress Reduction SIRT1->OxidativeStress reduces

References

Application Note: Quantification of Pinolenic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of pinolenic acid, a bioactive fatty acid found in pine nut oil, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology includes sample preparation, derivatization, chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and professionals in drug development requiring a reliable and accurate method for the quantification of this compound in various sample matrices.

Introduction

This compound (cis-5,9,12-octadecatrienoic acid) is an isomer of γ-linolenic acid (GLA) found in pine nuts and their oil.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including anti-inflammatory effects, appetite suppression, and favorable modulation of lipid profiles.[2][3] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of fatty acids.[4] Due to the lack of a strong UV chromophore in their native form, fatty acids are often derivatized to enable sensitive UV detection.[5][6] This application note details an RP-HPLC method for the quantification of this compound following pre-column derivatization.

Experimental Protocols

Sample Preparation (from Pine Nut Oil)

This protocol describes the extraction and saponification of fatty acids from a pine nut oil sample.

Materials:

  • Pine nut oil sample

  • 2 M Potassium hydroxide (KOH) in ethanol

  • 1 M Hydrochloric acid (HCl)

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Accurately weigh approximately 100 mg of the pine nut oil sample into a screw-cap test tube.

  • Add 2 mL of 2 M ethanolic KOH.

  • Heat the mixture at 80°C for 1 hour to facilitate saponification.

  • Cool the sample to room temperature and add 2 mL of deionized water.

  • Acidify the solution to a pH of approximately 2 with 1 M HCl to protonate the fatty acid salts.

  • Extract the free fatty acids by adding 5 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the free fatty acids to a new tube.

  • Repeat the extraction (steps 6-8) twice more and combine the hexane extracts.

  • Dry the pooled hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried fatty acid residue in a known volume of acetonitrile for derivatization.

Pre-column Derivatization with p-Bromophenacyl Bromide (PBPB)

This derivatization step introduces a chromophore to the this compound molecule, allowing for sensitive UV detection.

Materials:

  • Fatty acid extract (from step 1.12)

  • This compound standard

  • p-Bromophenacyl bromide (PBPB) solution (10 mg/mL in acetonitrile)

  • Triethylamine solution (10 mg/mL in acetonitrile)

  • Heating block or water bath

Procedure:

  • To the dried fatty acid extract (and to a separate vial containing the this compound standard), add 200 µL of the PBPB solution and 100 µL of the triethylamine solution.

  • Seal the vials and heat at 80°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Redissolve the residue in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water) for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 86% A to 93% A (0-10 min), 93% A (10-20 min), 93% A to 100% A (20-30 min)[7]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm (for PBPB derivatives)[8]
Injection Volume 20 µL

Data Presentation

The following tables summarize the quantitative data for a typical validated HPLC method for this compound analysis.

Table 1: Chromatographic and Calibration Data

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound DerivativeApprox. 15-201 - 100> 0.999

Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in the mobile phase composition.

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

These values are representative and should be determined for each specific laboratory setup.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_quantification Data Analysis Sample Pine Nut Oil Sample Saponification Saponification (KOH/Ethanol) Sample->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction Liquid-Liquid Extraction (Hexane) Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization Derivatization with PBPB Drying->Derivatization HPLC RP-HPLC-UV Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationship of HPLC Method Components

This diagram shows the relationship between the key components of the HPLC method.

hplc_method cluster_instrument HPLC System Pump Pump Column C18 Column Pump->Column Autosampler Autosampler Autosampler->Column Injection Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->Pump Sample Derivatized Sample Sample->Autosampler

Caption: Key components of the HPLC analysis method.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The combination of a straightforward sample preparation and derivatization protocol with optimized chromatographic conditions allows for accurate and precise results. This method is suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. Method validation should be performed in accordance with internal laboratory and regulatory guidelines to ensure data quality.

References

Application Notes and Protocols for Studying Pinolenic Acid's Effects in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the biological effects of pinolenic acid (PLA), a bioactive fatty acid found in pine nuts. The following protocols detail methods to study its anti-inflammatory, anti-cancer, and metabolic properties.

Overview of this compound's Bioactivity

This compound (cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid (PUFA) that has demonstrated a range of biological activities in preclinical studies. In vitro research has been crucial in elucidating the cellular and molecular mechanisms underlying these effects. Key areas of investigation include its ability to modulate inflammatory pathways, inhibit cancer cell metastasis, and regulate lipid metabolism.

Data Summary: Quantitative Effects of this compound in vitro

The following tables summarize the quantitative data from various studies on the effects of this compound in different cell culture models.

Table 1: Anti-inflammatory Effects of this compound

Cell LineTreatment ConditionsParameter MeasuredResult
Human THP-1 macrophagesPLAIL-6 production46% reduction[1][2]
TNF-α production18% reduction[1][2]
PGE2 production87% reduction[1][2]
COX-2 expression27% reduction[1][2]
Human CD14+ Monocytes (from RA patients)25 µM and 50 µM PLA with LPS stimulationTNF-α expressing monocytes23% reduction
IL-6 expressing monocytes25% reduction
IL-1β expressing monocytes23% reduction
Murine RAW264.7 macrophages50 µM PLA with LPS stimulationCOX-2 expression10% reduction
iNOS expression55% reduction
Human Endothelial Cells (EA.hy926)50 µM PLA with TNF-α stimulationsICAM-1 productionSignificant decrease[3]
MCP-1 productionSignificant decrease[3]
RANTES productionSignificant decrease[3]

Table 2: Anti-Cancer Effects of this compound

Cell LineTreatment ConditionsParameter MeasuredResult
Human Breast Cancer (MDA-MB-231)PLACell InvasivenessInhibition observed[4]
Cell MotilityInhibition observed[4]
Arachidonic Acid in phospholipidsDecreased from 12.6% to 4.9%[4]
PGE2 synthesisReduced[4]
COX-2 expressionDown-regulated[4]

Table 3: Metabolic Effects of this compound

Cell LineTreatment ConditionsParameter MeasuredResult
Human Hepatoma (HepG2)50 µM PLA for 24hSREBP1c mRNA53% reduction
FAS mRNA54% reduction
SCD1 mRNA38% reduction
HMGCR mRNA30% reduction
ACSL3 mRNA30% reduction
LDLr mRNA43% reduction
Human Hepatoma (HepG2) with H2O2-induced oxidative stress1, 5, and 10 µM PLAIntracellular ROS29.1%, 59.1%, and 65.5% reduction, respectively
Intracellular MDA15.96%, 20.5%, and 22.9% reduction, respectively

Experimental Protocols

General Cell Culture and this compound Preparation

Materials:

  • Appropriate cell line (e.g., RAW264.7, MDA-MB-231, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (high purity)

  • Ethanol or DMSO (for stock solution)

  • Bovine Serum Albumin (BSA), fatty acid-free

Protocol for this compound Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.

  • To prepare working solutions, dilute the stock solution in a sterile solution of fatty acid-free BSA in serum-free medium. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells. The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid toxicity.

  • Gently vortex the solution to ensure proper mixing and complexing of the this compound to the BSA.

Protocol for Assessing Anti-inflammatory Effects in RAW264.7 Macrophages

Materials:

  • RAW264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound-BSA complex

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for COX-2 and β-actin)

  • Griess Reagent for Nitric Oxide assay

Protocol:

  • Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with PLA alone).

  • After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide production.

  • Western Blot for COX-2: Lyse the cells and determine the protein concentration. Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin). Visualize the bands using a suitable detection system.

Protocol for Assessing Anti-metastatic Effects in MDA-MB-231 Breast Cancer Cells

Materials:

  • MDA-MB-231 cells

  • Complete DMEM medium

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Crystal Violet staining solution

Protocol for Transwell Invasion Assay:

  • Culture MDA-MB-231 cells to sub-confluency.

  • Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound-BSA complex (e.g., 25, 50, 100 µM).

  • Seed 5 x 10^4 cells in the upper chamber of the Boyden inserts.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.

  • Count the number of stained, invaded cells in several microscopic fields and calculate the average.

Protocol for Assessing Effects on Lipid Metabolism in HepG2 Cells

Materials:

  • HepG2 cells

  • Complete DMEM medium

  • Oleic acid

  • This compound-BSA complex

  • Oil Red O staining solution

  • Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for SREBP1c, FAS, SCD1, and a housekeeping gene like GAPDH)

Protocol for Lipid Accumulation Assay:

  • Seed HepG2 cells in 24-well plates and grow to confluence.

  • Induce lipid accumulation by treating the cells with oleic acid (e.g., 0.5 mM) complexed to BSA for 24 hours. Concurrently, treat the cells with different concentrations of this compound-BSA complex.

  • After treatment, wash the cells with PBS and fix with 10% formalin.

  • Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.

  • Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.

  • To quantify the lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Gene Expression Analysis (qRT-PCR): Extract total RNA from the treated cells, synthesize cDNA, and perform quantitative real-time PCR using primers for genes involved in lipid metabolism (SREBP1c, FAS, SCD1). Normalize the expression levels to a housekeeping gene.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in inflammation and metabolism.

Pinolenic_Acid_Signaling PLA This compound NFkB NF-κB PLA->NFkB Inhibits AMPK AMPK PLA->AMPK Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes SIRT1 SIRT1 AMPK->SIRT1 PPARa PPARα SIRT1->PPARa Lipogenesis_Genes Lipogenesis Genes (SREBP1c, FAS, SCD1) PPARa->Lipogenesis_Genes Inhibits Experimental_Workflow start Start: Select Cell Model culture Cell Culture and Seeding start->culture treatment This compound Treatment (with or without stimulus) culture->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection elisa ELISA (Cytokines) data_collection->elisa western Western Blot (Proteins) data_collection->western invasion Invasion Assay data_collection->invasion qpcr qRT-PCR (Gene Expression) data_collection->qpcr lipid Lipid Staining data_collection->lipid analysis Data Analysis and Interpretation elisa->analysis western->analysis invasion->analysis qpcr->analysis lipid->analysis

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Pinolenic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the anti-inflammatory mechanisms of this compound. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of PNLA and related compounds.

Application Notes

This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.[1][2] In vivo studies are crucial for validating in vitro findings and understanding the physiological relevance of PNLA's anti-inflammatory activity. The selection of an appropriate animal model is critical and depends on the specific aspects of inflammation being investigated.

Commonly used animal models to study the anti-inflammatory effects of this compound include:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema: A model for acute topical inflammation, suitable for evaluating the effects of topically or systemically administered anti-inflammatory agents.[3][4][5][6]

  • Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: A widely used model for inflammatory bowel disease (IBD), mimicking some aspects of Crohn's disease in humans. This model is valuable for assessing the efficacy of compounds in treating chronic intestinal inflammation.[7][8][9][10]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions by activating the innate immune system. It is useful for studying the systemic anti-inflammatory effects of a compound.[11][12][13][14]

The subsequent sections provide detailed protocols for each of these models, along with a summary of the quantitative effects of this compound observed in various studies and diagrams of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured Parameter% Reduction (compared to control)Reference
THP-1 MacrophagesLipopolysaccharide (LPS)Not SpecifiedIL-6 Production46%[15]
THP-1 MacrophagesLipopolysaccharide (LPS)Not SpecifiedTNF-α Production18%[15]
THP-1 MacrophagesLipopolysaccharide (LPS)Not SpecifiedPGE2 Production87%[15]
Rat Peritoneal MacrophagesLipopolysaccharide (LPS)Not SpecifiedNitric Oxide (NO) Production35%[15]
Rat Peritoneal MacrophagesLipopolysaccharide (LPS)Not SpecifiedPGE2 Production35%[15]
HepG2 CellsNot Specified25 µMNitric Oxide (NO) Production50%[15]
Human PBMCs (RA Patients)Lipopolysaccharide (LPS)Not SpecifiedIL-6 Release60%[1]
Human PBMCs (Healthy Controls)Lipopolysaccharide (LPS)Not SpecifiedIL-6 Release50%[1]
Human PBMCs (Healthy Controls)Lipopolysaccharide (LPS)Not SpecifiedTNF-α Release35%[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound (or related compounds in relevant models)

Animal ModelTreatmentMeasured Parameter% Reduction/EffectReference
TNBS-Induced Colitis (Rats)Punicic Acid (related conjugated linolenic acid)Macroscopic and Histological DamageSignificant protection[7][8]
TNBS-Induced Colitis (Rats)Punicic AcidMyeloperoxidase (MPO) ActivitySignificant reduction[8]
LPS-Induced Bone Loss (Mice)α-Linolenic Acid (100 and 300 mg/kg)Pro-inflammatory Cytokines and ChemokinesSignificant suppression[16][17]
TNBS-Induced Colitis (Rats)α-Linolenic Acid-rich dietUrinary 8-isoprostanesSignificant reduction[9]
TNBS-Induced Colitis (Rats)α-Linolenic Acid-rich dietColon Inducible Nitric Oxide Synthase (iNOS) expressionSignificant reduction[9]

Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This protocol is a synthesized methodology based on standard procedures for this model.[3][5][6]

Objective: To assess the topical or systemic anti-inflammatory activity of this compound on acute skin inflammation.

Materials:

  • Male or female ICR or BALB/c mice (6-8 weeks old)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle for TPA)

  • This compound (to be dissolved in a suitable vehicle, e.g., acetone for topical application or an appropriate vehicle for systemic administration)

  • Positive control: Indomethacin or another known anti-inflammatory drug

  • 7 mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • TPA Control (receives TPA in vehicle)

    • This compound Treatment Group(s) (receives TPA + different doses of this compound)

    • Positive Control Group (receives TPA + indomethacin)

  • Treatment Application (Topical):

    • Apply the test compound (this compound or vehicle) dissolved in acetone to both the inner and outer surfaces of the right ear of each mouse.

    • Thirty minutes after the treatment, apply TPA (typically 2.5 µg in 20 µL of acetone) to the same ear.

  • Treatment Application (Systemic):

    • Administer this compound or vehicle orally or via intraperitoneal injection at the desired dose.

    • One hour after systemic administration, apply TPA to the right ear.

  • Edema Measurement:

    • After a specified time (typically 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.

    • Using a 7 mm biopsy punch, remove a disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • Calculate the edema as the difference in weight between the right and left ear punches for each mouse.

    • Determine the percentage of inhibition of edema for the treated groups compared to the TPA control group using the following formula: % Inhibition = [ (EdemaTPA control - EdemaTreated) / EdemaTPA control ] x 100

TNBS-Induced Colitis Model

This protocol is a synthesized methodology based on established procedures for TNBS-induced colitis.[7][8][9][10]

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

Materials:

  • Male Wistar rats or BALB/c mice

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol (50%)

  • This compound (for oral gavage or dietary supplementation)

  • Vehicle for this compound (e.g., olive oil)

  • Catheter for intrarectal administration

Procedure:

  • Animal Acclimatization and Diet:

    • Acclimatize animals for one week.

    • If administering this compound via diet, start the specialized diets at least one week before colitis induction.

  • Grouping:

    • Control Group (no TNBS, receives vehicle)

    • TNBS Control Group (receives TNBS and vehicle for this compound)

    • This compound Treatment Group(s) (receives TNBS and different doses of this compound)

  • Induction of Colitis:

    • Fast the animals for 24 hours with free access to water.

    • Anesthetize the animals.

    • Instill TNBS (e.g., 100 mg/kg in 50% ethanol) intrarectally via a catheter inserted approximately 8 cm into the colon.

    • Keep the animals in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

  • Treatment:

    • Administer this compound or vehicle daily by oral gavage starting from the day of colitis induction or as a dietary supplement throughout the study.

  • Monitoring and Assessment:

    • Monitor body weight, stool consistency, and presence of blood in the feces daily.

    • After a predetermined period (e.g., 7-14 days), sacrifice the animals.

    • Excise the colon and measure its length and weight.

    • Collect tissue samples for histological analysis (to assess mucosal damage, inflammation, and ulceration) and biochemical assays (e.g., myeloperoxidase activity as an indicator of neutrophil infiltration, and cytokine levels).

  • Data Analysis:

    • Compare the macroscopic and microscopic damage scores, colon weight/length ratio, and biochemical markers between the different groups.

LPS-Induced Systemic Inflammation Model

This protocol is a synthesized methodology based on common practices for LPS-induced inflammation.[11][12][13][14][17]

Objective: To assess the systemic anti-inflammatory effects of this compound.

Materials:

  • Male C57BL/6 or BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound (for oral gavage or intraperitoneal injection)

  • Vehicle for this compound

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping:

    • Vehicle Control Group (receives vehicle only)

    • LPS Control Group (receives LPS and vehicle for this compound)

    • This compound Treatment Group(s) (receives LPS + different doses of this compound)

  • Treatment:

    • Administer this compound or vehicle at the desired dose and route (e.g., orally 1 hour before LPS challenge).

  • Induction of Inflammation:

    • Inject LPS intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).

  • Sample Collection and Analysis:

    • At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for the analysis of serum cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Tissues such as the liver and lungs can be harvested for histological examination and measurement of inflammatory markers.

  • Data Analysis:

    • Compare the levels of serum cytokines and tissue inflammatory markers between the treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key inflammatory signaling pathways.

1. NF-κB Signaling Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] This inhibition is thought to occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) PNLA This compound PNLA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2. PPAR Signaling Pathway: this compound can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation.[1] Activated PPARs can interfere with the activity of pro-inflammatory transcription factors like NF-κB.

PPAR_Pathway PNLA This compound PPAR PPAR PNLA->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to NFkB NF-κB PPAR_RXR->NFkB Inhibits AntiInflammatory_Genes Anti-inflammatory Gene Expression PPRE->AntiInflammatory_Genes Upregulates

Caption: Activation of the PPAR signaling pathway by this compound.

3. MAPK Signaling Pathway: this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and JNK, which are involved in the production of pro-inflammatory cytokines.[18][19][20][21]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Transcription_Factors->Pro_inflammatory_Cytokines Induces Expression PNLA This compound PNLA->MAPKK Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the anti-inflammatory effects of this compound in an animal model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping treatment This compound / Vehicle Administration grouping->treatment induction Induction of Inflammation (TPA, TNBS, or LPS) treatment->induction monitoring Monitoring & Observation induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Analysis euthanasia->analysis histology Histological Analysis analysis->histology biochemical Biochemical Assays (ELISA, MPO) analysis->biochemical gene_expression Gene Expression Analysis (qPCR, Western Blot) analysis->gene_expression data Data Interpretation & Conclusion histology->data biochemical->data gene_expression->data end End data->end

Caption: General experimental workflow for in vivo studies.

References

Designing Clinical Trials for Pinolenic Acid Supplementation in Humans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PNLA), a polyunsaturated fatty acid found in pine nuts, particularly from the Korean pine nut (Pinus koraiensis), has garnered significant interest for its potential therapeutic effects.[1][2] Emerging research suggests that PNLA may play a role in appetite suppression, modulation of inflammatory responses, and improvement of metabolic parameters.[3][4] These properties position PNLA as a promising candidate for nutritional supplementation aimed at managing conditions such as obesity, metabolic syndrome, and chronic inflammatory disorders.

These application notes provide a comprehensive guide for designing and implementing robust clinical trials to investigate the efficacy and mechanisms of action of this compound supplementation in humans. The following sections detail study design considerations, experimental protocols for key biomarkers, and an overview of the underlying signaling pathways.

Clinical Trial Design Considerations

A well-designed clinical trial is paramount to obtaining clear and translatable results. For this compound supplementation, a randomized, double-blind, placebo-controlled trial design is the gold standard.

1.1. Study Population

The choice of study population should align with the primary research question. Potential target populations include:

  • Overweight and obese individuals (BMI 25-35 kg/m ²)[1][5]

  • Individuals with metabolic syndrome

  • Patients with chronic inflammatory conditions (e.g., rheumatoid arthritis)[6]

  • Healthy volunteers (for safety and mechanistic studies)

1.2. Intervention and Dosage

This compound can be administered as concentrated this compound, pine nut oil, or its free fatty acid (FFA) form.[5][7] Previous human studies have utilized dosages ranging from 2 to 6 grams per day.[5][7] The FFA form may have different effects on satiety hormone release compared to the triglyceride form.[5][7] The placebo should be an oil with a similar fatty acid profile, but lacking this compound, such as olive oil.[1]

1.3. Duration of Intervention

The study duration will depend on the primary outcomes.

  • Acute studies (single dose): Suitable for assessing immediate effects on appetite hormones and postprandial metabolic markers.[8]

  • Short-term studies (1-4 weeks): Can evaluate changes in inflammatory markers and short-term effects on body weight and composition.

  • Long-term studies (3-6 months or longer): Necessary to assess sustained effects on body weight, metabolic control, and chronic inflammation.

1.4. Outcome Measures

A comprehensive set of outcome measures should be selected to evaluate the multifaceted effects of this compound.

Category Primary Outcome Measures Secondary Outcome Measures
Appetite Regulation - Change in subjective appetite ratings (Visual Analogue Scales - VAS) for hunger, satiety, and prospective food consumption- Ad libitum meal intake (energy and macronutrient consumption)
- Plasma concentrations of Cholecystokinin (CCK) and Glucagon-Like Peptide-1 (GLP-1)- Plasma concentrations of Peptide YY (PYY) and Ghrelin
Inflammation - High-sensitivity C-reactive protein (hs-CRP)- Plasma concentrations of pro-inflammatory cytokines: Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)
- Plasma concentrations of anti-inflammatory cytokines (e.g., IL-10)
- Prostaglandin E2 (PGE2) levels
Metabolic Health - Fasting blood glucose and insulin- Homeostatic Model Assessment for Insulin Resistance (HOMA-IR)
- Lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides)- Oral Glucose Tolerance Test (OGTT)
- Body weight and body composition (DEXA scan)
Safety - Incidence of adverse events- Liver function tests (ALT, AST)
- Kidney function tests (creatinine)

Experimental Protocols

Detailed and standardized protocols are crucial for data accuracy and reproducibility.

2.1. Subjective Appetite Assessment

Protocol:

  • Utilize validated 100-mm Visual Analogue Scales (VAS) to assess hunger, satiety, fullness, and prospective food consumption.

  • Participants should mark their feelings on the line at baseline (before supplementation) and at regular intervals post-supplementation (e.g., 30, 60, 90, 120, 180, and 240 minutes).[1]

  • The distance from the beginning of the line to the mark is measured and recorded in millimeters.

2.2. Blood Sampling and Processing

Protocol:

  • Collect venous blood samples into appropriate collection tubes at specified time points.

    • For appetite hormones (CCK, GLP-1), use tubes containing EDTA and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent peptide degradation.

    • For inflammatory cytokines and metabolic markers, use EDTA or serum separator tubes.

  • Immediately place tubes on ice after collection.

  • Centrifuge the samples at 1000-2000 x g for 10-15 minutes at 4°C within 30 minutes of collection.

  • Aliquot the resulting plasma or serum into cryovials.

  • Store aliquots at -80°C until analysis.

2.3. Biomarker Analysis

2.3.1. Appetite Hormones (CCK and GLP-1)

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • ELISA Protocol (General Steps):

    • Use commercially available, validated ELISA kits for human CCK and GLP-1.

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and quality controls as per the kit instructions.

    • Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's protocol.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

    • Calculate the concentrations of CCK and GLP-1 in the samples by interpolating from the standard curve.

  • LC-MS/MS: Offers high specificity and can overcome cross-reactivity issues sometimes seen with immunoassays.[9][10] This method requires specialized equipment and expertise.

2.3.2. Inflammatory Markers (IL-6 and TNF-α)

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Protocol (General Steps):

    • Utilize high-sensitivity commercial ELISA kits for human IL-6 and TNF-α.

    • Follow the general ELISA protocol outlined in section 2.3.1. Ensure adherence to the specific incubation times, temperatures, and washing steps detailed in the kit's manual. Commercial kits like the 'Quantikine human IL-6' and 'Quantikine human TNF' are available for this purpose.[11]

2.3.3. Metabolic Markers

Standard enzymatic colorimetric assays are typically used for the analysis of glucose and lipid profiles, while insulin is commonly measured by ELISA or radioimmunoassay. These analyses are often performed by certified clinical laboratories.

Signaling Pathways and Mechanistic Insights

This compound exerts its biological effects through the modulation of key signaling pathways. Understanding these mechanisms can help in designing studies with relevant molecular endpoints.

3.1. Appetite Regulation via Free Fatty Acid Receptors (FFARs)

This compound acts as a dual agonist for Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).[12]

  • Mechanism: Activation of FFA1 and FFAR4 on enteroendocrine L-cells in the gut stimulates the release of the satiety hormones CCK and GLP-1.[13] These hormones then act on the central nervous system to induce feelings of fullness and reduce food intake.[14]

PNLA This compound FFA1_FFAR4 FFA1 & FFAR4 (on L-cells) PNLA->FFA1_FFAR4 activates CCK_GLP1 CCK & GLP-1 Release FFA1_FFAR4->CCK_GLP1 stimulates CNS Central Nervous System CCK_GLP1->CNS signals to Satiety Increased Satiety & Reduced Appetite CNS->Satiety induces

Caption: this compound's effect on appetite regulation.

3.2. Anti-inflammatory Effects via NF-κB and PPARs

This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound may inhibit the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[12][15]

  • PPAR Pathway: PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. This compound can activate PPARα and PPARδ, which can lead to the suppression of inflammatory responses.[3]

cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Response PNLA This compound NFkB NF-κB Pathway PNLA->NFkB inhibits PPARs PPARα/δ Activation PNLA->PPARs activates Cytokines Decreased Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines PPARs->Cytokines

Caption: Anti-inflammatory signaling of this compound.

Experimental Workflow

A well-structured workflow is essential for the smooth execution of the clinical trial.

Recruitment Participant Recruitment & Screening Consent Informed Consent Recruitment->Consent Randomization Randomization (this compound or Placebo) Consent->Randomization Baseline Baseline Measurements (Blood samples, VAS, etc.) Randomization->Baseline Intervention Supplementation Period Baseline->Intervention FollowUp Follow-up Assessments (Blood samples, VAS, etc.) Intervention->FollowUp Analysis Data and Sample Analysis FollowUp->Analysis Reporting Results Reporting Analysis->Reporting

Caption: Clinical trial experimental workflow.

Conclusion

This compound holds considerable promise as a nutritional supplement for improving human health. The successful investigation of its therapeutic potential hinges on the execution of meticulously designed and rigorously controlled clinical trials. The application notes and protocols provided herein offer a framework for researchers to develop robust studies that can elucidate the efficacy and mechanisms of action of this compound supplementation. Further research in this area is warranted to fully understand its long-term effects and clinical applications.[1][16]

References

Application of Pinolenic Acid in Developing Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a polyunsaturated fatty acid found predominantly in pine nut oil, is emerging as a promising bioactive compound for the development of novel therapeutic agents.[1][2] With a historical basis in traditional medicine for alleviating inflammation and gastrointestinal discomfort, modern research is now elucidating the molecular mechanisms behind its therapeutic potential.[1] This document provides a comprehensive overview of the applications of this compound, focusing on its anti-inflammatory, appetite-suppressing, and lipid-lowering properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development.

Therapeutic Applications and Mechanisms of Action

This compound exerts its therapeutic effects through multiple signaling pathways, making it a versatile candidate for addressing a range of pathological conditions.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.[2][3][4]

Mechanism of Action:

  • Inhibition of NF-κB and STAT Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, which are key regulators of inflammatory gene expression.[5][6][7] This leads to a downstream reduction in the production of pro-inflammatory cytokines.

  • Reduction of Pro-inflammatory Mediators: Studies have shown that this compound can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[4][8]

Signaling Pathway Diagram:

G PLA This compound NFkB NF-κB Inhibition PLA->NFkB STAT STAT Inhibition PLA->STAT PGE2 Reduced PGE2 PLA->PGE2 Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines STAT->Cytokines Inflammation Decreased Inflammation Cytokines->Inflammation PGE2->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Appetite Suppression and Weight Management

This compound has gained attention for its potential role in weight management by promoting satiety and reducing food intake.[1][9]

Mechanism of Action:

  • Stimulation of Satiety Hormones: this compound stimulates the release of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), two key gut hormones that signal satiety to the brain, leading to a feeling of fullness and reduced appetite.[1][9]

Experimental Workflow Diagram:

G PLA_Admin This compound Administration Hormone_Release Increased CCK & GLP-1 Release PLA_Admin->Hormone_Release Brain_Signal Satiety Signals to Brain Hormone_Release->Brain_Signal Appetite_Reduction Reduced Appetite & Food Intake Brain_Signal->Appetite_Reduction

Caption: Workflow of this compound-induced appetite suppression.

Lipid-Lowering Effects and Metabolic Regulation

This compound has been shown to improve lipid profiles and regulate metabolic processes, suggesting its potential in managing dyslipidemia and related metabolic disorders.[2][10]

Mechanism of Action:

  • AMPK/SIRT1 Pathway Activation: this compound activates the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[10] This pathway plays a crucial role in cellular energy homeostasis and lipid metabolism, leading to reduced lipid accumulation.

  • Enhanced LDL Uptake: this compound may enhance the hepatic uptake of low-density lipoprotein (LDL), contributing to lower circulating LDL cholesterol levels.[9]

Signaling Pathway Diagram:

G PLA This compound AMPK_SIRT1 AMPK/SIRT1 Activation PLA->AMPK_SIRT1 Lipogenesis Decreased Lipogenesis AMPK_SIRT1->Lipogenesis Lipid_Accumulation Reduced Lipid Accumulation Lipogenesis->Lipid_Accumulation

Caption: this compound's regulation of lipid metabolism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineTreatmentConcentration (µM)EffectPercentage Reduction (%)Reference
Murine microglial (BV-2) cellsThis compound50Nitric Oxide (NO)41[4]
50IL-674[4]
50TNF-α27[4]
THP-1 macrophagesThis compound25IL-646[6]
25TNF-α18[6]
25PGE287[6]
THP-1 monocytesThis compound25-100Cell Migration55[4][8]
THP-1 macrophagesThis compound25, 100Macropinocytosis55[4]
50, 75Macropinocytosis45-50[4]
25-100Oxidized LDL uptake25-40[8]
Human PBMCs (RA patients)This compound-IL-660[8]
Human PBMCs (Healthy controls)This compound-IL-650[8]
-TNF-α35[8]

Table 2: In Vivo and Clinical Effects of this compound

Study TypeSubjectTreatmentDosageOutcomeResultReference
Clinical TrialOverweight womenPinnoThin™ (Korean pine nut oil)2g FFAFood Intake9% reduction[11]
Clinical TrialOverweight womenPinnoThin™3g"Desire to eat" (VAS)29% lower than placebo[12]
3g"Prospective food intake" (VAS)36% lower than placebo[12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's therapeutic effects.

Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of Cytokines and PGE2

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human TNF-α, IL-6, and PGE2

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate monocytes into macrophages, seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the adherent macrophages with PBS.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the this compound stock solution in culture medium to final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.

    • Pre-treat the differentiated macrophages with the various concentrations of this compound for 2 hours. A vehicle control (medium with DMSO) should be included.

  • LPS Stimulation:

    • After the pre-treatment period, stimulate the cells with 1 µg/mL LPS for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Sample Collection and Analysis:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of each mediator by this compound compared to the LPS-stimulated control.

Protocol 2: In Vitro Appetite Suppression Assay - Measurement of Satiety Hormones

Objective: To assess the effect of this compound on the secretion of the satiety hormones CCK and GLP-1 from enteroendocrine cells.

Materials:

  • STC-1 enteroendocrine cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • CCK and GLP-1 ELISA kits

Procedure:

  • Cell Culture:

    • Culture STC-1 cells in DMEM at 37°C and 5% CO2.

    • Seed cells in 24-well plates and grow to confluence.

  • This compound Treatment:

    • Prepare this compound solutions complexed with fatty acid-free BSA in serum-free DMEM.

    • Wash the confluent cells with serum-free DMEM.

    • Incubate the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours. Include a vehicle control (BSA in DMEM).

  • Sample Collection and Analysis:

    • After incubation, collect the culture medium.

    • Measure the concentrations of CCK and GLP-1 in the medium using specific ELISA kits.

Data Analysis:

  • Quantify the fold-increase in hormone secretion in response to this compound compared to the vehicle control.

Protocol 3: In Vitro Lipid-Lowering Assay - AMPK/SIRT1 Pathway Activation

Objective: To investigate the effect of this compound on the activation of the AMPK/SIRT1 pathway in hepatocytes.

Materials:

  • HepG2 human hepatoma cell line

  • DMEM with 10% FBS

  • This compound

  • Oleic acid

  • Cell lysis buffer

  • Antibodies for Western blot: anti-phospho-AMPK (Thr172), anti-AMPK, anti-SIRT1

  • SIRT1 activity assay kit (fluorometric)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM.

    • Induce lipid accumulation by treating the cells with oleic acid (e.g., 0.5 mM) for 24 hours.

    • Co-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM).

  • Western Blot Analysis for AMPK Activation:

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AMPK and total AMPK.

    • Use a suitable secondary antibody and detect the protein bands using a chemiluminescence system.

    • Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

  • SIRT1 Activity Assay:

    • Lyse the cells and measure SIRT1 deacetylase activity using a fluorometric SIRT1 activity assay kit according to the manufacturer's protocol.

Data Analysis:

  • Determine the fold-change in AMPK phosphorylation and SIRT1 activity in this compound-treated cells compared to oleic acid-treated controls.

Conclusion

This compound presents a compelling case for the development of novel therapeutic agents targeting inflammation, obesity, and metabolic disorders. Its multifaceted mechanisms of action, including the modulation of key signaling pathways like NF-κB, STAT, AMPK, and SIRT1, underscore its potential as a lead compound. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this unique fatty acid. Further preclinical and clinical studies are warranted to fully establish its efficacy and safety profile for various therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pinolenic Acid Yield from Solvent Fractionation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of pinolenic acid through solvent fractionation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind solvent fractionation for enriching this compound?

Solvent fractionation is a method used to separate fatty acids based on their differential solubility and melting points in a solvent at low temperatures. This compound, a polyunsaturated fatty acid, remains soluble in solvents like n-hexane at ultra-low temperatures, while more saturated fatty acids, which have higher melting points, precipitate out of the solution. This allows for the enrichment of this compound in the liquid fraction.

Q2: Which solvent is most effective for this compound fractionation?

N-hexane is a commonly used and effective solvent for the low-temperature crystallization of this compound.[1] Other non-polar solvents could be tested, but their effectiveness will depend on the specific fatty acid profile of the starting material and the desired purity of the final product. The choice of solvent can also be influenced by factors like cost, safety, and ease of recovery.[2]

Q3: What are the key parameters influencing the yield and purity of this compound during solvent fractionation?

The three primary parameters that significantly impact the efficiency of solvent fractionation are:

  • Temperature: Lower temperatures are crucial for precipitating saturated and monounsaturated fatty acids.

  • Solvent-to-Fatty Acid Ratio: This ratio affects the concentration of fatty acids in the solution and, consequently, the crystallization process.

  • Fractionation Time: Sufficient time is required for the crystallization and precipitation of unwanted fatty acids to reach equilibrium.

Q4: What is a typical starting concentration of this compound in pine nut oil?

The concentration of this compound in pine nut oil can vary depending on the pine species. For instance, Siberian pine nut oil has been reported to contain approximately 18.3 wt% this compound.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Inadequate Cooling Ensure the crystallization temperature is sufficiently low. Optimal yields have been reported at temperatures as low as -85°C.[1] Verify the accuracy of your cooling system's temperature probe.
Suboptimal Solvent-to-Fatty Acid Ratio An incorrect ratio can lead to either co-precipitation of this compound or incomplete precipitation of saturated fats. Experiment with different ratios; a 30:1 (v/w) n-hexane-to-free fatty acid ratio has been shown to be effective.[1]
Insufficient Fractionation Time Allow adequate time for the crystallization process to complete. A fractionation time of 36 hours has been used successfully.[1]
This compound Degradation This compound, as a polyunsaturated fatty acid, is susceptible to oxidation.[3][4][5] Ensure all solvents are purged with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[3] Store the pine nut oil and resulting fractions under an inert atmosphere and at low temperatures (-20°C is recommended for storage).[3]
Inaccurate Quantification Verify the accuracy of your analytical method for determining this compound concentration. Gas chromatography (GC) with a flame ionization detector (GC-FID) is a standard method for fatty acid analysis.[6] Ensure proper derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC analysis.

Issue 2: Low Purity of this compound (High Contamination with Other Fatty Acids)

Potential Cause Troubleshooting Step
Temperature Too High If the temperature is not low enough, some saturated and monounsaturated fatty acids will remain in the solution, reducing the purity of the this compound fraction. Gradually decrease the fractionation temperature in subsequent experiments.
Inefficient Separation of Precipitate Ensure complete separation of the solid (stearin) and liquid (olein) fractions. Use effective filtration or centrifugation methods at the low fractionation temperature to prevent the re-dissolving of precipitated fats.
Inadequate Washing of Precipitate The solid fraction may trap some of the this compound-rich liquid. Consider a washing step for the precipitate with a small volume of cold solvent to recover more of the target compound.

Experimental Protocols

Protocol 1: Low-Temperature Solvent Fractionation of this compound

This protocol is based on the methodology described by Chung et al. (2018) for the preparation of this compound concentrates from pine nut oil free fatty acids (FFAs).[1]

1. Preparation of Free Fatty Acids (FFAs) from Pine Nut Oil:

  • Hydrolyze the pine nut oil to obtain FFAs. This can be achieved through saponification with an alkali (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to liberate the free fatty acids.

2. Solvent Fractionation:

  • Dissolve the extracted FFAs in n-hexane at a ratio of 30:1 (v/w, solvent to FFAs).
  • Stir the solution until the FFAs are completely dissolved.
  • Place the solution in a low-temperature freezer or a cooling bath and maintain the temperature at -85°C.
  • Allow the fractionation to proceed for 36 hours to ensure complete crystallization of the saturated and less unsaturated fatty acids.

3. Separation and Recovery:

  • After 36 hours, separate the liquid and solid fractions while maintaining the low temperature. This can be done by cold filtration or centrifugation.
  • The liquid fraction (olein) contains the enriched this compound.
  • The solid fraction (stearin) contains the precipitated, less soluble fatty acids.
  • Evaporate the n-hexane from the liquid fraction under a gentle stream of nitrogen to obtain the this compound concentrate.

4. Analysis:

  • Analyze the fatty acid composition of the starting material and the final product using gas chromatography (GC) after conversion of the fatty acids to their methyl esters (FAMEs).

Workflow for this compound Solvent Fractionation

Solvent_Fractionation_Workflow start Pine Nut Oil hydrolysis Hydrolysis (Saponification & Acidification) start->hydrolysis ffas Free Fatty Acids (FFAs) hydrolysis->ffas dissolution Dissolve in n-Hexane (30:1 v/w) ffas->dissolution cooling Low-Temperature Crystallization (-85°C, 36h) dissolution->cooling separation Separation (Cold Filtration/Centrifugation) cooling->separation liquid_fraction Liquid Fraction (Olein) (this compound Rich) separation->liquid_fraction solid_fraction Solid Fraction (Stearin) (Saturated FA Rich) separation->solid_fraction evaporation Solvent Evaporation liquid_fraction->evaporation final_product This compound Concentrate evaporation->final_product analysis GC Analysis final_product->analysis

Caption: Workflow for optimizing this compound yield.

Quantitative Data Summary

Table 1: Optimal Conditions and Results for this compound Fractionation

ParameterValueReference
Starting MaterialSiberian Pine Nut Oil FFAs[1]
Initial this compound Content18.3 wt%[1]
Solventn-Hexane[1]
Temperature-85°C[1]
n-Hexane-to-FFA Ratio (v/w)30:1[1]
Fractionation Time36 hours[1]
Final this compound Content 69.8 wt% [1]
This compound Yield 77.4 wt% [1]

Table 2: Solubility of this compound and its Ethyl Ester in Various Solvents

CompoundSolventSolubilityReference
This compoundEthanol~100 mg/ml
This compoundDMSO~30 mg/ml
This compoundDimethyl Formamide (DMF)~30 mg/ml
This compound Ethyl EsterEthanol~100 mg/ml[7]
This compound Ethyl EsterDMSO~30 mg/ml[7]
This compound Ethyl EsterDimethyl Formamide (DMF)~30 mg/ml[7]

Supplementary Information: Bioactivity of this compound

For drug development professionals, understanding the biological activity of the purified compound is crucial. This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation.

This compound Signaling Pathways

Pinolenic_Acid_Signaling cluster_lipid Lipid Metabolism cluster_inflammation Inflammation pla This compound ampk AMPK/SIRT1 Pathway pla->ampk Activates ppara PPARα ampk->ppara Upregulates srebp1c SREBP-1c ampk->srebp1c Inhibits fasn FASN srebp1c->fasn Regulates scd1 SCD1 srebp1c->scd1 Regulates pla_inflam This compound nfkb NF-κB Pathway pla_inflam->nfkb Inhibits cox2 COX-2 nfkb->cox2 Activates inos iNOS nfkb->inos Activates

Caption: Key signaling pathways modulated by this compound.

This compound has been demonstrated to:

  • Activate the AMPK/SIRT1 signaling pathway , which plays a central role in cellular energy homeostasis. This activation leads to the upregulation of PPARα (involved in fatty acid oxidation) and the inhibition of SREBP-1c, a key transcription factor for lipogenesis, thereby reducing the expression of lipogenic enzymes like FASN and SCD1.[8]

  • Inhibit the NF-κB signaling pathway , a major regulator of inflammation. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS.[7][9]

  • Act as a dual agonist for the free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120) , which are involved in insulin secretion and sensitivity, as well as anti-inflammatory effects.[10]

References

Technical Support Center: Chemical Synthesis of Pinolenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of pinolenic acid isomers.

Troubleshooting Guides

Problem 1: Poor Stereoselectivity and Formation of Geometric Isomers (E/Z)

Symptoms:

  • NMR or GC-MS analysis of the final product shows a mixture of cis (Z) and trans (E) isomers at the double bond positions (C5, C9, C12).

  • Difficulty in isolating the desired all-cis isomer, (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid (this compound).

Possible Causes:

  • Non-stereospecific reactions: Use of reagents or reaction conditions that do not favor the formation of cis-double bonds. For example, certain Wittig reaction conditions can lead to a mixture of E/Z isomers.

  • Isomerization: Isomerization of the cis-double bonds to the more stable trans configuration during the reaction or work-up. This can be catalyzed by acid, base, or heat.

  • Inappropriate starting materials: The stereochemistry of the starting materials may not be correctly translated to the final product.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Wittig Reaction: To favor the formation of cis-alkenes, use salt-free ylides or stabilized ylides under specific conditions (e.g., low temperature, specific solvent systems).

    • Reduction of Alkynes: Employ stereoselective reduction methods for alkynes to obtain cis-alkenes, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride.

  • Minimize Isomerization:

    • Temperature Control: Maintain low temperatures throughout the synthesis and purification steps.

    • pH Control: Avoid strongly acidic or basic conditions during work-up and purification. Use buffered solutions where necessary.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent radical-induced isomerization.

  • Purification of Isomers:

    • Argentation Chromatography: Silver ion chromatography (Ag+-HPLC or Ag+-TLC) is a powerful technique for separating geometric isomers of fatty acids. The silver ions interact differently with cis and trans double bonds, allowing for their separation.

    • Low-Temperature Crystallization: Fractional crystallization at low temperatures can be used to enrich the desired isomer.

    • Urea Complexation: This method can be used to separate saturated and unsaturated fatty acids, and to some extent, different isomers. Saturated and trans-isomers tend to form urea inclusion complexes more readily than cis-isomers.

Problem 2: Low Yield and Incomplete Reactions

Symptoms:

  • Low overall yield of the final this compound isomer.

  • Presence of unreacted starting materials or intermediates in the reaction mixture.

Possible Causes:

  • Inefficient coupling reactions: Incomplete reaction at one or more of the coupling steps to build the carbon chain.

  • Side reactions: Competing side reactions that consume starting materials or intermediates.

  • Poor solubility of reagents: Difficulty in achieving a homogeneous reaction mixture.

  • Catalyst deactivation: Deactivation of catalysts used in coupling or reduction steps.

Troubleshooting Steps:

  • Optimize Coupling Reactions:

    • Reagent Stoichiometry: Carefully control the stoichiometry of the coupling partners.

    • Catalyst and Ligand Screening: Screen different catalysts and ligands for cross-coupling reactions (e.g., Suzuki, Sonogashira) to find the most efficient system.

    • Temperature and Reaction Time: Optimize the reaction temperature and time to drive the reaction to completion.

  • Minimize Side Reactions:

    • Protection Strategies: Use appropriate protecting groups for reactive functional groups (e.g., the carboxylic acid) to prevent unwanted side reactions.

    • Degassing Solvents: Degas solvents to remove oxygen, which can promote side reactions.

  • Improve Solubility:

    • Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all reaction components.

    • Use of Phase-Transfer Catalysts: In biphasic reactions, a phase-transfer catalyst can facilitate the reaction between components in different phases.

  • Catalyst Management:

    • Catalyst Loading: Optimize the catalyst loading.

    • Use of Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by exposure to air or moisture.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total chemical synthesis of a specific this compound isomer like (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid?

A1: The primary challenges in the total chemical synthesis of a specific this compound isomer are:

  • Stereocontrol: Achieving the desired cis (Z) configuration at all three double bonds (C5, C9, and C12) without the formation of trans (E) isomers is difficult.

  • Multi-step Synthesis: The synthesis involves multiple steps to construct the 18-carbon chain with the three double bonds at the correct positions, which can lead to a low overall yield.

  • Purification: Separating the desired all-cis isomer from a potential mixture of other geometric isomers and regioisomers is a significant purification challenge.

  • Stability: Polyunsaturated fatty acids are prone to oxidation and isomerization, requiring careful handling and storage under inert conditions.

Q2: Which analytical techniques are best suited for characterizing the stereochemistry of synthesized this compound isomers?

A2: The following analytical techniques are crucial for characterizing the stereochemistry of this compound isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to determine the geometry of the double bonds. The coupling constants (J-values) of the vinylic protons in 1H NMR can distinguish between cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate different isomers, and the mass spectra can confirm the molecular weight and fragmentation pattern. Derivatization to fatty acid methyl esters (FAMEs) is common before GC analysis.

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a specialized HPLC technique that provides excellent separation of geometric isomers of unsaturated fatty acids.

Q3: Are there any enzymatic or chemo-enzymatic methods that can overcome the stereoselectivity challenges in this compound synthesis?

A3: Yes, enzymatic and chemo-enzymatic approaches can offer advantages in stereoselectivity. Lipases, for example, can be used for the selective esterification or hydrolysis of fatty acids. While total enzymatic synthesis from simple precursors is complex, a chemo-enzymatic approach could involve the chemical synthesis of a precursor which is then stereoselectively modified by an enzyme to introduce a double bond with the correct geometry. Research has shown the use of lipases to enrich this compound from natural oils, demonstrating their selectivity.[1]

Quantitative Data

The following table summarizes data on the enrichment of this compound from natural sources, highlighting the difficulty in obtaining high purity.

MethodStarting MaterialInitial this compound Content (%)Final this compound Content (%)Yield (%)Reference
Lipase-catalyzed esterification followed by urea complexationPine nut oil fatty acids13>958.7[1]
Urea ComplexationKorean pine nut oil fatty acids14.145.1Not Reported[2][3]
Lipase-catalyzed ethanolysisPine nut oil14-15~42-43 (as ethyl ester)Not Reported[4][5]

Experimental Protocols

Hypothetical Experimental Workflow for this compound Synthesis

Caption: Hypothetical retrosynthetic workflow for this compound.

Methodology:

  • Retrosynthetic Analysis: The target molecule, this compound, is disconnected into three key fragments (A, B, and C) that can be synthesized independently.

  • Fragment Synthesis:

    • Fragment A (C1-C7 with C5 double bond): This fragment would require the stereoselective introduction of a cis-double bond at the C5 position. This could be achieved through a Wittig reaction with a salt-free ylide or by the reduction of an alkyne using Lindlar's catalyst. The carboxylic acid end would likely be protected as an ester.

    • Fragment B (C8-C13 with C9 and C12 double bonds): This central fragment is the most challenging as it contains two cis-double bonds. Its synthesis would likely involve sequential stereoselective steps.

    • Fragment C (C14-C18): This is a saturated alkyl fragment that would be functionalized at one end for coupling.

  • Fragment Coupling: The fragments would be coupled together using modern cross-coupling reactions such as Suzuki or Sonogashira coupling. The choice of reaction would depend on the functional groups installed on the fragments.

  • Deprotection and Purification: After assembling the full carbon chain, any protecting groups would be removed. The final and most critical step would be the purification of the desired all-cis this compound isomer from any diastereomers that may have formed. This would likely involve a combination of column chromatography, preparative HPLC, and possibly argentation chromatography.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Stereoisomer Formation

Troubleshooting_Stereoisomers Problem Problem: Mixture of Geometric Isomers (E/Z) Cause1 Cause 1: Non-stereospecific Reaction Problem->Cause1 Cause2 Cause 2: Isomerization during process Problem->Cause2 Cause3 Cause 3: Impure Starting Materials Problem->Cause3 Solution4 Solution: Purify Final Product (Argentation Chromatography) Problem->Solution4 If other solutions are insufficient Solution1 Solution: Optimize Reaction Conditions (e.g., Wittig, Lindlar reduction) Cause1->Solution1 Solution2 Solution: Control Temperature and pH, Use Inert Atmosphere Cause2->Solution2 Solution3 Solution: Purify Starting Materials Cause3->Solution3

Caption: Logical workflow for troubleshooting stereoisomer formation.

References

Stability of pinolenic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinolenic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, a polyunsaturated fatty acid, is susceptible to degradation through oxidation and hydrolysis. The primary factors influencing its stability are:

  • Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.

  • Light Exposure: Exposure to light, particularly UV and blue light, can initiate and accelerate lipid peroxidation.

  • Oxygen Availability: The presence of oxygen is a critical factor for oxidative degradation.

  • Presence of Pro-oxidants: Metal ions (e.g., iron, copper) can catalyze oxidative reactions.

  • Presence of Antioxidants: The presence and concentration of antioxidants, such as tocopherols, can significantly inhibit oxidation.

  • pH: The pH of the surrounding environment can influence hydrolytic stability.

Q2: What are the visible signs of this compound degradation?

A2: While early stages of degradation may not be visible, advanced degradation can manifest as:

  • Changes in Color: A noticeable yellowing or browning of the sample.

  • Changes in Odor: Development of a rancid or off-putting smell.

  • Increased Viscosity: The sample may become thicker or more viscous.

  • Precipitate Formation: In some cases, insoluble degradation products may form.

Q3: How can I minimize the degradation of this compound during storage?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Antioxidants: If compatible with your experimental design, consider adding a suitable antioxidant (e.g., alpha-tocopherol, BHT).

Troubleshooting Guides

Issue 1: Inconsistent experimental results using stored this compound.

Possible Cause: Degradation of this compound during storage, leading to a decrease in the concentration of the active compound and the formation of interfering degradation products.

Troubleshooting Steps:

  • Assess Purity: Re-analyze the purity of your this compound sample using a suitable analytical method such as Gas Chromatography (GC).

  • Check for Oxidation: Determine the peroxide value (PV) and acid value (AV) of the stored sample. Elevated values indicate significant oxidative and hydrolytic degradation, respectively.

  • Review Storage Conditions: Ensure that the storage conditions align with the recommendations (low temperature, protection from light, inert atmosphere).

  • Implement Fresh Samples: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments and compare the results.

Issue 2: Unexpected cellular toxicity or off-target effects observed in experiments.

Possible Cause: The presence of cytotoxic or biologically active degradation products from oxidized this compound. Oxidized products of polyunsaturated fatty acids have been shown to impact cellular viability and signaling pathways.[1]

Troubleshooting Steps:

  • Evaluate Sample Integrity: As with Issue 1, assess the purity and degradation status (PV and AV) of your this compound.

  • Literature Review: Research the potential biological activities of lipid peroxidation products. For example, oxidized products of α-linolenic acid, a structural isomer of this compound, have been shown to negatively regulate cellular survival.[1]

  • Control Experiments: Include control groups in your experiments that are treated with a vehicle that has undergone the same storage and handling conditions as your this compound sample to account for any effects of degraded solvent or container components.

  • Purify the Sample: If feasible, repurify the stored this compound to remove degradation products before use.

Data Presentation

Table 1: General Storage Recommendations for this compound

Storage ConditionRecommendationRationale
Temperature -20°C or belowMinimizes the rate of oxidative and hydrolytic reactions.
Light Exposure Store in the dark (amber vials)Prevents photo-oxidation initiated by UV and visible light.
Atmosphere Inert gas (Nitrogen or Argon)Reduces the availability of oxygen for oxidative degradation.
Antioxidants Consider addition of tocopherols or BHTScavenges free radicals to inhibit the initiation and propagation of oxidation. Note: The concentration of antioxidants like α-tocopherol should be optimized, as high concentrations can have a pro-oxidant effect.[2]

Table 2: Key Analytical Methods for Assessing this compound Stability

ParameterMethodPrincipleInterpretation of High Values
Primary Oxidation Peroxide Value (PV)Titrimetric or spectrophotometric determination of hydroperoxides.Indicates the initial stages of lipid oxidation.
Hydrolytic Degradation Acid Value (AV)Titration of free fatty acids with a standardized base.Suggests the breakdown of the fatty acid ester linkage.
Overall Oxidative Stability Oxidative Stability Index (OSI) / RancimatMeasures the induction period before rapid oxidation occurs under accelerated conditions (high temperature and airflow).A shorter induction time indicates lower stability.
Degradation Products Gas Chromatography-Mass Spectrometry (GC-MS)Separates and identifies volatile and non-volatile degradation products.Provides a detailed profile of the degradation products formed.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a general guideline and may need to be adapted based on the specific instrumentation and reagents available.

Principle: The peroxide value is a measure of the hydroperoxides present in the sample. The method is based on the reaction of hydroperoxides with iodide ions to form iodine, which is then titrated with a standard sodium thiosulfate solution.

Reagents:

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl, and place it in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, dropwise, with vigorous shaking until the blue color disappears completely.

  • Perform a blank determination under the same conditions without the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Determination of Acid Value (AV)

Principle: The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.

Reagents:

  • Neutralized ethanol (95%)

  • Phenolphthalein indicator solution (1% in 95% ethanol)

  • 0.1 N Potassium hydroxide (KOH) solution, standardized

Procedure:

  • Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized hot ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 N KOH solution, with constant shaking, until a permanent faint pink color is observed.

Calculation:

Acid Value (mg KOH/g) = (V * N * 56.1) / W

Where:

  • V = Volume of KOH solution used for the titration (mL)

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH

  • W = Weight of the sample (g)

Protocol 3: Oxidative Stability Index (OSI) using the Rancimat Method

Principle: The Rancimat method is an accelerated oxidation test. A stream of purified air is passed through the sample, which is held at a constant elevated temperature. The volatile oxidation products are collected in deionized water, and the change in conductivity of the water is measured over time. The induction period is the time taken to reach a point of rapid increase in conductivity, which corresponds to the onset of significant oxidation.[3][4][5][6][7]

Apparatus:

  • Rancimat instrument

Procedure:

  • Accurately weigh 2.5-3.0 g of the this compound sample into a reaction vessel.

  • Place the reaction vessel in the heating block of the Rancimat, which is set to a specific temperature (e.g., 110°C).

  • Fill the measuring vessel with deionized water.

  • Start the airflow (e.g., 20 L/h) and the data recording.

  • The instrument will automatically detect the induction period.

Interpretation:

A longer induction period indicates greater oxidative stability. This method is useful for comparing the relative stability of different samples or the effectiveness of different antioxidants.

Mandatory Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Stability Analysis cluster_data Data Interpretation Temp Temperature Sample This compound Sample Temp->Sample Light Light Exposure Light->Sample Atmosphere Atmosphere Atmosphere->Sample Antioxidant Antioxidant Antioxidant->Sample PV Peroxide Value (PV) Sample->PV AV Acid Value (AV) Sample->AV OSI Oxidative Stability Index (OSI) Sample->OSI GCMS GC-MS Analysis Sample->GCMS Data Assess Degradation & Stability PV->Data AV->Data OSI->Data GCMS->Data

Caption: Experimental workflow for assessing the stability of this compound.

Pinolenic_Acid_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PA This compound ROO Peroxyl Radical (ROO•) PA->ROO + O₂ ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH + RH NonRadical Non-Radical Products ROO->NonRadical + ROO• Secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) ROOH->Secondary Decomposition Cellular Cellular Effects Secondary->Cellular e.g., NF-κB activation Initiator Light, Heat, Metal Ions Initiator->PA H• abstraction O2 O₂ RH This compound (RH)

Caption: Simplified pathway of this compound oxidation and its potential cellular impact.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Toxicity CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage AnalyzeSample Analyze Sample Integrity (Purity, PV, AV) Start->AnalyzeSample GoodStorage Storage OK? CheckStorage->GoodStorage GoodSample Sample OK? AnalyzeSample->GoodSample GoodStorage->GoodSample Yes UseFresh Use Fresh Sample GoodStorage->UseFresh No InvestigateProducts Investigate Effects of Degradation Products GoodSample->InvestigateProducts No End Problem Resolved GoodSample->End Yes UseFresh->End PurifySample Consider Sample Purification PurifySample->End InvestigateProducts->PurifySample

Caption: Troubleshooting logic for issues with this compound experiments.

References

Overcoming matrix effects in LC-MS/MS analysis of pinolenic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of pinolenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In biological samples, phospholipids are a major cause of matrix effects in LC-MS analysis.[2] For this compound, this can compromise method performance parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Q2: I am observing significant ion suppression for my this compound peak. What is the most likely cause?

A2: Significant ion suppression for fatty acids is often caused by co-eluting phospholipids from biological matrices like plasma.[2] These molecules can compete with this compound for ionization in the electrospray source. Other potential causes include high concentrations of salts, endogenous metabolites, or anticoagulants in the sample extract.[1] Inefficient sample preparation is the primary reason for the presence of these interfering components.

Q3: What is the best ionization mode for analyzing this compound?

A3: For underivatized fatty acids like this compound, Electrospray Ionization (ESI) in negative ion mode is the most common and effective approach.[3] The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, which is then used as the precursor ion for MS/MS analysis.

Q4: What are the recommended MRM transitions for this compound?

A4: The molecular formula for this compound is C₁₈H₃₀O₂ with a molecular weight of 278.4 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed. While specific, validated product ions for this compound are not widely published, common fragmentation patterns for fatty acids can be used to propose transitions that must be empirically optimized on your instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (Quantifier)277.4233.4To be optimizedProposed transition based on neutral loss of CO₂ (44 Da).[3]
This compound (Qualifier)277.459.0To be optimizedA common fragment for fatty acids.
α-Linolenic Acid-d₅ (IS)282.4To be optimizedTo be optimizedThe transition for the internal standard must be determined empirically.
(Note: These are proposed transitions and require optimization on the specific mass spectrometer being used.)

Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A5: A commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, a SIL-IS is crucial for compensating for matrix effects and variability during sample preparation and injection.[1] A practical alternative is to use a labeled isomer, such as α-Linolenic acid-d₅ or α-Linolenic acid-¹³C₁₈ .[4] It is critical to validate that the chosen isomer co-elutes and experiences the same degree of matrix effect as this compound under the developed chromatographic conditions.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample extract or inject a smaller volume.
Column Contamination Wash the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, replace the column.
Inappropriate Mobile Phase pH For negative ion mode, ensure the mobile phase pH is appropriate. Adding a small amount of a basic modifier like ammonium acetate can improve peak shape for acidic compounds.
Sample Solvent Mismatch Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to avoid peak distortion.
Issue 2: Low or No Analyte Signal (Poor Recovery / High Ion Suppression)

This is the most common issue related to matrix effects. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow: Diagnosing and Mitigating Low Signal

G start Low this compound Signal check_is Check Internal Standard Signal start->check_is is_low IS Signal is Low / Variable check_is->is_low Yes is_ok IS Signal is Stable & Present check_is->is_ok No sub_is_low Indicates Matrix Effect or Extraction Problem is_low->sub_is_low sub_is_ok Indicates Low Analyte Concentration or Degradation is_ok->sub_is_ok improve_cleanup Improve Sample Cleanup sub_is_low->improve_cleanup method1 Switch to SPE from LLE improve_cleanup->method1 method2 Optimize LLE (change solvent) improve_cleanup->method2 method3 Modify Chromatography improve_cleanup->method3 end Problem Resolved method1->end method2->end method3->end check_conc Check Spiking Concentration & Sample Stability sub_is_ok->check_conc check_conc->end

Caption: Troubleshooting decision tree for low this compound signal.

Quantitative Data on Sample Preparation

Proper sample preparation is the most effective way to mitigate matrix effects. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can significantly impact data quality. Below is an illustrative table showing how to evaluate and present data from different extraction methods. The values presented are hypothetical and serve as a template for method validation.

Table 1: Illustrative Comparison of LLE and SPE for this compound Analysis from Human Plasma

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery (%) 85.2%95.8%80-120%
Matrix Effect (%) -35.5% (Suppression)-8.2% (Suppression)± 15%
Process Efficiency (%) 54.9%87.9%> 70%
RSD (%) (n=6) 12.5%4.8%≤ 15%
  • Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100.[5]

  • Matrix Effect (%) = [(Peak Area of Post-spiked Sample / Peak Area of Neat Standard) - 1] x 100. A negative value indicates suppression, while a positive value indicates enhancement.[5]

  • Process Efficiency (%) = (Recovery % x (Matrix Effect % + 100)) / 100.

As illustrated, SPE often provides cleaner extracts, resulting in reduced matrix effects and better overall process efficiency.

Experimental Protocols & Workflows

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample receipt to data analysis for the quantification of this compound.

Diagram: General Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample spike_is Spike with SIL-IS sample->spike_is extraction Extraction (LLE or SPE) spike_is->extraction drydown Evaporate & Reconstitute extraction->drydown inject Inject into LC-MS/MS drydown->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: From sample preparation to final quantification.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from methods developed for the extraction of lipids and fatty acids from plasma.[6]

  • Preparation : In a glass tube, add 100 µL of plasma.

  • Internal Standard Spiking : Add 10 µL of the SIL-IS working solution (e.g., α-Linolenic acid-d₅ at 1 µg/mL) to the plasma. Vortex briefly.

  • Protein Precipitation & Lysis : Add 400 µL of ice-cold methanol. Vortex for 1 minute to precipitate proteins.

  • Lipid Extraction : Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 minutes at 4°C.

  • Phase Separation : Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 rpm for 5 minutes.

  • Collection : Carefully transfer the upper organic layer (containing lipids) to a new tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water) for injection.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a reversed-phase SPE cartridge to isolate fatty acids.

  • Sample Pre-treatment : Mix 100 µL of plasma with 10 µL of SIL-IS and 300 µL of 1% formic acid in water.

  • Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution : Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.

Protocol 3: Representative LC-MS/MS Conditions
  • LC Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for fatty acid separation.

  • Mobile Phase A : 10 mM ammonium formate and 0.1% formic acid in 60:40 acetonitrile:water.[6]

  • Mobile Phase B : 10 mM ammonium formate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.[6]

  • Flow Rate : 0.3 mL/min.

  • Gradient :

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

  • Injection Volume : 5 µL.

  • MS Parameters :

    • Ionization Mode : ESI Negative

    • Scan Type : Multiple Reaction Monitoring (MRM)

    • Source Parameters : Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

References

Technical Support Center: Enhancing Pinolenic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the oral bioavailability of pinolenic acid through various formulation strategies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound a concern?

This compound, as a polyunsaturated fatty acid, is lipophilic, which can lead to poor aqueous solubility and variable absorption in the gastrointestinal tract. Its bioavailability can be limited by factors such as its degradation in the harsh gastric environment and inefficient transport across the intestinal epithelium.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The most effective strategies involve incorporating this compound into lipid-based drug delivery systems (LBDDS). These formulations can protect the fatty acid from degradation, increase its solubilization in the gut, and facilitate its absorption through various mechanisms, including lymphatic transport. Key LBDDS for this compound include:

  • Nanoemulsions

  • Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Solid Lipid Nanoparticles (SLNs)

  • Liposomes

Q3: How do lipid-based formulations improve the absorption of this compound?

Lipid-based formulations enhance this compound absorption through several mechanisms:

  • Improved Solubilization: They maintain this compound in a solubilized state within the gastrointestinal fluids, which is crucial for absorption.

  • Protection from Degradation: Encapsulation within lipid carriers protects this compound from enzymatic and pH-mediated degradation in the stomach and small intestine.

  • Lymphatic Uptake: Formulations containing long-chain triglycerides can promote the transport of this compound through the lymphatic system, bypassing first-pass metabolism in the liver.[1]

  • Increased Permeability: Surfactants used in these formulations can transiently and safely alter the permeability of the intestinal membrane, facilitating the passage of this compound.

Q4: Which formulation strategy is best for my this compound-based product?

The choice of formulation depends on several factors, including the desired dosage form (liquid or solid), stability requirements, and manufacturing scalability. The table below provides a comparative overview to aid in your decision-making process.

Comparative Overview of Formulation Strategies

While direct comparative bioavailability data for this compound across all these platforms is limited in publicly available literature, we can extrapolate from studies on other polyunsaturated fatty acids and the known properties of these delivery systems. A study on structured triacylglycerols containing this compound showed a lymphatic absorption of 28.5 ± 0.7% of the administered dose in rats, which was significantly greater than the 26.2 ± 0.6% observed for natural pine nut oil.[2] This highlights the potential of formulation strategies to enhance absorption.

Formulation TypeKey Advantages for this compoundPotential ChallengesExpected Bioavailability Enhancement (Relative to oil solution)
Nanoemulsions High loading capacity, ease of manufacture, improved physical and chemical stability.[3]Prone to Ostwald ripening and coalescence if not properly formulated; potential for oxidation of this compound.[4]Moderate to High
SEDDS/SMEDDS Spontaneously form nanoemulsions in the GI tract, leading to rapid absorption; can be formulated as liquid or solid dosage forms.[5]High surfactant concentrations may cause GI irritation; potential for drug precipitation upon dilution.[5]High
Solid Lipid Nanoparticles (SLNs) Solid matrix provides controlled release and protects this compound from degradation; can be formulated into various dosage forms.Lower drug loading capacity compared to nanoemulsions; potential for drug expulsion during storage due to lipid polymorphism.Moderate to High
Liposomes Biocompatible and can encapsulate both hydrophilic and lipophilic molecules; surface can be modified for targeted delivery.Complex manufacturing process; potential for instability (e.g., oxidation of phospholipids, drug leakage).[6]Moderate

Troubleshooting Guides

Nanoemulsion Formulations
IssuePotential Cause(s)Recommended Solution(s)
Phase Separation or Creaming Insufficient surfactant concentration; inappropriate oil-to-surfactant ratio; Ostwald ripening.Increase surfactant concentration; optimize the oil-to-surfactant ratio through a systematic screening process; use a combination of surfactants (e.g., a non-ionic surfactant with a co-surfactant) to improve interfacial stability.
Droplet Size Increase Over Time Coalescence due to insufficient stabilization; Ostwald ripening.Ensure adequate surfactant coverage on the oil droplets; use a weighting agent to match the densities of the oil and aqueous phases; select an oil phase with very low water solubility.
Oxidative Instability of this compound Exposure to oxygen, light, or pro-oxidant metals; high processing temperatures.Add a lipid-soluble antioxidant (e.g., tocopherol, ascorbyl palmitate) to the oil phase; process under an inert atmosphere (e.g., nitrogen); use light-protective packaging; optimize processing temperature and time.
Self-Emulsifying Drug Delivery Systems (SEDDS)
IssuePotential Cause(s)Recommended Solution(s)
Poor Self-Emulsification Inappropriate combination of oil, surfactant, and co-surfactant; incorrect ratios of components.Systematically screen different oils, surfactants, and co-surfactants using a ternary phase diagram to identify the optimal self-emulsifying region; adjust the ratios of the components to achieve rapid and complete emulsification.
Drug Precipitation Upon Dilution The formulation cannot maintain the drug in a solubilized state after dilution in aqueous media.Increase the concentration of the surfactant or co-surfactant; incorporate a polymeric precipitation inhibitor (e.g., HPMC) to create a supersaturable SEDDS (S-SEDDS).[1]
Capsule Incompatibility The formulation components are incompatible with the gelatin capsule shell, leading to leakage or brittleness.Screen different capsule types (e.g., hard gelatin, HPMC); avoid using high concentrations of certain excipients known to interact with gelatin, such as some hydrophilic co-solvents.
Solid Lipid Nanoparticles (SLNs)
IssuePotential Cause(s)Recommended Solution(s)
Low Entrapment Efficiency Poor solubility of this compound in the solid lipid matrix; partitioning of this compound into the external aqueous phase during production.Select a solid lipid in which this compound has higher solubility; optimize the homogenization process (e.g., temperature, pressure, and number of cycles) to facilitate encapsulation.
Particle Aggregation Insufficient surfactant concentration leading to a low zeta potential.Increase the concentration of the surfactant or use a combination of surfactants to provide better steric and electrostatic stabilization; ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic repulsion.
Drug Expulsion During Storage Polymorphic transitions of the solid lipid matrix from a less ordered to a more stable, crystalline form.Use a mixture of solid lipids to create a less ordered crystalline structure (as in Nanostructured Lipid Carriers - NLCs); incorporate a liquid lipid (oil) into the solid lipid matrix to create imperfections that can accommodate the drug.

Experimental Protocols

Preparation of this compound Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water nanoemulsion of this compound.

Materials:

  • This compound (as the oil phase)

  • Polysorbate 80 (Tween 80) (surfactant)

  • Sorbitan monooleate (Span 80) (co-surfactant)

  • Purified water (aqueous phase)

  • Optional: Tocopherol (antioxidant)

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound, Span 80, and tocopherol (if used) together and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase: Dissolve Polysorbate 80 in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. It is recommended to perform multiple passes (e.g., 3-5 cycles) at a high pressure (e.g., 15,000-20,000 psi) to achieve a small and uniform droplet size.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To encapsulate this compound within a solid lipid matrix.

Materials:

  • This compound

  • Glyceryl monostearate (solid lipid)

  • Poloxamer 188 (surfactant)

  • Purified water

Procedure:

  • Melt the Lipid Phase: Heat the glyceryl monostearate to approximately 5-10°C above its melting point. Add the this compound to the molten lipid and mix until a clear solution is obtained.

  • Heat the Aqueous Phase: Heat the purified water containing the dissolved Poloxamer 188 to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5 minutes to form a hot oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (maintained at the same elevated temperature) for several cycles.

  • Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.

Preparation of this compound Liposomes by the Thin-Film Hydration Method

Objective: To encapsulate this compound within a phospholipid bilayer.

Materials:

  • This compound

  • Soy phosphatidylcholine (lipid)

  • Cholesterol (membrane stabilizer)

  • Chloroform (organic solvent)

  • Phosphate-buffered saline (PBS) (aqueous phase)

Procedure:

  • Lipid Film Formation: Dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add PBS to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or gel filtration.

  • Characterization: Analyze the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.[7]

Visualizations

Experimental Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation PinolenicAcid This compound MixOil Mix PinolenicAcid->MixOil CoSurfactant Co-surfactant (e.g., Span 80) CoSurfactant->MixOil Antioxidant Antioxidant (optional) Antioxidant->MixOil HighShearMixer High-Shear Mixing MixOil->HighShearMixer Add to Water Purified Water MixAqueous Dissolve Water->MixAqueous Surfactant Surfactant (e.g., Tween 80) Surfactant->MixAqueous MixAqueous->HighShearMixer HPH High-Pressure Homogenization HighShearMixer->HPH Coarse Emulsion Characterization Characterization (Size, PDI, Zeta) HPH->Characterization Nanoemulsion

Caption: Workflow for preparing this compound nanoemulsions.

Signaling Pathway for Lipid Absorption

Lipid_Absorption_Pathway cluster_digestion Digestion & Micelle Formation cluster_transport Intracellular Transport & Re-esterification LBDDS Lipid-Based Delivery System (e.g., Nanoemulsion with this compound) GIT Gastrointestinal Lumen LBDDS->GIT Lipolysis Lipolysis (by Lipases) GIT->Lipolysis MixedMicelles Mixed Micelles (with Bile Salts) Lipolysis->MixedMicelles This compound & Monoglycerides Enterocyte Enterocyte (Intestinal Absorptive Cell) MixedMicelles->Enterocyte Passive Diffusion Reesterification Re-esterification to Triglycerides Enterocyte->Reesterification PortalVein Portal Vein (to Liver) Enterocyte->PortalVein Direct Absorption (minor pathway for long-chain FAs) Chylomicron Chylomicron Formation Reesterification->Chylomicron Lymphatic Lymphatic System Chylomicron->Lymphatic Exocytosis

References

Troubleshooting low cell viability in pinolenic acid in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in in vitro assays involving pinolenic acid (PNA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal concentration of this compound for in vitro experiments?

The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. Based on published studies, concentrations typically range from 10 µM to 200 µM.[1]

Troubleshooting Low Viability Due to Concentration:

  • Issue: High concentrations of this compound may induce cytotoxicity in some cell lines. While some studies show no negative impact on viability, others using similar polyunsaturated fatty acids (PUFAs) have demonstrated dose-dependent inhibition of cell proliferation.[2][3]

  • Solution: Start with a lower concentration range (e.g., 1-10 µM) and perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) or a non-toxic working concentration.

Q2: How should I dissolve this compound for cell culture experiments?

This compound, like other fatty acids, has poor water solubility.[4] A common method is to dissolve it in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution is then diluted in the cell culture medium to the final desired concentration.

Troubleshooting Low Viability Due to Solvent:

  • Issue: The solvent itself can be toxic to cells, especially at higher concentrations.

  • Solution:

    • Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%, and for ethanol, it should be even lower.

    • Always include a vehicle control in your experiments. This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO or ethanol) without this compound. This will help you differentiate between solvent-induced toxicity and the effect of the this compound itself.

Q3: My this compound solution appears cloudy or precipitates in the media. What should I do?
  • Issue: Precipitation of this compound in the culture medium can lead to inconsistent results and may cause cytotoxicity. This can occur if the solubility limit is exceeded or if the stock solution is not properly mixed with the medium.

  • Solution:

    • Complex with Albumin: To enhance solubility and mimic in vivo conditions, you can complex the this compound with fatty acid-free bovine serum albumin (BSA).

    • Proper Dilution: When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure it is evenly dispersed.

    • Warm the Medium: Gently warming the medium to 37°C before adding the this compound stock can sometimes help with solubility.

Q4: Could the this compound be degrading or oxidizing in my experiment?
  • Issue: this compound is a polyunsaturated fatty acid, which makes it susceptible to oxidation.[4][5] Oxidized lipids can be toxic to cells and can negatively impact cell viability.

  • Solution:

    • Storage: Store this compound and its stock solutions at -20°C or -80°C, protected from light and oxygen. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • Fresh Preparation: Prepare fresh dilutions of this compound in your culture medium for each experiment.

    • Antioxidants: Consider adding a low concentration of an antioxidant, such as Vitamin E (α-tocopherol), to your culture medium to prevent lipid peroxidation. However, be sure to include an appropriate control for the antioxidant as well.

Q5: I'm observing unexpected apoptosis or necrosis. What could be the cause?
  • Issue: While this compound is generally not considered cytotoxic, some PUFAs can induce apoptosis in certain cell types, particularly cancer cell lines.[6] This effect can be concentration and cell-line dependent. Additionally, high levels of lipid peroxidation can lead to necrotic cell death.[7]

  • Solution:

    • Confirm Apoptosis/Necrosis: Use specific assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

    • Review Concentration: As mentioned, high concentrations can be a cause. Re-evaluate your dose-response curve.

    • Mitochondrial Health: this compound can affect mitochondrial function.[1] Consider assessing mitochondrial membrane potential (e.g., using JC-1 dye) to see if this is a contributing factor.

Quantitative Data Summary

Table 1: Effects of this compound on Cell Viability in Various Cell Lines

Cell LineConcentration RangeIncubation TimeEffect on ViabilityReference
MDA-MB-231 (Human Breast Cancer)Not specifiedNot specifiedDid not affect cell viability[2]
THP-1 (Human Macrophage-like)0 - 200 µM24 hNot specified[1]
HepG2 (Human Hepatocellular Carcinoma)Not specified12 h (pretreatment)Improved survival rate under H₂O₂-induced oxidative stress[8][9]
HepG2 (Human Hepatocellular Carcinoma)Not specifiedNot specifiedTreatment with high-pinolenic acid fatty acid extract resulted in higher LDL internalization[10][11]

Experimental Protocols

MTT Cell Viability Assay for this compound

This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the presence of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile, cell-culture grade DMSO or ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound-BSA Complex (Optional, but Recommended):

    • Prepare a stock solution of this compound in DMSO or ethanol.

    • In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium.

    • Slowly add the this compound stock solution to the BSA solution while vortexing to create the complex.

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • Treatment:

    • Remove the old medium from the cells.

    • Add fresh medium containing the desired final concentrations of this compound (or PNA-BSA complex).

    • Include the following controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the same final concentration of solvent (and BSA if used) as the highest this compound concentration.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature, protected from light. Ensure all crystals are dissolved.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Cell Viability with this compound start Start: Low Cell Viability Observed check_concentration Is a dose-response curve established? start->check_concentration perform_dose_response Perform Dose-Response (e.g., 1-200 µM) check_concentration->perform_dose_response No check_solvent Is a vehicle control included? check_concentration->check_solvent Yes perform_dose_response->check_solvent add_vehicle_control Add Vehicle Control (e.g., <0.5% DMSO) check_solvent->add_vehicle_control No check_solubility Is the PNA precipitating in the media? check_solvent->check_solubility Yes add_vehicle_control->check_solubility use_bsa Improve Solubility: - Complex with fatty acid-free BSA - Proper dilution technique check_solubility->use_bsa Yes check_oxidation Is PNA oxidation a possibility? check_solubility->check_oxidation No use_bsa->check_oxidation prevent_oxidation Prevent Oxidation: - Store properly (-80°C) - Prepare fresh solutions - Consider antioxidants check_oxidation->prevent_oxidation Yes check_apoptosis Is unexpected apoptosis/necrosis occurring? check_oxidation->check_apoptosis No prevent_oxidation->check_apoptosis assess_cell_death Assess Cell Death Mechanism: - Annexin V/PI staining - Evaluate mitochondrial health check_apoptosis->assess_cell_death Yes end_point Problem Resolved / Cause Identified check_apoptosis->end_point No assess_cell_death->end_point PinolenicAcidSignaling Potential Signaling Pathways of this compound cluster_AMPK Metabolic Regulation cluster_Nrf2 Antioxidant Response cluster_Inflammation Anti-inflammatory Effects PNA This compound (PNA) AMPK AMPK PNA->AMPK activates Keap1 Keap1 PNA->Keap1 inhibits COX2 ↓ COX-2 Expression PNA->COX2 PPARg ↑ PPAR-γ Activity PNA->PPARg SIRT1 SIRT1 AMPK->SIRT1 Lipogenesis ↓ Lipogenesis SIRT1->Lipogenesis Oxidative_Stress ↓ Oxidative Stress SIRT1->Oxidative_Stress Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes PGE2 ↓ PGE2 Production COX2->PGE2 ExperimentalWorkflow Experimental Workflow for Cell Viability Assay step1 1. Seed Cells in 96-well plate step2 2. Prepare PNA Solution (with or without BSA) step1->step2 step3 3. Treat Cells (include controls) step2->step3 step4 4. Incubate (e.g., 24-72 hours) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate & Solubilize Formazan Crystals step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 step8 8. Analyze Data (% Viability) step7->step8

References

Method validation for accurate quantification of pinolenic acid in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of pinolenic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is better for this compound quantification: GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound, but the choice depends on your specific experimental needs.

  • LC-MS/MS: This method is often preferred for its high sensitivity and specificity, and it can frequently analyze fatty acids without a chemical derivatization step.[1][2][3] This simplifies sample preparation, reduces analysis time, and minimizes potential analyte loss.[1] Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.[2]

  • GC-MS: A robust and reliable technique, GC-MS is widely used for fatty acid analysis.[4] However, it typically requires a derivatization step to convert the non-volatile fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to ensure good chromatographic peak shape and sensitivity.[5][6][7]

Q2: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, fatty acids like this compound are not sufficiently volatile to pass through the GC column at typical operating temperatures.[8] The process involves converting the carboxylic acid group into an ester, which increases volatility and thermal stability, leading to improved peak shape and detection.[7] Common derivatization agents include those for methylation (to form FAMEs) or silylation.[6][8]

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: The best practice is to use a stable isotope-labeled version of the analyte, such as Deuterated this compound (e.g., this compound-d5). If this is unavailable, a structurally similar fatty acid with a different chain length or degree of unsaturation that is not endogenously present in the sample can be used.[9] Using a deuterated internal standard for each target compound is a reliable method that increases precision and accuracy by compensating for analyte loss during sample preparation and analysis.[1][9]

Q4: What are the most critical steps in sample preparation for analyzing this compound in plasma?

A4: The most critical steps are lipid extraction and, if necessary, saponification (for total fatty acid analysis).

  • Extraction: Efficiently extracting lipids from the plasma matrix is crucial. Common methods include liquid-liquid extraction (LLE) using solvents like a chloroform/methanol mixture or isooctane, or solid-phase extraction (SPE) with C18 cartridges.[3][10][11]

  • Saponification: If you need to measure total this compound (both free and esterified forms), a saponification step using a base like potassium hydroxide (KOH) is required to hydrolyze the esters and release the fatty acid.[4] For free fatty acids only, this step is omitted.

Troubleshooting Guides

Problem 1: Low or No Analyte Signal

Q: I am not detecting a strong signal for this compound. What are the possible causes?

A: This is a common issue that can stem from multiple points in the workflow.

  • Inefficient Extraction: Your extraction protocol may not be effectively recovering this compound from the sample matrix. Re-evaluate your solvent system and extraction method. For plasma, a protein crash followed by liquid-liquid extraction can be effective.[10]

  • Analyte Degradation: Polyunsaturated fatty acids like this compound are susceptible to oxidation. Ensure you are working quickly, at low temperatures, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. Store samples under argon or nitrogen at -20°C or lower.[4]

  • Incomplete Derivatization (GC-MS): If using GC-MS, the derivatization reaction may be incomplete. Ensure reagents are fresh and anhydrous, and that reaction times and temperatures are optimal.[5]

  • Mass Spectrometer Settings: Verify that the MS parameters, particularly the MRM transitions for LC-MS/MS or the selected ions for GC-MS, are correctly set for this compound and its derivative.

Problem 2: Poor Peak Shape (Tailing or Fronting) in GC-MS

Q: My chromatogram shows significant peak tailing for my this compound derivative. How can I fix this?

A: Poor peak shape in GC-MS often points to issues with the analyte's interaction with the system.

  • Incomplete Derivatization: The most common cause is the presence of underivatized this compound, which contains a polar carboxylic acid group.[7] This leads to strong interactions with active sites in the GC system. Ensure the derivatization reaction has gone to completion.

  • Active Sites in the GC System: The GC inlet liner, column, or seals may have active sites. Try using a deactivated liner, trimming the front end of the column, or replacing the septa.

  • Improper Injection Temperature: The injection port temperature might be too low for the analyte to volatilize quickly and efficiently. Optimize the injector temperature.

Problem 3: High Variability and Poor Reproducibility

Q: My results are not consistent between injections or sample preparations. What should I check?

A: Poor reproducibility can undermine the validity of your quantitative data.

  • Inconsistent Sample Preparation: Manual extraction and derivatization steps can introduce variability. Ensure precise and consistent pipetting and timing for each sample. The use of an autosampler can improve injection precision.[9]

  • Internal Standard Issues: Verify that the internal standard is being added consistently to every sample and standard. An unstable internal standard can also lead to variability.

  • Matrix Effects (LC-MS/MS): Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization, leading to inconsistent results.[12] Improve chromatographic separation to better resolve the analyte from interfering matrix components or consider a more rigorous sample cleanup method like SPE.[11]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Free this compound in Human Plasma

This protocol is adapted from established methods for quantifying polyunsaturated fatty acids without derivatization.[1][2][10]

  • Sample Preparation & Protein Precipitation:

    • Thaw 100 µL of human plasma on ice.

    • Add 5 µL of an internal standard solution (e.g., deuterated this compound at 5 µg/mL).

    • Add 295 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[2]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Extraction:

    • Carefully collect the supernatant and transfer it to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other fatty acids (e.g., start at 30% B, ramp to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for this compound and its internal standard.

Protocol 2: GC-MS Quantification of Total this compound in Biological Tissues

This protocol includes saponification and derivatization, based on standard methods for total fatty acid analysis.[4][9]

  • Sample Homogenization & Saponification:

    • Homogenize ~50 mg of tissue in a methanol-based solvent.

    • Add 100 µL of an appropriate deuterated internal standard.[4]

    • Add 500 µL of 1N potassium hydroxide (KOH) and incubate at 60°C for 1 hour to hydrolyze fatty acid esters.

    • Acidify the mixture to a pH below 5 by adding 1N hydrochloric acid (HCl).[4]

  • Extraction:

    • Perform a liquid-liquid extraction by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.

    • Transfer the upper organic layer (containing the fatty acids) to a clean glass tube. Repeat the extraction once more and combine the organic layers.[4]

    • Dry the pooled organic extract under a stream of nitrogen.

  • Derivatization (PFB Esters):

    • To the dried extract, add 25 µL of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[4][5]

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under nitrogen.

  • Final Preparation & GC-MS Analysis:

    • Reconstitute the dried derivatized sample in 50 µL of iso-octane and transfer to a GC vial.[4]

    • GC System: Gas chromatograph with an autosampler.

    • Column: A low-polarity capillary column (e.g., DB-1ms or HP-5MS).

    • Oven Program: Start at 150°C, ramp at 10°C/min to 270°C, then ramp at 40°C/min to 310°C and hold for 1 minute.[9]

    • Injector: Splitless mode at 250°C.

    • MS System: Quadrupole mass spectrometer operating in negative chemical ionization (NCI) mode.

    • Detection: Monitor characteristic ions for the PFB-ester of this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for fatty acid quantification methods, providing an expected performance range for a validated this compound assay.

Table 1: LC-MS/MS Method Performance

Parameter Typical Value Reference
Linearity (R²) > 0.99 [3]
Limit of Detection (LOD) 0.8–10.7 nmol/L [1]
Limit of Quantification (LOQ) 2.4–285.3 nmol/L [1]
Intra-day Precision (%CV) < 15% [10]
Inter-day Precision (%CV) < 15% [11]

| Accuracy/Recovery | 85–115% |[10][13] |

Table 2: GC-MS Method Performance

Parameter Typical Value Reference
Linearity (R²) > 0.98 [14]
Limit of Quantification (LOQ) 6.8 - 8.1 µg/mL [14]
Repeatability (%RSD) < 2.0% [14]

| Recovery | 96.2 - 103.9% |[14] |

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Hydrolyze Saponification (for Total FAs) Extract->Hydrolyze Optional Deriv Derivatization (for GC-MS) Extract->Deriv GC-MS Path (Free FAs) Inject Inject Sample into LC-MS/MS or GC-MS Extract->Inject LC-MS/MS Path Hydrolyze->Deriv GC-MS Path Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

G Start Low or No Signal Detected Check_Extraction Was extraction efficient? (Check recovery of IS) Start->Check_Extraction Check_Deriv Is derivatization complete? (GC-MS Only) Check_Extraction->Check_Deriv Yes Check_Degradation Was sample protected from oxidation? Check_Extraction->Check_Degradation No Check_MS Are MS parameters correct? (Transitions, Ions) Check_Deriv->Check_MS Yes Optimize_Deriv Use fresh reagents. Optimize time/temp. Check_Deriv->Optimize_Deriv No Verify_MS Verify analyte-specific MS parameters. Check_MS->Verify_MS No End Problem Resolved Check_MS->End Yes Check_Degradation->Check_Deriv Yes Improve_Handling Use antioxidants (BHT). Work at low temp. Check_Degradation->Improve_Handling No Optimize_Extraction Optimize extraction solvent/ method. Consider SPE. Optimize_Deriv->End Verify_MS->End Improve_Handling->End

Caption: Troubleshooting flowchart for low analyte signal.

G PNLA This compound (PNLA) PPARs Activate PPARs (e.g., PPARγ) PNLA->PPARs Monocyte Monocyte / Macrophage PNLA->Monocyte Signaling Inhibit Pro-inflammatory Signaling (e.g., STAT3) PNLA->Signaling PPARs->Signaling LPS Inflammatory Stimulus (e.g., LPS) LPS->Monocyte Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Monocyte->Cytokines Activation Signaling->Cytokines Inhibition

Caption: Simplified signaling pathway of this compound's anti-inflammatory effects.[15][16]

References

Optimizing dosage and administration routes for pinolenic acid in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pinolenic acid (PNA) in animal studies. The information is designed to assist in optimizing dosage and administration routes to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended route of administration for this compound in rodent studies?

A1: Oral gavage is the most frequently used and recommended method for precise oral dosing of PNA in rodent studies.[1][2][3][4][5] This technique ensures accurate delivery of the specified dose. For topical studies, direct application to the skin is employed.[6]

Q2: What are the known physiological effects of this compound observed in animal models?

A2: Animal studies have demonstrated several beneficial effects of PNA, including anti-inflammatory actions, appetite suppression, and improved lipid metabolism.[6][7] PNA has been shown to reduce the production of pro-inflammatory mediators and decrease weight gain and fat deposition in mice fed high-fat diets.

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate key inflammatory and metabolic signaling pathways. It can inhibit the NF-κB signaling pathway and decrease the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPK), but not ERK-MAPK.[6][8][9] These actions contribute to its anti-inflammatory effects.

Q4: Are there any known toxicological effects of this compound at high doses?

A4: Current research suggests that PNA is generally well-tolerated. However, as with any experimental compound, it is crucial to conduct pilot studies to determine the optimal and non-toxic dose for your specific animal model and experimental conditions.

Q5: What are the challenges associated with intravenous or intraperitoneal administration of this compound?

A5: As a lipophilic substance, PNA can be challenging to administer intravenously or intraperitoneally. Intraperitoneal injection of oils can cause local inflammation, including xanthogranulomatous inflammation and the depletion of resident peritoneal macrophages, which could interfere with experimental outcomes.[10][11][12] For intravenous administration, PNA would need to be formulated as an emulsion to prevent vascular irritation and ensure safe delivery.[13]

Troubleshooting Guides

Oral Gavage Administration
Issue Possible Cause Troubleshooting Steps
Animal Distress or Mortality Improper gavage technique leading to esophageal or gastric injury, or accidental administration into the trachea.[5]- Ensure proper restraint to immobilize the head and align the esophagus.[1][2][14][15] - Use a flexible, ball-tipped gavage needle appropriate for the animal's size.[2][14] - Measure the needle length from the mouth to the last rib to avoid stomach perforation.[16] - If resistance is met, do not force the needle; withdraw and re-attempt.[1][14]
Inconsistent Results Inaccurate dosing due to improper technique or animal struggling.- Confirm accurate calculation of the dose based on the most recent body weight. - Ensure the full dose is administered without leakage. - Handle animals gently to minimize stress, which can affect physiological responses.[3]
Regurgitation of Dose Administration of too large a volume or too rapid injection.- Adhere to recommended maximum oral gavage volumes (typically 5-10 mL/kg for mice).[16] - Administer the substance slowly to allow for swallowing.[5][14][17]
Intravenous (Tail Vein) Injection (General Guidance for Oily Formulations)
Issue Possible Cause Troubleshooting Steps
Swelling at Injection Site (Extravasation) Needle has slipped out of the vein or perforated the vessel wall.- Immediately stop the injection. - Withdraw the needle and apply gentle pressure. - Do not re-attempt injection in the same location. - Ensure the needle is properly seated in the vein before starting the injection. Visual confirmation of a "flash" of blood is recommended.[18]
Difficulty Visualizing or Accessing the Vein Vasoconstriction of the tail veins.- Warm the animal's tail using a heat lamp or warm water (38-40°C) to induce vasodilation.[18][19] - Ensure proper restraint to prevent movement.[19]
Animal Distress Painful or irritating formulation.- Ensure the PNA emulsion is at a physiological pH and is sterile. - Administer the injection slowly to minimize vascular irritation.[18]
Intraperitoneal Injection (General Guidance for Oily Formulations)
Issue Possible Cause Troubleshooting Steps
Local Inflammation/Peritonitis Irritation from the oil-based vehicle.[10][11][12]- Consider using a less inflammatory oil vehicle if possible (e.g., corn oil or olive oil may be better than peanut or mineral oil).[10][11] - Administer the injection in the lower right abdominal quadrant to avoid the cecum and bladder.[20][21][22] - Use a new sterile needle for each animal.[20][23]
Injection into an Organ Incorrect needle placement.- Ensure the needle is inserted at the correct angle (approximately 30-45 degrees).[20][22] - Aspirate before injecting to ensure no fluid or fecal matter is drawn into the syringe.[20][21][23]

Quantitative Data Summary

Table 1: Oral Administration of this compound in Animal Studies

Animal Model Dosage Duration Key Findings Reference
MiceHigh-fat diet containing pine nut oil (PNO)Not specified17% lower weight gain compared to soybean oil diet.[12]
MiceNot specifiedNot specifiedLess weight gain and fat deposition with high-fat diets containing PNO.[11]

Table 2: Topical/Local Administration of this compound in Animal Studies

Animal Model Dosage/Concentration Application Key Findings Reference
MouseNot specifiedTopical application to shaved back skinReduced release of IL-1β, IL-6, TNF-α, and PGE2.[6]
Mouse3 g (single injection)Injection into ear with TPA-induced swellingDecreased infiltration of leukocytes, neutrophils, and macrophages.[6]

Note: Specific dosages for pure this compound via intravenous or intraperitoneal routes in animal studies are not well-documented in the provided search results. Researchers should perform dose-ranging studies to determine optimal concentrations for these routes.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Objective: To administer a precise oral dose of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Appropriately sized, flexible, ball-tipped gavage needles (e.g., 20-gauge for adult mice)[2][14]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh each mouse to calculate the correct dose volume (typically 5-10 mL/kg).[16]

    • Prepare the this compound solution in the chosen vehicle to the desired concentration.

    • Draw the calculated volume into the syringe attached to the gavage needle.

  • Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize the head, ensuring the animal can still breathe comfortably. The head and body should be in a straight line.[1][2][14][15]

  • Gavage:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[1]

    • Allow the mouse to swallow the needle as it passes down the esophagus. Do not apply force.[5]

    • Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).

    • Slowly administer the solution.[5][14][17]

  • Post-Administration:

    • Gently remove the needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.[1]

Protocol 2: Induction of Skin Inflammation and Topical PNA Application in Mice (Adapted from[6])

Objective: To evaluate the anti-inflammatory effects of topically applied this compound.

Materials:

  • This compound

  • Vehicle (e.g., acetone)

  • Inflammatory agent (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)

  • Micropipettes

  • Calipers for measuring skin thickness

Procedure:

  • Animal Preparation:

    • Anesthetize the mice.

    • Shave a small area on the dorsal skin.

  • Induction of Inflammation:

    • Topically apply a solution of TPA in acetone to the shaved area to induce an inflammatory response.

  • PNA Application:

    • At a specified time point after TPA application, topically apply a solution of this compound in the vehicle to the inflamed area. A control group should receive the vehicle only.

  • Assessment of Inflammation:

    • At various time points after PNA application, measure the thickness of the inflamed skin using calipers.

    • At the end of the experiment, euthanize the animals and collect skin tissue samples.

    • Analyze the tissue for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and phosphorylation status of MAPK pathway proteins (p38, JNK) via methods such as ELISA or Western blot.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis animal_prep Animal Acclimatization & Grouping dose_prep This compound Formulation animal_prep->dose_prep oral Oral Gavage dose_prep->oral iv Intravenous (Emulsion) dose_prep->iv ip Intraperitoneal dose_prep->ip topical Topical Application dose_prep->topical clinical_signs Clinical Signs & Body Weight oral->clinical_signs iv->clinical_signs ip->clinical_signs topical->clinical_signs behavioral Behavioral Assays (e.g., food intake) clinical_signs->behavioral blood_sampling Blood Sampling (Biomarkers) behavioral->blood_sampling tissue_collection Tissue Collection blood_sampling->tissue_collection biochemical Biochemical Assays (e.g., ELISA) tissue_collection->biochemical molecular Molecular Analysis (e.g., Western Blot, qPCR) tissue_collection->molecular anti_inflammatory_pathway PNA This compound MAPK p38 & JNK MAPK Phosphorylation PNA->MAPK inhibits NFkB NF-κB Pathway PNA->NFkB inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation appetite_suppression_pathway PNA This compound Gut Enteroendocrine Cells PNA->Gut stimulates Hormones Satiety Hormones (CCK, GLP-1) Gut->Hormones releases Hypothalamus Hypothalamus Hormones->Hypothalamus signals to Appetite Decreased Appetite Hypothalamus->Appetite

References

Technical Support Center: Enhancing Pinolenic Acid Enrichment with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to enhance the efficiency of pinolenic acid enrichment.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it beneficial for this compound enrichment?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] It is particularly useful for this compound enrichment as it allows for the efficient study of the relationships between multiple independent variables (e.g., temperature, solvent ratio, enzyme concentration) and one or more response variables (e.g., this compound yield, purity).[1][3] Unlike traditional one-factor-at-a-time experiments, RSM helps to identify significant interactions between variables, leading to a more comprehensive understanding and optimization of the enrichment process with fewer experimental runs.[3]

Q2: What are the common methods for enriching this compound from its source, such as pine nut oil?

A2: Common methods for enriching this compound include:

  • Enzymatic Esterification: This method uses lipases to selectively esterify other fatty acids, thereby concentrating this compound.[4]

  • Urea Complexation: This technique separates saturated and unsaturated fatty acids. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids like this compound in the liquid phase.[4][5]

  • Solvent Fractionation: This method utilizes the differential solubility of fatty acids in a solvent at low temperatures to separate them.[6]

  • Lipase-Catalyzed Ethanolysis: This process uses lipase in the presence of ethanol to selectively convert other fatty acids into their ethyl esters, enriching the this compound content.[7]

Q3: What are the key independent variables (factors) to consider when designing an RSM experiment for this compound enrichment?

A3: The choice of variables depends on the enrichment method. However, some common factors include:

  • For Enzymatic Reactions: Temperature, reaction time, enzyme concentration, substrate molar ratio (e.g., oil to alcohol), and water content.[4]

  • For Urea Complexation: Urea-to-fatty acid ratio, crystallization temperature, and crystallization time.[4][8]

  • For Solvent Fractionation: Solvent-to-fatty acid ratio, fractionation temperature, and fractionation time.[6]

Q4: What are the typical response variables to measure in these experiments?

A4: The primary response variables to quantify the success of the enrichment are:

  • This compound Content (%): The percentage of this compound in the final enriched product.

  • Yield (%): The amount of enriched product obtained relative to the starting material.

  • Purity (%): The concentration of this compound relative to other fatty acids in the final product.

Troubleshooting Guides

Issue 1: Low this compound Yield After Enrichment

Possible Cause Troubleshooting Step
Suboptimal RSM variable ranges: The chosen ranges for factors like temperature or solvent ratio may not encompass the optimal conditions.Action: Conduct preliminary single-factor experiments to determine more effective ranges for each variable before designing the full RSM experiment.
Inefficient extraction from the source material: The initial extraction of oil from the pine nuts may be incomplete.Action: Optimize the initial oil extraction protocol. Consider factors like particle size of the nuts, extraction time, and solvent choice.
Degradation of this compound: this compound, being a polyunsaturated fatty acid, is prone to oxidation, especially at high temperatures.[9][10]Action: Incorporate antioxidants during the process, use lower temperatures where possible, and handle samples under an inert atmosphere (e.g., nitrogen).
Incomplete reaction in enzymatic methods: The enzymatic reaction may not have reached completion.Action: Increase the reaction time or enzyme concentration. Verify the activity of the lipase used.

Issue 2: Poor Model Fit in RSM Analysis

Possible Cause Troubleshooting Step
Inappropriate model selection: A linear model may have been chosen when the system exhibits significant curvature.Action: Fit a quadratic or higher-order polynomial model to the experimental data. The significance of the quadratic terms will indicate if a more complex model is necessary.[2]
High experimental error: Variability in experimental execution can lead to a poor model fit.Action: Ensure consistent experimental procedures. Replicate the center point of the design to get a good estimate of the pure error.
Presence of outliers: One or more data points may be skewing the results.Action: Use statistical tools to identify and potentially remove outliers. Re-run the experiment for the outlier point if possible.
Incorrectly identified significant factors: The chosen variables may not have a strong influence on the response.Action: Re-evaluate the factors based on literature and preliminary experiments. Consider including other potentially significant variables.

Issue 3: Inconsistent Analytical Results for this compound Quantification

Possible Cause Troubleshooting Step
Incomplete derivatization for Gas Chromatography (GC): Fatty acids need to be converted to their methyl esters (FAMEs) for GC analysis. Incomplete derivatization will lead to inaccurate quantification.Action: Optimize the derivatization protocol (e.g., using BF3-methanol or acidic methanol). Ensure the reaction goes to completion.
Co-elution of peaks in GC: Other fatty acid methyl esters may elute at a similar retention time to this compound methyl ester.Action: Adjust the GC temperature program or use a different polarity column to improve peak separation. Mass spectrometry (GC-MS) can be used to confirm peak identity.[11]
Degradation of FAMEs: The fatty acid methyl esters can degrade if not stored properly.Action: Store FAME samples at low temperatures (e.g., -20°C) under a nitrogen atmosphere and analyze them as soon as possible after preparation.
Instrument calibration issues: An inaccurate calibration curve will lead to incorrect quantification.Action: Prepare a fresh set of calibration standards and ensure the calibration curve has a high correlation coefficient (R² > 0.99).

Data Presentation

Table 1: Example of RSM Experimental Design and Results for this compound Enrichment via Urea Complexation

RunUrea:Fatty Acid Ratio (g/g)Temperature (°C)Time (h)This compound Content (%)
11-101235.2
23-101248.9
3101232.8
4301245.1
51-102438.1
63-102452.3
7102434.5
8302447.6
92-51855.4
102-51856.1
112-51855.8
122-51855.9
132-51856.0

This is a representative table. Actual values will vary based on the specific experimental conditions.

Table 2: Comparison of Different this compound Enrichment Methods

MethodKey ParametersTypical this compound Purity (%)AdvantagesDisadvantages
Enzymatic Esterification Lipase type, temperature, reaction time, alcohol type40-60High selectivity, mild reaction conditionsHigh cost of enzymes, longer reaction times
Urea Complexation Urea:fatty acid ratio, crystallization temperature, solvent45-75[8]Low cost, scalableUse of organic solvents, potential for product loss
Solvent Fractionation Solvent type, temperature, solvent:fatty acid ratio~70[6]High purity achievable, relatively simple processRequires very low temperatures, use of large volumes of solvent

Experimental Protocols

Protocol 1: this compound Enrichment using Urea Complexation

  • Saponification: Hydrolyze pine nut oil with an ethanolic potassium hydroxide solution to obtain free fatty acids (FFAs).

  • FFA Extraction: Acidify the saponified mixture and extract the FFAs using a nonpolar solvent like hexane.

  • Urea Complexation:

    • Dissolve the extracted FFAs in ethanol.

    • Add a predetermined amount of urea to the FFA solution (based on the RSM design).

    • Heat the mixture until the urea is completely dissolved.

    • Cool the solution to the desired crystallization temperature and hold for the specified time (as per the RSM design) to allow for the formation of urea-adducts.

  • Filtration: Separate the solid urea-adducts (containing saturated and monounsaturated fatty acids) from the liquid filtrate by vacuum filtration.

  • Solvent Removal: Evaporate the ethanol from the filtrate to obtain the this compound-enriched non-adduct fraction.

  • Analysis: Convert a small aliquot of the enriched fraction to FAMEs and analyze by GC to determine the this compound content.

Protocol 2: Analysis of this compound by Gas Chromatography (GC)

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To approximately 10 mg of the enriched fatty acid sample, add 2 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for another 5 minutes.

    • Add 2 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

    • Carefully collect the upper hexane layer containing the FAMEs.

  • GC Analysis:

    • Inject 1 µL of the FAMEs solution into the GC equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., a highly polar cyanopropyl-substituted column).

    • Employ a temperature program that effectively separates the FAMEs. A typical program might be: start at 140°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Identify the this compound methyl ester peak based on its retention time compared to a standard.

    • Quantify the this compound content by comparing the peak area to a calibration curve prepared with a certified this compound standard.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_enrichment Enrichment Process (RSM Optimized) cluster_analysis Analysis cluster_end Final Product Pine Nut Oil Pine Nut Oil Enrichment_Method Enrichment Method (e.g., Urea Complexation) Pine Nut Oil->Enrichment_Method Input Derivatization Derivatization (FAMEs) Enrichment_Method->Derivatization Enriched Fraction RSM_Factors RSM Factors - Temperature - Time - Ratios RSM_Factors->Enrichment_Method GC_Analysis GC Analysis Derivatization->GC_Analysis Enriched_Pinolenic_Acid Enriched this compound GC_Analysis->Enriched_Pinolenic_Acid Quantification

Caption: Workflow for this compound Enrichment and Analysis.

RSM_Logic Define_Problem Define Objective: Maximize this compound Yield Select_Factors Select Independent Variables (e.g., Temp, Time, Ratio) Define_Problem->Select_Factors Select_Responses Select Responses (Yield, Purity) Define_Problem->Select_Responses Experimental_Design Choose Experimental Design (e.g., Box-Behnken, CCD) Select_Factors->Experimental_Design Select_Responses->Experimental_Design Perform_Experiments Perform Experiments Experimental_Design->Perform_Experiments Statistical_Analysis Statistical Analysis (ANOVA, Model Fitting) Perform_Experiments->Statistical_Analysis Model_Validation Model Validation Statistical_Analysis->Model_Validation Model_Validation->Experimental_Design Model is Invalid Optimization Determine Optimal Conditions Model_Validation->Optimization Model is Valid

References

Technical Support Center: Purity Assessment of Commercial Pinolenic Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and assessing the purity of commercial pinolenic acid standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (all-cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid (PUFA) found in the seeds of various pine species (Pinus)[1][2]. It is an isomer of gamma-linolenic acid (GLA) but is not considered an essential fatty acid[2]. Its molecular formula is C₁₈H₃₀O₂ and it has a formula weight of 278.4[1].

Q2: What is the typical purity and formulation of a commercial this compound standard?

Commercial standards of this compound are typically supplied with a purity of ≥98%[1][3]. They are often formulated as a solution in ethanol to improve stability and ease of handling[1][3].

Q3: How should I properly store my this compound standard?

To ensure its stability, the standard should be stored at -20°C[3]. Under these conditions, it is generally stable for at least two years[1][3]. As a polyunsaturated fatty acid, this compound is susceptible to oxidation, so minimizing exposure to air and light is crucial[4].

Q4: What solvents can I use to dissolve this compound?

If you need to change the solvent from the supplied ethanol, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately afterwards, you can dissolve the residue in solvents like DMSO or dimethylformamide, where its solubility is approximately 30 mg/mL[3].

Q5: How can I prepare an aqueous solution of this compound?

This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, the ethanolic solution should be diluted with the aqueous buffer of your choice. For example, a 1:1 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL[3]. It is not recommended to store the aqueous solution for more than one day due to potential degradation and stability issues[3].

Q6: What are the potential impurities in a this compound standard?

Potential impurities can include:

  • Isomers: Other 18:3 fatty acid isomers, such as gamma-linolenic acid (GLA) or alpha-linolenic acid (ALA)[2].

  • Other Fatty Acids: Saturated and other unsaturated fatty acids from the source pine nut oil[5].

  • Oxidation Products: Hydroperoxides, aldehydes, and other degradation products resulting from exposure to air, light, or high temperatures[4].

  • Residual Solvents or Reagents: Trace amounts of solvents or reagents from the purification process, such as those used in urea complexation or esterification[6][7].

Troubleshooting Guides

Q1: My GC analysis shows a purity lower than the manufacturer's specification. What could be the cause?

Several factors could contribute to this discrepancy:

  • Standard Degradation: The standard may have degraded due to improper storage (e.g., exposure to temperatures above -20°C, light, or oxygen). Polyunsaturated fatty acids are prone to oxidation[4].

  • Incomplete Derivatization: For GC analysis, fatty acids are typically converted to fatty acid methyl esters (FAMEs). Incomplete conversion will lead to inaccurate quantification.

  • Instrument Calibration: Ensure your GC system is properly calibrated with appropriate standards.

  • Contamination: The solvent used for dilution or the derivatization reagents may be contaminated.

Q2: I see unexpected peaks in my chromatogram. How can I identify them?

Unexpected peaks may represent impurities or degradation products.

  • Compare with a Blank: Run a blank sample (solvent and reagents only) to identify peaks originating from your sample preparation process.

  • Mass Spectrometry (MS): If your GC is connected to a mass spectrometer (GC-MS), you can analyze the mass spectrum of the unknown peak to help identify its structure. Common degradation products of fatty acids have characteristic fragmentation patterns.

  • Use of Different Column: Analyzing the sample on a GC column with a different polarity can help resolve co-eluting peaks and provide more information for identification.

Q3: The this compound solution appears cloudy or has formed a precipitate. What should I do?

This may indicate that the solubility limit has been exceeded or that the standard has been stored at a temperature that caused it to come out of solution.

  • Gentle Warming: Warm the solution gently in a water bath to see if the precipitate redissolves.

  • Sonication: Brief sonication can also help to redissolve the compound.

  • Check Concentration: Verify that the concentration you are trying to achieve is within the known solubility limits for that solvent[3]. If you have changed the solvent, ensure the new solvent is appropriate.

Data Presentation

Table 1: Typical Specifications of Commercial this compound Standards

ParameterSpecificationReference
Purity≥98%[1][3]
FormulationSolution in ethanol[3]
Storage Temperature-20°C[3]
Long-Term Stability≥ 2 years[1][3]
AppearanceSolution[3]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
DMSO30 mg/mL[3]
Dimethylformamide30 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)0.5 mg/mL[3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME)

This protocol describes the conversion of this compound to its more volatile methyl ester for analysis by gas chromatography with a flame ionization detector (GC-FID).

1. Materials:

  • This compound standard
  • Anhydrous Methanol with 2% H₂SO₄ (v/v) or Boron Trifluoride (BF₃) in Methanol (14%)
  • Hexane (GC grade)
  • Saturated Sodium Chloride (NaCl) solution
  • Anhydrous Sodium Sulfate (Na₂SO₄)
  • Internal Standard (e.g., Methyl Heptadecanoate)

2. Derivatization to FAMEs: a. Accurately weigh or pipette a known amount of the this compound standard into a screw-cap reaction vial. b. Add a known amount of the internal standard. c. Add 2 mL of methanolic H₂SO₄ or BF₃-methanol reagent. d. Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or water bath. e. Cool the vial to room temperature. f. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly. g. Allow the layers to separate. The top hexane layer contains the FAMEs. h. Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

3. GC-FID Analysis: a. Inject 1 µL of the final hexane solution into the GC-FID. b. Typical GC Conditions:

  • Column: A polar capillary column (e.g., DB-23, SP-2560) is recommended for good separation of fatty acid isomers.
  • Injector Temperature: 250°C
  • Detector Temperature: 260°C
  • Oven Program: Start at 150°C, hold for 1 min, then ramp to 220°C at 4°C/min, and hold for 10 min. (Note: This program should be optimized for your specific column and instrument).
  • Carrier Gas: Helium or Hydrogen.

4. Quantification: a. Identify the this compound methyl ester peak based on its retention time relative to known standards. b. Calculate the purity by comparing the peak area of this compound methyl ester to the sum of all fatty acid peak areas (Area % method) or by using the internal standard for absolute quantification.

Visualizations

Purity_Assessment_Workflow start_end start_end process process decision decision output output start Start: this compound Standard sampling Sample Preparation (Weighing/Pipetting) start->sampling add_is Add Internal Standard (IS) sampling->add_is derivatization Derivatization to FAMEs (e.g., BF3-Methanol) add_is->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction drying Dry Extract (Na2SO4) extraction->drying gc_analysis GC-FID Analysis drying->gc_analysis data_processing Data Processing (Peak Integration) gc_analysis->data_processing quantification Purity Calculation (Area % or vs. IS) data_processing->quantification report Final Purity Report quantification->report

Caption: Workflow for this compound Purity Assessment via GC-FAME.

Troubleshooting_Purity start_node start_node decision decision process process solution solution start Issue: Purity < Specification check_storage Storage Conditions OK? (-20°C, No Light/Air) start->check_storage check_derivatization Derivatization Protocol Followed Correctly? check_storage->check_derivatization Yes improper_storage Root Cause: Standard Degradation check_storage->improper_storage No check_blanks Contamination in Blank Runs? check_derivatization->check_blanks Yes review_protocol Review & Optimize Derivatization Step check_derivatization->review_protocol No check_cal GC Calibration Verified? check_blanks->check_cal No replace_reagents Root Cause: Contaminated Reagents/Solvent check_blanks->replace_reagents Yes check_cal->start Yes (Consult Manufacturer) recalibrate Recalibrate Instrument with Certified Standards check_cal->recalibrate No solution_storage Solution: Use New Standard, Ensure Proper Storage improper_storage->solution_storage solution_reagents Solution: Replace Reagents and Solvents replace_reagents->solution_reagents

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Pinolenic Acid and Gamma-Linolenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two omega-6 polyunsaturated fatty acids: pinolenic acid (PNLA) and gamma-linolenic acid (GLA). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of inflammation and drug development.

At a Glance: Key Anti-Inflammatory Effects

Both this compound and gamma-linolenic acid have demonstrated significant anti-inflammatory potential through various mechanisms. While both fatty acids ultimately lead to a reduction in pro-inflammatory mediators, their metabolic pathways and specific effects on cellular signaling differ. GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids, and it also competes with the pro-inflammatory arachidonic acid (AA) pathway.[1] this compound, on the other hand, is metabolized to eicosatrienoic acid (ETA) and is known to inhibit key inflammatory signaling pathways such as NF-κB and STAT.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the anti-inflammatory effects of this compound and gamma-linolenic acid. It is important to note that direct comparative studies are limited, and the experimental conditions (cell types, stimuli, concentrations) may vary between the studies cited.

Inflammatory MarkerFatty AcidCell TypeStimulusConcentration% Reduction / EffectCitation(s)
Pro-inflammatory Cytokines
TNF-αThis compoundHuman PBMCs (from RA patients)LPS50 µM~60%[3]
This compoundHuman PBMCs (from healthy controls)LPS50 µM~35%[3]
Gamma-Linolenic AcidMurine Macrophages (RAW 264.7)LPSNot specifiedSignificant inhibition of protein expression[4]
IL-6This compoundHuman PBMCs (from RA patients)LPS50 µM~60%[3]
This compoundHuman PBMCs (from healthy controls)LPS50 µM~50%[3]
Gamma-Linolenic AcidMurine Macrophages (RAW 264.7)LPSNot specifiedSignificant inhibition of protein expression[4]
IL-1βGamma-Linolenic AcidMurine Macrophages (RAW 264.7)LPSNot specifiedSignificant inhibition of pro-interleukin-1β expression[4]
Eicosanoids
Prostaglandin E2 (PGE2)This compoundHuman PBMCs (from RA patients and healthy controls)LPS50 µMSignificant reduction[3]
Adhesion Molecules
Soluble Intercellular Adhesion Molecule-1 (sICAM-1)This compoundHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant reduction[5]
Gamma-Linolenic AcidHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant reduction[5]
Monocyte Chemoattractant Protein-1 (MCP-1)This compoundHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant reduction[5]
Enzymes
Cyclooxygenase-2 (COX-2)This compoundMurine Macrophages (RAW 264.7)LPSNot specifiedInhibition of protein expression[2]
Gamma-Linolenic AcidMurine Macrophages (RAW 264.7)LPSNot specifiedSignificant inhibition of protein expression[4]
Inducible Nitric Oxide Synthase (iNOS)This compoundMurine Macrophages (RAW 264.7)LPSNot specifiedInhibition of protein expression[2]
Gamma-Linolenic AcidMurine Macrophages (RAW 264.7)LPSNot specifiedSignificant inhibition of protein expression[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and gamma-linolenic acid are mediated through their influence on distinct signaling pathways.

Gamma-Linolenic Acid (GLA) Metabolic and Anti-Inflammatory Pathway

GLA is metabolized in the body to DGLA, which can be converted into anti-inflammatory prostaglandin E1 (PGE1) by cyclooxygenase (COX) enzymes.[1][6] DGLA also competes with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).[1] Furthermore, GLA has been shown to inhibit the activation of the pro-inflammatory transcription factors NF-κB and AP-1.[4]

GLA_Pathway GLA Gamma-Linolenic Acid (GLA) DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase NFkB_AP1 NF-κB & AP-1 Activation GLA->NFkB_AP1 Inhibits AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase COX_LOX COX / LOX Enzymes DGLA->COX_LOX PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) AA->COX_LOX Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (PGE2, LTB4) COX_LOX->PGE1 COX_LOX->Pro_inflammatory_Eicosanoids Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes

Caption: Metabolic pathway of Gamma-Linolenic Acid (GLA). (Within 100 characters)
This compound (PNLA) Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways. It has been shown to suppress the activation of NF-κB and STAT transcription factors.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6.[2]

PNLA_Pathway PNLA This compound (PNLA) NFkB_STAT NF-κB & STAT Activation PNLA->NFkB_STAT Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_STAT->Gene_Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_STAT Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene_Expression->Mediators

Caption: this compound's (PNLA) inhibitory effect on inflammatory signaling. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of fatty acids like this compound and gamma-linolenic acid.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of PNLA and GLA on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of PNLA or GLA (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

2. Measurement of Inflammatory Mediators:

  • Cytokine Measurement (TNF-α, IL-6):

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Prostaglandin E2 (PGE2) Measurement:

    • Similarly, measure the concentration of PGE2 in the collected cell culture supernatants using a specific PGE2 ELISA kit.

  • Nitric Oxide (NO) Measurement:

    • Determine the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent.

3. Western Blot Analysis for Protein Expression (COX-2, iNOS):

  • After treatment, lyse the cells and extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anti-inflammatory effects of PNLA and GLA in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pre_treatment 3. Pre-treat cells with PNLA, GLA, or Vehicle Cell_Culture->Pre_treatment Fatty_Acid_Prep 2. Prepare Fatty Acid Solutions (PNLA & GLA) Fatty_Acid_Prep->Pre_treatment Stimulation 4. Stimulate with Inflammatory Agent (e.g., LPS) Pre_treatment->Stimulation Supernatant_Collection 5. Collect Supernatants Stimulation->Supernatant_Collection Cell_Lysis 6. Lyse Cells Stimulation->Cell_Lysis ELISA 7a. ELISA (Cytokines, PGE2) Supernatant_Collection->ELISA Griess_Assay 7b. Griess Assay (Nitric Oxide) Supernatant_Collection->Griess_Assay Western_Blot 7c. Western Blot (COX-2, iNOS) Cell_Lysis->Western_Blot

Caption: A general workflow for in vitro anti-inflammatory assays. (Within 100 characters)

Conclusion

Both this compound and gamma-linolenic acid exhibit promising anti-inflammatory properties, albeit through different primary mechanisms. GLA's effects are largely tied to its metabolic conversion to the anti-inflammatory DGLA and its competition with the pro-inflammatory AA pathway. In contrast, PNLA appears to act more directly on intracellular signaling pathways, inhibiting key transcription factors like NF-κB and STAT.

References

A Head-to-Head Comparison of Pinolenic Acid and Eicosapentaenoic Acid (EPA) on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of pinolenic acid (PLA) and eicosapentaenoic acid (EPA), with a specific focus on their impact on cytokine production. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and development in inflammatory and immune-mediated diseases.

Executive Summary

Both this compound, a unique omega-6 fatty acid found in pine nuts, and eicosapentaenoic acid, a well-studied omega-3 fatty acid, demonstrate significant anti-inflammatory properties by modulating the production of key cytokines. While both fatty acids effectively suppress pro-inflammatory cytokines, their mechanisms and the extent of their effects can vary. This guide delves into the quantitative data from various studies, details the experimental methodologies employed, and visualizes the key signaling pathways involved.

Quantitative Data on Cytokine Production

The following tables summarize the quantitative effects of this compound and EPA on the production of various pro-inflammatory cytokines. It is important to note that the experimental conditions, such as cell types, stimuli, and concentrations, may vary between studies, making direct comparisons challenging.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineCell TypeStimulusPLA Concentration% ReductionReference
TNF-αHuman CD14+ Monocytes (from RA patients)LPS25 µM23%[1][2][3]
50 µM23%[1][2][3]
Human THP-1 Macrophages18%[4]
Murine Microglial (BV-2) Cells50 µM27%[5]
LPS-stimulated PBMCs (from RA patients)LPS60%[6][7][8]
LPS-stimulated PBMCs (from Healthy Controls)LPS35%[6][7][8]
IL-6Human CD14+ Monocytes (from RA patients)LPS25 µM25%[1][2][3]
50 µM25%[1][2][3]
Human THP-1 Macrophages46%[4]
Murine Microglial (BV-2) Cells50 µM74%[5]
LPS-stimulated PBMCs (from RA patients)LPS60%[6][7][8]
LPS-stimulated PBMCs (from Healthy Controls)LPS50%[6][7][8]
IL-1βHuman CD14+ Monocytes (from RA patients)LPS25 µM23%[1][2][3]
50 µM23%[1][2][3]
IL-8Human CD14+ Monocytes (from RA patients)LPS25 µM20%[1][2][3]
50 µM20%[1][2][3]

Table 2: Effect of Eicosapentaenoic Acid (EPA) on Pro-inflammatory Cytokine Production

CytokineCell Type/Study PopulationStimulus/ConditionEPA Dosage/Concentration% ReductionReference
TNF-αAging AdultsDietary SupplementationEPA+DHASignificant lowering effect[9]
Human MonocytesLPSDecreased production[10][11]
Human THP-1 Derived MacrophagesLPSReduced secretion[12]
Th cellsUp to 73%
IL-6Aging AdultsDietary SupplementationEPA+DHA12% (4 weeks), 22% (8 weeks)[9]
Human Endothelial CellsEndotoxinInhibited production[11]
Human THP-1 Derived MacrophagesLPSReduced secretion[12]
IL-1βAging AdultsDietary SupplementationEPA+DHASignificant lowering effect[9]
IL-2Th cellsUp to 81%

Signaling Pathways

Both this compound and EPA exert their anti-inflammatory effects by modulating key signaling pathways that regulate cytokine gene expression.

This compound Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[13] By inhibiting these pathways, PLA effectively downregulates the transcription of pro-inflammatory cytokine genes.

Pinolenic_Acid_Pathway PLA This compound NFkB_STAT NF-κB and STAT Activation PLA->NFkB_STAT Inhibits Cytokine_Gene Pro-inflammatory Cytokine Gene Transcription NFkB_STAT->Cytokine_Gene Promotes Cytokines TNF-α, IL-6, IL-1β, IL-8 Cytokine_Gene->Cytokines Leads to production of

Caption: this compound's Inhibition of Pro-inflammatory Cytokine Production.

Eicosapentaenoic Acid (EPA) Signaling Pathway

EPA's anti-inflammatory mechanism also involves the inhibition of the NF-κB pathway.[10][11] Additionally, EPA can activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a transcription factor with anti-inflammatory properties that can interfere with NF-κB signaling.[10]

EPA_Pathway EPA Eicosapentaenoic Acid (EPA) NFkB NF-κB Activation EPA->NFkB Inhibits PPARg PPAR-γ Activation EPA->PPARg Activates Cytokine_Gene Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokine_Gene Promotes PPARg->NFkB Inhibits Cytokines TNF-α, IL-6, IL-1β Cytokine_Gene->Cytokines Leads to production of

Caption: EPA's Dual-Action Inhibition of Pro-inflammatory Cytokines.

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, this section outlines the typical experimental methodologies used in the cited studies.

In Vitro Cell Culture and Treatment

A common experimental workflow for assessing the effects of fatty acids on cytokine production involves the following steps:

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Monocytes, Macrophages) Pre_incubation 2. Pre-incubation with This compound or EPA Cell_Culture->Pre_incubation Stimulation 3. Stimulation with Pro-inflammatory Agent (e.g., LPS) Pre_incubation->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Collection of Cell Supernatants Incubation->Supernatant_Collection Cytokine_Analysis 6. Cytokine Measurement (e.g., ELISA, Flow Cytometry) Supernatant_Collection->Cytokine_Analysis

References

Pinolenic Acid: A Comparative Guide to its Appetite-Suppressing Effects in a Placebo-Controlled Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the appetite-suppressing effects of pinolenic acid, a naturally occurring polyunsaturated fatty acid found in pine nuts. Through a review of placebo-controlled studies, this document outlines the quantitative efficacy of this compound, details the experimental protocols used to validate its effects, and offers a comparative overview with other appetite-suppressing agents.

Abstract

This compound has emerged as a promising nutraceutical with appetite-suppressing properties. Clinical evidence from randomized, double-blind, placebo-controlled trials demonstrates its ability to modulate key satiety hormones, leading to a reduction in food intake and an increased feeling of fullness. This guide synthesizes the available data to provide a clear and objective evaluation of this compound's performance against a placebo and other established appetite suppressants.

Quantitative Data Summary

The efficacy of this compound in appetite suppression has been quantified in several clinical trials. The following tables summarize the key findings from a representative placebo-controlled study and provide a comparative look at other appetite-suppressing agents based on available clinical trial data.

Table 1: Efficacy of this compound vs. Placebo

Outcome MeasureThis compound (3g)Placebo (Olive Oil)Percentage Change vs. PlaceboReference
CCK Release (Area Under the Curve) Significantly HigherBaselineUp to 60% increase[1][2][3]
GLP-1 Release (Area Under the Curve) Significantly HigherBaselineUp to 25-36% increase[1][2][3]
Reduced "Desire to Eat" (VAS) Significant ReductionNo Significant Change29% lower[1]
Reduced "Prospective Food Intake" (VAS) Significant ReductionNo Significant Change36% lower[1]

Table 2: Comparative Efficacy of Various Appetite Suppressants (Placebo-Subtracted Data from Separate Trials)

AgentMechanism of ActionAverage Weight Loss (vs. Placebo)Key Clinical Trial Findings
This compound Stimulates CCK and GLP-1 releaseData on long-term weight loss is limitedReduces prospective food intake by 36% in short-term studies.[1]
Liraglutide GLP-1 Receptor Agonist~4-6 kg over 1 yearSignificantly reduces body weight and improves glycemic control.[4][5][6]
Lorcaserin Serotonin 5-HT2C Receptor Agonist~3-3.7% of body weight over 1 yearReduces energy intake without affecting energy expenditure.[7][8][9] Note: Withdrawn from the market due to safety concerns.
Sibutramine Serotonin-Norepinephrine Reuptake Inhibitor~4.45 kg over 1 yearDose-dependent weight loss.[10][11][12] Note: Withdrawn from many markets due to cardiovascular risks.
Orlistat Gastrointestinal Lipase Inhibitor~3.9 kg over 1 yearPromotes weight loss and reduces weight regain.[13][14][15]

Experimental Protocols

The validation of this compound's appetite-suppressing effects relies on rigorous experimental designs. Below is a detailed methodology from a key placebo-controlled study.

Protocol: Double-Blind, Placebo-Controlled Crossover Trial of this compound
  • Objective: To assess the effect of this compound on satiety hormones and subjective feelings of appetite in overweight individuals.

  • Participants: A cohort of 18 overweight women (BMI 25-30 kg/m ²) participated in the study.[1]

  • Study Design: A randomized, double-blind, placebo-controlled crossover design was employed. Each participant served as their own control.

  • Intervention:

    • Active Arm: 3 grams of this compound administered in capsule form.[1]

    • Placebo Arm: 3 grams of olive oil administered in identical capsules.[1]

  • Procedure:

    • Participants fasted overnight.

    • A baseline blood sample was collected.

    • Participants consumed either the this compound or placebo capsules.

    • Immediately following capsule ingestion, a standardized carbohydrate-rich test meal was provided.

    • Blood samples were collected at 30, 60, 90, 120, 180, and 240 minutes post-ingestion.[1]

    • Subjective appetite ratings were assessed using a 100-mm Visual Analogue Scale (VAS) at each blood collection time point. The VAS assessed parameters such as "desire to eat" and "prospective food intake".[1]

  • Hormone Analysis: Blood samples were analyzed for concentrations of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[1]

  • Statistical Analysis: The data were analyzed to compare the changes in hormone levels and VAS scores between the this compound and placebo groups over the 4-hour period.[1]

Mandatory Visualizations

Signaling Pathway of this compound in Appetite Suppression

Pinolenic_Acid_Pathway cluster_gut Gastrointestinal Tract cluster_brain Brain (Hypothalamus) This compound This compound Enteroendocrine Cells Enteroendocrine Cells This compound->Enteroendocrine Cells Stimulates CCK CCK Enteroendocrine Cells->CCK Releases GLP-1 GLP-1 Enteroendocrine Cells->GLP-1 Releases Satiety Center Satiety Center CCK->Satiety Center Signals Fullness GLP-1->Satiety Center Signals Fullness Reduced Appetite Reduced Appetite Satiety Center->Reduced Appetite

Caption: Signaling pathway of this compound in appetite suppression.

Experimental Workflow for a Placebo-Controlled Trial

Experimental_Workflow arrow arrow Participant Screening Participant Screening Randomization Randomization Participant Screening->Randomization Intervention Group Intervention Group Randomization->Intervention Group This compound Placebo Group Placebo Group Randomization->Placebo Group Olive Oil Data Collection Data Collection Intervention Group->Data Collection Placebo Group->Data Collection Analysis Analysis Data Collection->Analysis Results Results Analysis->Results

Caption: Experimental workflow for a placebo-controlled trial.

Conclusion

The evidence from placebo-controlled studies strongly supports the appetite-suppressing effects of this compound. Its mechanism of action, centered on the stimulation of the satiety hormones CCK and GLP-1, provides a sound biological basis for its observed effects on reducing the desire to eat and prospective food intake. While direct comparative efficacy against pharmaceutical appetite suppressants is not yet established through head-to-head trials, this compound presents a compelling profile as a naturally derived agent for weight management research and development. Further long-term studies are warranted to fully elucidate its potential in sustained weight management.

References

Cross-validation of different analytical methods for pinolenic acid measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Pinolenic Acid Quantification

The accurate quantification of this compound, a key polyunsaturated fatty acid found in pine nut oil, is crucial for researchers, scientists, and professionals in drug development.[1] This guide provides a detailed comparison of three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD), and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS). We will delve into their experimental protocols, present comparative performance data, and visualize the analytical workflows.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for GC-FID, HPLC-ELSD, and SFC-MS based on available validation data for fatty acid analysis.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD)Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Linearity (R²) ≥ 0.99[2]≥ 0.997[3]Not explicitly stated, but excellent chromatographic reproducibility is reported.[4]
Precision (RSD) < 2% for repeatability[5]< 5% for intermediate repeatability[3]Sufficient chromatographic reproducibility reported.[4]
Accuracy (Recovery) 96.2% to 103.9%[5]92.9% to 108.5%[3]Not explicitly stated.
Limit of Detection (LOD) 6.833 µg/mL for alpha-linolenic acid[5]0.02 to 0.04 µg[3]High sensitivity is a key feature.[6]
Limit of Quantitation (LOQ) 8.063 µg/mL for linoleic acid[5]0.04 to 0.10 µg[3]Not explicitly stated.
Analysis Time ~25-45 minutes per sample[2][7]~11-45 minutes per sample[3][8]~3-13 minutes per sample[4][9]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for fatty acid analysis. It requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[10][11]

Sample Preparation (Derivatization to FAMEs):

  • Extraction: Lipids are extracted from the sample matrix using a solvent mixture, such as chloroform/methanol.[10]

  • Methylation: The extracted lipids are methylated to form FAMEs. A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃/MeOH) at 100°C.[10] Alternatively, 1N sodium methoxide can be used for a rapid reaction at room temperature.[7]

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane.[10] The organic layer is then separated, concentrated, and prepared for injection into the GC system.

GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent GC-6890 system or similar.[2]

  • Column: A capillary column suitable for FAME analysis, such as a Zebron-Kame column (30 m × 0.25 mm i.d. × 0.20 µm film thickness).[12]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2.5 mL/min).[2][13]

  • Injector: Split/splitless injector at a temperature of 250-280°C.[2][12]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for instance, starting at 100-160°C and ramping up to 260-270°C.[2][12]

  • Detector: Flame Ionization Detector (FID) at a temperature of 260-300°C.[2][12]

Workflow for GC-FID Analysis of this compound

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Containing This compound LipidExtraction Lipid Extraction Sample->LipidExtraction Solvent Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Methylation (e.g., BF3/MeOH) FAME_Extraction FAME Extraction Derivatization->FAME_Extraction Hexane Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection Inject Sample Separation Chromatographic Separation GC_Injection->Separation Temperature Program Detection FID Detection Separation->Detection Elution Data_Analysis Data Analysis Detection->Data_Analysis Signal Processing

Caption: Workflow for this compound Analysis using GC-FID.

High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the analysis of non-volatile and semi-volatile compounds like fatty acids without the need for derivatization.[8][14]

Sample Preparation:

  • Extraction: Lipids containing this compound are extracted from the sample.

  • Dissolution: The extracted lipids are dissolved in a suitable solvent compatible with the HPLC mobile phase.

HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: A reversed-phase column, such as a Poroshell C18 or Hypersil GOLD C18.[3][14]

  • Mobile Phase: A gradient of organic solvents like methanol, acetonitrile, and water, often with an additive like formic acid or trifluoroacetic acid.[3][14]

  • Flow Rate: Typically in the range of 0.3 mL/min.[3][14]

  • Column Temperature: Elevated temperatures, for example, 50-60°C, are often used to improve peak shape and resolution.[3][14]

  • Detector: An Evaporative Light-Scattering Detector (ELSD). The nebulizer gas flow and drift tube temperature are optimized for the specific analytes. For instance, a nebulizer gas flow of 1.5 SLM and a drift tube temperature of 40°C.[3]

Workflow for HPLC-ELSD Analysis of this compound

HPLC-ELSD Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Sample Containing This compound LipidExtraction Lipid Extraction Sample->LipidExtraction Solvent Extraction Dissolution Dissolution in Solvent LipidExtraction->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Inject Sample Separation Chromatographic Separation HPLC_Injection->Separation Mobile Phase Gradient Detection ELSD Detection Separation->Detection Elution & Nebulization Data_Analysis Data Analysis Detection->Data_Analysis Signal Processing

Caption: Workflow for this compound Analysis using HPLC-ELSD.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS is a modern technique that utilizes supercritical CO₂ as the primary mobile phase, offering fast and efficient separations of lipids.[15][16] It is particularly advantageous for the analysis of triglycerides and can separate isomers.[4][9]

Sample Preparation:

  • Extraction: Lipids are extracted from the sample matrix.

  • Dissolution: The extract is dissolved in a solvent suitable for SFC injection, typically a mixture like methanol/isopropanol.[4]

SFC-MS Instrumentation and Conditions:

  • SFC System: An analytical SFC system, such as an Agilent 1260 Infinity Analytical SFC.[4]

  • Column: Various stationary phases can be used, with C18 being common for triglyceride analysis.[4]

  • Mobile Phase: Supercritical CO₂ with a co-solvent modifier like methanol.[16]

  • Flow Rate: Typically around 2.0 mL/min.[4]

  • Column Temperature: Around 40°C.[4]

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) or other suitable mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16]

Workflow for SFC-MS Analysis of this compound

SFC-MS Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis Sample Sample Containing This compound LipidExtraction Lipid Extraction Sample->LipidExtraction Solvent Extraction Dissolution Dissolution in Solvent LipidExtraction->Dissolution SFC_Injection SFC Injection Dissolution->SFC_Injection Inject Sample Separation Chromatographic Separation SFC_Injection->Separation Supercritical CO2 + Modifier Detection MS Detection Separation->Detection Elution & Ionization Data_Analysis Data Analysis Detection->Data_Analysis Mass Spectra Analysis

Caption: Workflow for this compound Analysis using SFC-MS.

References

Comparative study of the lipid-lowering effects of pinolenic acid versus conjugated linoleic acid (CLA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Lipid-Lowering Effects of Pinolenic Acid and Conjugated Linoleic Acid

For researchers and professionals in drug development, identifying effective lipid-lowering agents is a significant area of focus. Among the naturally occurring fatty acids, this compound (PNLA), found in pine nut oil, and conjugated linoleic acid (CLA), present in dairy and meat from ruminant animals, have emerged as compounds of interest. This guide provides an objective, data-supported comparison of their respective impacts on lipid profiles.

Quantitative Comparison of Lipid-Lowering Effects

The available research indicates that while both PNLA and CLA can influence lipid metabolism, their effects and consistency differ significantly. PNLA has demonstrated more consistently positive outcomes in preclinical studies, whereas the effects of CLA in human trials have been notably inconsistent.

ParameterThis compound (PNLA)Conjugated Linoleic Acid (CLA)
Total Cholesterol (TC) Generally Decreased[1][2]Inconsistent: Increased, Decreased, or No Significant Effect[3][4][5]
LDL-Cholesterol (LDL-C) Generally Decreased[2][6]Inconsistent: Decreased or No Significant Effect[3][4]
HDL-Cholesterol (HDL-C) No Significant Change or Potential IncreaseInconsistent: Increased, Decreased, or No Significant Effect[3][4]
Triglycerides (TG) Generally Decreased[1]Inconsistent: Increased, Decreased, or No Significant Effect[3][5]
VLDL-Cholesterol Decreased[1][2]Potential Decrease[7]

Experimental Protocols

This compound (PNLA) Studies
  • Animal Study: A study on male C57BL/6 mice fed a high-fat diet supplemented with Korean pine nut oil (a primary source of PNLA) for 12 weeks showed reduced weight gain and intramuscular lipid accumulation. These effects were linked to the dual ligand activity of this compound for peroxisome proliferator-activated receptors (PPAR) alpha and delta[8].

  • Human Study: A randomized, double-blind, placebo-controlled trial involving adults with borderline dyslipidemia investigated the effects of Pinus koraiensis needle extracts. After 12 weeks, the group receiving the extract showed a significant decrease in VLDL-cholesterol[1].

  • In Vitro Study: Research using human hepatoma HepG2 cells demonstrated that a high-pinolenic acid-containing fatty acid extract significantly enhanced the internalization of LDL particles, suggesting a mechanism for its LDL-lowering properties[6].

Conjugated Linoleic Acid (CLA) Studies
  • Systematic Review & Meta-Analysis: A comprehensive review of 56 randomized controlled trials (RCTs) concluded that CLA supplementation significantly increased concentrations of triglycerides (TG), total cholesterol (TC), and LDL-C, while also improving HDL-C levels[3]. Another meta-analysis of 33 clinical studies found that CLA supplements were associated with a significant decrease in LDL-C, but had non-significant effects on HDL-C, TC, and TG[4].

  • Human Clinical Trial: A randomized, double-blind, placebo-controlled trial with 28 obese women investigated the effects of 3.2 g/day of CLA or a placebo (olive oil) over eight weeks, combined with aerobic exercise. The study aimed to analyze changes in body fat and lipid profiles[9].

  • Isomer-Specific Effects: The biological effects of CLA are isomer-specific. The trans-10, cis-12 isomer is primarily associated with changes in body composition, while the cis-9, trans-11 isomer (rumenic acid) is the most common form in natural food sources[10]. Commercial preparations are typically a mix of these two isomers[10].

Signaling Pathways and Mechanisms of Action

The divergent effects of PNLA and CLA on lipid profiles can be attributed to their distinct mechanisms of action at the molecular level.

This compound (PNLA): PNLA is believed to exert its lipid-lowering effects primarily through the modulation of hepatic lipid metabolism. It has been suggested that PNLA enhances hepatic LDL uptake, thereby reducing circulating LDL-C levels[6]. Furthermore, PNLA acts as a dual ligand for PPAR-alpha and PPAR-delta, which are key regulators of fatty acid oxidation[8]. Its triglyceride-lowering properties may be due to decreased de novo lipid synthesis and reduced substrate availability for lipoprotein formation[1].

Conjugated Linoleic Acid (CLA): The mechanisms of CLA are more complex and varied, depending on the specific isomer. CLA can influence lipid metabolism by activating or inhibiting PPARs, particularly PPAR-gamma[11]. This interaction can modulate gene expression related to lipogenesis and lipolysis[11]. Some studies suggest CLA can increase the activity of carnitine palmitoyltransferase-1 (CPT-1), which is involved in fatty acid oxidation[11]. However, the inconsistent results in human trials suggest that the overall effect on lipid metabolism is not straightforward and can be influenced by various factors.

Visualizations of Pathways and Workflows

PNLA_Pathway PNLA This compound Liver Hepatocyte PNLA->Liver LDL_Receptor LDL Receptor Activity Liver->LDL_Receptor enhances PPAR_alpha_delta PPAR-α / PPAR-δ Liver->PPAR_alpha_delta activates LDL_Uptake Hepatic LDL Uptake LDL_Receptor->LDL_Uptake increases FattyAcidOxidation Fatty Acid Oxidation PPAR_alpha_delta->FattyAcidOxidation promotes Blood_LDL Blood LDL-C LDL_Uptake->Blood_LDL decreases

Caption: Proposed signaling pathway for this compound's lipid-lowering effects.

CLA_Pathway CLA Conjugated Linoleic Acid (Isomer-dependent) PPARs PPARs (e.g., PPAR-γ) CLA->PPARs modulates Gene_Expression Gene Expression (Lipogenesis / Lipolysis) PPARs->Gene_Expression alters Lipid_Profile Blood Lipid Profile (TC, LDL, HDL, TG) Gene_Expression->Lipid_Profile leads to inconsistent effects

Caption: Generalized signaling pathway for Conjugated Linoleic Acid.

Experimental_Workflow cluster_design Study Design cluster_data Data Collection cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Animal Model or Human Cohort) Randomization Randomization (Treatment vs. Placebo) Subject_Recruitment->Randomization Intervention Intervention Period (PNLA / CLA Supplementation) Randomization->Intervention Follow_up Follow-up Measurements Intervention->Follow_up Baseline Baseline Measurements (Blood Lipids, Anthropometry) Baseline->Intervention Biochemical Biochemical Analysis (TC, LDL-C, HDL-C, TG) Follow_up->Biochemical Statistical Statistical Analysis Biochemical->Statistical Mechanistic Mechanistic Studies (e.g., Gene Expression) Biochemical->Mechanistic

Caption: A general experimental workflow for clinical trials on lipid-lowering agents.

References

Pinolenic Acid: A Comparative Analysis of its Immunomodulatory Efficacy Against Other Omega-6 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of pinolenic acid (PNLA) versus other key omega-6 fatty acids—linoleic acid (LA), gamma-linolenic acid (GLA), and arachidonic acid (AA)—in modulating immune responses. The information is compiled from a review of preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the quantitative effects of this compound and other omega-6 fatty acids on various markers of immune response. It is important to note that direct head-to-head comparisons in the same experimental setup are limited. Therefore, data from different studies are presented, and experimental conditions should be considered when interpreting the results.

Table 1: Effect on Pro-inflammatory Cytokine Production in Macrophages/Monocytes

Fatty AcidCell LineStimulantConcentrationCytokine% Reduction (compared to control)Reference
This compound (PNLA) THP-1 MacrophagesLPS50 µMIL-646%[1]
TNF-α18%[1]
Murine Microglial (BV-2)LPS50 µMIL-674%[2]
TNF-α27%[2]
Gamma-Linolenic Acid (GLA) RAW 264.7 MacrophagesLPSNot SpecifiedPro-interleukin-1βSignificant Inhibition[1]
Linoleic Acid (LA) RAW 264.7 MacrophagesLPSNot SpecifiedPro-interleukin-1βLess potent than GLA[1]
Arachidonic Acid (AA) THP-1 Monocytes-10 µMIL-1βIncreased productionData inferred from general knowledge

Table 2: Effect on Other Inflammatory Mediators

Fatty AcidCell Line/SystemStimulantConcentrationMediatorEffectReference
This compound (PNLA) THP-1 MacrophagesLPS50 µMPGE287% reduction[1]
EA.hy926 Endothelial CellsTNF-α50 µMsICAM-1~24% reduction[3]
MCP-1~25% reduction[3]
RANTES~46% reduction[3]
Gamma-Linolenic Acid (GLA) EA.hy926 Endothelial CellsTNF-α50 µMsICAM-1Significant reduction[3]
RAW 264.7 MacrophagesLPSNot SpecifiediNOS, COX-2Significant inhibition[1]
Linoleic Acid (LA) RAW 246.7 MacrophagesLPSNot SpecifiediNOS, COX-2Less potent than GLA[1]

Table 3: Effect on Immune Cell Function

Fatty AcidCell TypeFunctionConcentrationEffectReference
This compound (PNLA) THP-1 MonocytesMigration25-100 µM50-55% inhibition[4]
Gamma-Linolenic Acid (GLA) Human PBMCsT-lymphocyte proliferation770 mg/day (in vivo)Significant decrease[5]
Arachidonic Acid (AA) Human PBMCsT-lymphocyte proliferation680 mg/day (in vivo)No significant effect[5]

Experimental Protocols

This section details the methodologies used in key experiments cited in this guide.

2.1. Cell Culture and Treatment (Macrophage Studies)

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-like cell line THP-1.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Fatty Acid Preparation: Fatty acids are dissolved in ethanol to create a stock solution and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and delivery to the cells. The final ethanol concentration in the culture medium is typically kept below 0.1%.

  • Treatment Protocol: Cells are seeded in 24-well or 96-well plates. After reaching a desired confluency (e.g., 80%), the cells are pre-treated with various concentrations of the fatty acids (e.g., 10, 25, 50, 100 µM) or vehicle control (BSA-containing medium with ethanol) for a specified period (e.g., 24 hours).

  • Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL, for a further incubation period (e.g., 24 hours).

2.2. Measurement of Inflammatory Markers

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Production (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to determine the nitrite concentration.

  • Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the culture medium are determined using specific PGE2 ELISA kits.

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The expression levels of genes encoding for inflammatory mediators like iNOS and COX-2 are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers. Gene expression is often normalized to a housekeeping gene such as GAPDH.

2.3. Western Blot Analysis for NF-κB Signaling Pathway

  • Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay, such as the Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflow Visualizations

3.1. This compound's Proposed Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Evidence suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the potential points of intervention by this compound.

NF_kB_Inhibition_by_PNLA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p p-IκBα IkBa->IkBa_p NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release PNLA This compound PNLA->IKK_complex Inhibits PNLA->IkBa_p Prevents Degradation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_active->DNA Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_supernatant_assays Supernatant Assays cluster_cell_lysate_assays Cell Lysate Assays cluster_results Results start Seed Immune Cells (e.g., RAW 264.7) pretreatment Pre-treat with Fatty Acids (PNLA, LA, GLA, AA) or Vehicle start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa griess Griess Assay (Nitric Oxide) supernatant_collection->griess western_blot Western Blot (NF-κB pathway proteins) cell_lysis->western_blot rt_qpcr RT-qPCR (iNOS, COX-2 gene expression) cell_lysis->rt_qpcr data_interpretation Compare Effects of Different Fatty Acids elisa->data_interpretation griess->data_interpretation western_blot->data_interpretation rt_qpcr->data_interpretation

References

Comparative Analysis of Pinolenic Acid and its Metabolite ETA in Cellular Anti-Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nut oil, and its primary metabolite, eicosatrienoic acid (ETA). While a direct comparative transcriptomic analysis at a whole-genome level is not yet publicly available, this document synthesizes existing experimental data on their differential effects on key inflammatory mediators and signaling pathways. The information presented is intended to support further research and drug development efforts in the field of inflammation.

Introduction

This compound (PLA; C18:3) is a unique omega-6 fatty acid with an unusual non-methylene-interrupted structure. Following ingestion, it is metabolized in the body into longer-chain fatty acids, most notably eicosatrienoic acid (ETA; C20:3), through the action of the enzyme elongase 5. Both PLA and ETA have demonstrated anti-inflammatory properties, but their relative potency and specific molecular mechanisms are areas of ongoing investigation.[1] This guide consolidates findings from in vitro studies to facilitate a clearer understanding of their comparative bioactivities.

Comparative Efficacy in Modulating Inflammatory Mediators

Recent studies have quantified the differential effects of PLA and its metabolite ETA on the secretion of several key pro-inflammatory molecules in human endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α). The data indicates that while both fatty acids exhibit anti-inflammatory activity, their potency can differ.

Table 1: Comparative Reduction of Pro-Inflammatory Mediators by this compound (PLA) and Eicosatrienoic Acid (ETA)

Inflammatory MediatorCell TypeTreatmentConcentration% Reduction (compared to stimulated control)Reference
sICAM-1 EA.hy926 (human endothelial)PLA50 µMDecreased[2]
EA.hy926 (human endothelial)ETA10 µMDecreased[2]
MCP-1 EA.hy926 (human endothelial)PLA50 µMDecreased[2]
EA.hy926 (human endothelial)ETA10 µMDecreased[2]
RANTES EA.hy926 (human endothelial)PLA50 µMDecreased[2]
EA.hy926 (human endothelial)ETA10 µMDecreased[2]
IL-6 EA.hy926 (human endothelial)PLA50 µMNot significantly decreased[2]
EA.hy926 (human endothelial)ETA10 µMDecreased[2]
NF-κBp65 Phosphorylation EA.hy926 (human endothelial)PLA50 µMDecreased[2]
EA.hy926 (human endothelial)ETA10 µMDecreased[2]

Note: The study by Baker et al. (2020) demonstrated these effects and noted that the anti-inflammatory actions of PLA were dependent on its conversion to ETA, as silencing the elongase 5 enzyme abrogated the observed reductions in inflammatory mediators.[2]

Experimental Protocols

The following is a summary of the experimental methodology employed in the key comparative study cited in this guide.

3.1. Cell Culture and Treatment

  • Cell Line: EA.hy926 human endothelial cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Fatty Acid Treatment: Cells were pre-incubated with either this compound (50 µM) or eicosatrienoic acid (10 µM) for a specified period.

  • Inflammatory Stimulation: Following pre-incubation, cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[2]

3.2. Measurement of Inflammatory Mediators

  • ELISA: The concentrations of soluble intercellular adhesion molecule-1 (sICAM-1), monocyte chemoattractant protein-1 (MCP-1), regulated on activation, normal T cell expressed and secreted (RANTES), and interleukin-6 (IL-6) in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2]

3.3. Western Blotting for Signaling Pathway Analysis

  • Protein Extraction: Whole-cell lysates were prepared from treated and control cells.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for the phosphorylated form of the NF-κB p65 subunit (NF-κBp65) and total p65 to assess the activation of this key inflammatory transcription factor.[2]

Signaling Pathways

The anti-inflammatory effects of this compound and its metabolite ETA are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway. Some evidence also points to the potential involvement of Peroxisome Proliferator-Activated Receptors (PPARs).

4.1. Metabolic Conversion of this compound to ETA

The initial step in the bioactivity of this compound is its conversion to ETA. This metabolic process is a prerequisite for some of its anti-inflammatory effects.

PLA This compound (PLA) (C18:3) Elongase5 Elongase 5 (ELOVL5) PLA->Elongase5 ETA Eicosatrienoic Acid (ETA) (C20:3) Elongase5->ETA

Caption: Metabolic conversion of this compound to Eicosatrienoic Acid.

4.2. NF-κB Signaling Pathway Inhibition

Both PLA and ETA have been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[2][3] The reduction in the phosphorylation of the p65 subunit of NF-κB prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2]

cluster_treatments Treatments cluster_pathway NF-κB Signaling PLA This compound (PLA) IKK IKK Complex PLA->IKK inhibits ETA Eicosatrienoic Acid (ETA) ETA->IKK inhibits TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_p Phosphorylated NF-κB (p65) NFkB->NFkB_p Nucleus Nucleus NFkB_p->Nucleus translocates ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory activates

Caption: Inhibition of the NF-κB signaling pathway by PLA and ETA.

Conclusion

The available evidence suggests that both this compound and its metabolite, eicosatrienoic acid, are effective in attenuating inflammatory responses in vitro. ETA appears to be a more potent anti-inflammatory agent than its precursor, PLA, for certain inflammatory mediators. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway. Further research, including comparative transcriptomic studies, is warranted to fully elucidate the distinct and overlapping molecular mechanisms of these two fatty acids. These findings highlight the potential of PLA and ETA as therapeutic agents for inflammatory diseases.

References

A Comparative Review of the Therapeutic Potential of Pinolenic Acid and Other Non-Essential Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of pinolenic acid against other common non-essential fatty acids, including oleic acid, palmitoleic acid, and stearic acid. The information is compiled from in vitro, animal, and human studies to offer an objective overview supported by experimental data.

Introduction to this compound and Non-Essential Fatty Acids

Fatty acids are fundamental to numerous physiological processes. While essential fatty acids must be obtained through diet, non-essential fatty acids can be synthesized by the body and play crucial roles in health and disease.[1][2] This review focuses on this compound (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and compares its therapeutic properties with those of more common non-essential fatty acids: oleic acid, palmitoleic acid, and stearic acid.[3][4][5] Understanding their distinct mechanisms and therapeutic potentials is vital for developing novel therapeutic strategies for metabolic and inflammatory diseases.

This compound (PNLA; an isomer of γ-linolenic acid) is a Δ5-unsaturated polymethylene-interrupted fatty acid found in pine nut oil.[3][6] It has garnered attention for its anti-inflammatory, metabolic, and appetite-suppressing properties.[4][6] Oleic acid is a monounsaturated omega-9 fatty acid, abundant in olive oil, and is known for its cardiovascular and anti-inflammatory benefits.[5][7] Palmitoleic acid, an omega-7 monounsaturated fatty acid, has been described as a "lipokine" for its role in regulating systemic metabolism and insulin sensitivity.[3][4] Stearic acid is a saturated fatty acid that, unlike other saturated fats, appears to have a neutral effect on LDL cholesterol and is being explored for its role in drug delivery.[8][9]

Therapeutic Potential of this compound

This compound, typically constituting 14-20% of the fatty acids in pine nuts, has demonstrated a range of health benefits in preclinical studies.[3][4] Its unique chemical structure contributes to its diverse biological activities.

Anti-inflammatory and Immunomodulatory Effects

PNLA exhibits potent anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators. In vitro studies have shown that PNLA can significantly reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in activated immune cells.[8] For instance, in peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis patients stimulated with lipopolysaccharide (LPS), PNLA decreased IL-6 and TNF-α release by 60%.[8] The anti-inflammatory actions of PNLA are associated with the suppression of key signaling pathways, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8]

Metabolic Regulation

PNLA has shown promise in ameliorating metabolic dysregulation. In HepG2 cells, it has been shown to inhibit oleic acid-induced lipid accumulation and oxidative stress.[10] This effect is mediated through the activation of the AMPK/SIRT1 signaling pathway, which enhances fatty acid oxidation and reduces lipogenesis.[10] Furthermore, PNLA is a potent dual agonist for free fatty acid receptors 1 and 4, which may enhance glucose-dependent insulin secretion and sensitivity.[3]

Appetite Suppression

Research suggests PNLA may aid in weight management by curbing appetite. It has been shown to trigger the release of two hunger-suppressing hormones: cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[6][11]

Signaling Pathways

The therapeutic effects of PNLA are mediated through several key signaling pathways. One of the prominent pathways is the AMPK/SIRT1 pathway, which is crucial for cellular energy homeostasis and mitigation of oxidative stress.[10]

Pinolenic_Acid_AMPK_SIRT1_Pathway PLA This compound AMPK AMPK (Activation) PLA->AMPK SIRT1 SIRT1 (Activation) AMPK->SIRT1 Activates FattyAcidOx Increased Fatty Acid Oxidation AMPK->FattyAcidOx Promotes ROS Reduced Reactive Oxygen Species (ROS) SIRT1->ROS Reduces Lipogenesis Decreased Lipogenesis SIRT1->Lipogenesis Inhibits LipidAcc Inhibition of Lipid Accumulation Lipogenesis->LipidAcc FattyAcidOx->LipidAcc

This compound activates the AMPK/SIRT1 pathway. (Max Width: 760px)

Therapeutic Potential of Other Non-Essential Fatty Acids

Oleic Acid

Oleic acid (an omega-9 fatty acid) is the most abundant monounsaturated fatty acid in the human diet. It is recognized for its beneficial effects on cardiovascular health and inflammation.[5][12]

  • Cardiovascular Health : Diets rich in oleic acid, such as the Mediterranean diet, are associated with reduced risk of heart disease.[13] Oleic acid helps lower LDL cholesterol and may prevent atherosclerosis.[12]

  • Anti-inflammatory Effects : Oleic acid can modulate inflammatory responses, although its role can be complex.[5] It has been shown to inhibit pro-inflammatory cytokines and may act as a natural activator of sirtuin 1 (SIRT1), a key regulator of cellular stress responses.[6][7] Its derivative, oleoylethanolamide (OEA), is an endogenous ligand of the PPARα nuclear receptor and possesses anti-inflammatory and antioxidant properties.[6][7]

  • Cancer : Some studies suggest that oleic acid may have anti-cancer properties by inhibiting the overexpression of oncogenes and inducing apoptosis in cancer cells.[12][14]

Palmitoleic Acid

Palmitoleic acid (an omega-7 fatty acid) has emerged as a "lipokine," a signaling molecule that communicates between tissues to regulate metabolic homeostasis.[3][4]

  • Metabolic Health : It has been shown to improve insulin sensitivity, stimulate insulin secretion, and enhance hepatic fatty acid oxidation.[4][15] Supplementation with palmitoleic acid in animal models of type 2 diabetes significantly reduced liver and hepatic triglyceride levels.[3]

  • Anti-inflammatory and Cardiovascular Effects : Palmitoleic acid has demonstrated anti-inflammatory properties and the ability to reduce atherosclerotic plaque area in animal models.[3][15] It can decrease the expression of genes that regulate inflammatory cytokines.[3]

Stearic Acid

Stearic acid is a long-chain saturated fatty acid. Unlike other saturated fatty acids, it is considered to have a neutral effect on blood cholesterol levels.[11]

  • Cardiovascular Effects : Studies have shown that stearic acid does not raise LDL cholesterol to the same extent as other saturated fats like palmitic acid.[11][16] However, some research has associated it with inflammatory and endothelial dysfunction biomarkers.[8]

  • Drug Delivery : Due to its hydrophobic nature, stearic acid is being explored for its potential in targeted drug delivery systems, such as in the formation of micelles, liposomes, and solid lipid nanoparticles (SLNs) to enhance the bioavailability of certain drugs.[9] It can also be used to create stable nanoparticles for delivering therapeutic agents.[17]

Comparative Data on Therapeutic Potential

The following table summarizes the key therapeutic effects of this compound and other non-essential fatty acids based on available experimental data.

Fatty AcidTherapeutic EffectKey Findings (Quantitative Data from Studies)Mechanism of ActionReferences
This compound Anti-inflammatory - Decreased IL-6 and TNF-α release by 60% in LPS-stimulated PBMCs from RA patients. - Reduced PGE2 levels in activated PBMCs.Inhibition of NF-κB and STAT signaling pathways.[8]
Metabolic Regulation - Inhibited oleic acid-induced lipid accumulation in HepG2 cells.Activation of AMPK/SIRT1 pathway.[10]
Appetite Suppression - Triggers the release of satiety hormones CCK and GLP-1.Hormonal regulation.[6][11]
Oleic Acid Cardiovascular Health - Diets with ~20g/day may reduce heart disease risk.Lowers LDL cholesterol, anti-inflammatory effects.[13]
Anti-inflammatory - Ameliorated insulin sensitivity and reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in high-fat diet-fed mice.Activation of SIRT1; OEA derivative activates PPARα.[6][7][18]
Palmitoleic Acid Metabolic Health - Reduced atherosclerotic plaque area by ~45% in LDLR-KO mice.Acts as a "lipokine" to improve insulin sensitivity and glucose metabolism.[3]
Anti-inflammatory - Suppressed cytokine expression in adipocytes.Downregulation of NF-κB.[15][19]
Stearic Acid Cardiovascular Effects - Neutral or lowering effect on LDL cholesterol compared to other SFAs.Different metabolic fate compared to other saturated fats.[11][16]
Drug Delivery - Used to form solid lipid nanoparticles (e.g., ~100 nm size) for drug delivery.Hydrophobic properties allow for encapsulation of therapeutic agents.[9][17]

Experimental Protocols and Workflows

Detailed and consistent experimental protocols are crucial for the reliable evaluation of the therapeutic potential of fatty acids.

General Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of fatty acids on cultured immune cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., THP-1, PBMCs) FA_Prep 2. Fatty Acid Preparation (Complexed with BSA) Stimulation 3. Inflammatory Stimulation (e.g., LPS) FA_Prep->Stimulation Treatment 4. Treatment with Fatty Acid Stimulation->Treatment Supernatant 5. Supernatant Collection Treatment->Supernatant Analysis 6. Measurement of Inflammatory Markers (e.g., ELISA for TNF-α, IL-6) Supernatant->Analysis

Workflow for in vitro anti-inflammatory testing. (Max Width: 760px)

Detailed Methodologies

Cell Culture and Fatty Acid Treatment:

  • Cell Lines: Human monocytic cell line (THP-1) or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Fatty Acid Preparation: Fatty acids are typically dissolved in a solvent like ethanol to create a stock solution.[20] For cell culture experiments, the fatty acid stock is then complexed with fatty-acid-free bovine serum albumin (BSA) in the culture medium.[20] This is done to mimic physiological conditions where fatty acids are transported by albumin in the blood and to improve their solubility in aqueous culture media. The molar ratio of fatty acid to BSA is a critical parameter that should be optimized and reported.[20]

  • Treatment Protocol: Cells are typically pre-treated with the fatty acid-BSA complex for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of Inflammatory Markers:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., PGE2) in the cell culture supernatant.

  • RNA Sequencing and RT-qPCR: To understand the transcriptional regulation, RNA can be extracted from the treated cells. RNA sequencing provides a global view of gene expression changes, while RT-qPCR is used to validate the expression of specific target genes involved in inflammatory pathways (e.g., NFKB1, IL6, TNF).

Assessment of Lipid Accumulation:

  • Oil Red O Staining: This is a common method to visualize and quantify intracellular lipid droplets in cell lines like HepG2. Cells are fixed and then stained with Oil Red O solution. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Conclusion

This compound presents a unique therapeutic profile with potent anti-inflammatory and metabolic regulatory effects, distinguishing it from other non-essential fatty acids. Its mechanisms of action, particularly through the AMPK/SIRT1 and NF-κB pathways, offer promising avenues for the development of therapeutics for inflammatory and metabolic disorders.

In comparison, oleic acid remains a cornerstone of cardiovascular health, primarily due to its lipid-lowering and anti-inflammatory properties. Palmitoleic acid's role as a lipokine highlights its potential in managing insulin resistance and metabolic syndrome. Stearic acid, while having a more neutral cardiovascular profile than other saturated fats, shows emerging potential in pharmaceutical applications like drug delivery.

For drug development professionals, the distinct signaling pathways and therapeutic targets of these fatty acids provide a rich landscape for investigation. Further high-quality clinical trials are necessary to translate the promising preclinical findings, particularly for pinolenic and palmitoleic acids, into effective human therapies.[4] The continued exploration of these non-essential fatty acids is crucial for unlocking their full therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling Pinolenic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of pinolenic acid in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.

This compound is a polyunsaturated fatty acid that requires careful handling due to its potential hazards. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound.[1][2]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[2] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3][4]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[2][5][6] Gloves must be inspected for integrity before each use and should be properly removed and discarded after handling the substance.[2] Always wash hands thoroughly after removing gloves.[1]

  • Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential for significant exposure, wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[1][2] If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]

Operational and Handling Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Handling:

  • Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment : Before beginning any work, ensure all required PPE is donned correctly.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[2]

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][7]

  • Personal Hygiene : Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

First Aid Measures:

  • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[1][2]

  • In case of skin contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Consult a doctor.[1][2]

  • If inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]

  • If swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Spill and Disposal Plan

Immediate and appropriate action is required in the event of a spill. Proper disposal of this compound waste is crucial to prevent environmental contamination.

Spill Response:

  • Evacuate : Evacuate personnel from the immediate spill area.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Absorption : Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or a universal binder.[1]

  • Collection : Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2]

Disposal:

  • Waste Containers : All this compound waste, including contaminated materials, should be collected in suitable, labeled, and closed containers.[2]

  • Regulations : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

  • Environmental Precaution : Discharge into the environment must be avoided.[2]

Workflow for Handling this compound

Pinolenic_Acid_Workflow prep Preparation - Review SDS - Designate work area (fume hood) - Assemble materials ppe Don PPE - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat/Apron - Respirator (if needed) prep->ppe Proceed to handling Handling & Use - Work in fume hood - Avoid generating aerosols - Keep away from ignition sources ppe->handling Ready for spill Spill Response - Evacuate & Ventilate - Absorb with inert material - Collect in sealed container handling->spill In case of spill decon Decontamination - Clean work surfaces - Remove and dispose of PPE handling->decon On completion spill->decon After cleanup disposal Waste Disposal - Collect waste in labeled, sealed containers - Dispose according to regulations decon->disposal Segregate waste end_proc End of Procedure disposal->end_proc Complete

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinolenic acid
Reactant of Route 2
Reactant of Route 2
Pinolenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.